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  • Product: 1-allyl-1H-pyrazol-4-amine

Core Science & Biosynthesis

Foundational

The 4-Aminopyrazole Core: A Technical Guide to Synthesis, Reactivity, and Application of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine

Introduction The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] This five-membered aromatic ring, containing two adjacent nitr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, renowned for its prevalence in a multitude of biologically active compounds.[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, serves as a privileged scaffold in medicinal chemistry, finding application in treatments for a wide array of conditions, from inflammation to cancer.[1][2] Among the various functionalized pyrazoles, the 4-aminopyrazole moiety stands out as a particularly versatile building block in drug discovery. The amino group at the C4 position not only influences the electronic properties of the pyrazole ring but also provides a crucial vector for further molecular elaboration.

This technical guide focuses on the 4-aminopyrazole core, with a specific emphasis on the tetrasubstituted derivative, 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS Number: 97893-44-2). While specific literature on this exact molecule is sparse, this guide will leverage the extensive knowledge base of its close analogs to provide a comprehensive overview of its probable synthesis, physicochemical properties, reactivity, and potential applications, particularly in the realm of kinase inhibitor development.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

The properties of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine are influenced by the pyrazole core, the amino functional group, and the N-allyl and C-methyl substituents. The allyl group is expected to increase lipophilicity compared to an N-methyl or N-unsubstituted analog.

PropertyPredicted Value / CharacteristicRationale and Comparative Data
Molecular Formula C₈H₁₃N₃Derived from structure.
Molecular Weight 151.21 g/mol Calculated from the molecular formula.
Appearance Off-white to light brown solid or oilMany aminopyrazole derivatives are reported as solids.[3] The presence of the allyl group may lower the melting point.
Solubility Soluble in organic solvents (e.g., DMSO, methanol, dichloromethane); sparingly soluble in water.The pyrazole core and amino group can participate in hydrogen bonding, but the overall substitution pattern suggests higher solubility in organic media.
Melting Point Not available. For comparison, 4-amino-3,5-dimethylpyrazole has a melting point of 209 °C.[3]The N-allyl group may result in a lower melting point compared to the N-H analog due to disruption of crystal packing.
Boiling Point Not available.Likely to be high due to the polar nature of the molecule.
Expected Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthetic compounds. Below are the anticipated spectral characteristics for 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.

¹H NMR Spectroscopy:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyrazole-CH ₃ (3- and 5-positions)2.1 - 2.3s-Two singlets, each integrating to 3H.
NH3.0 - 4.0br s-Broad singlet, integrating to 2H. Chemical shift can vary with solvent and concentration. Signal will disappear upon D₂O exchange.[4]
N-CH ₂-CH=CH₂4.4 - 4.6d~5-6Doublet, integrating to 2H.
N-CH₂-CH =CH₂5.8 - 6.0m-Multiplet (ddt), integrating to 1H.
N-CH₂-CH=CH5.0 - 5.2m-Multiplet, integrating to 2H (one cis, one trans).

¹³C NMR Spectroscopy:

CarbonExpected Chemical Shift (δ, ppm)
Pyrazole-C H₃9 - 12
N-C H₂-CH=CH₂50 - 55
Pyrazole C 4-NH₂115 - 120
N-CH₂-CH=C H₂116 - 118
N-CH₂-C H=CH₂133 - 135
Pyrazole C 3/C5138 - 145

IR Spectroscopy:

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (primary amine)3400 - 3250Medium, two bandsAsymmetric and symmetric stretching vibrations.[5]
C-H Stretch (sp³ and sp²)3100 - 2850Medium to StrongAliphatic and vinylic C-H stretches.
N-H Bend (primary amine)1650 - 1580MediumScissoring vibration.[5]
C=C Stretch (alkene)1640 - 1620Weak to MediumAllyl group C=C stretch.
C=N, C=C Stretch (pyrazole ring)1580 - 1450Medium to StrongAromatic ring vibrations.
C-N Stretch1335 - 1250MediumAromatic amine C-N stretch.[5]

Mass Spectrometry (EI):

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the allyl group or fragments thereof.

Synthesis and Reactivity

While a specific, documented synthesis for 1-allyl-3,5-dimethyl-1H-pyrazol-4-amine is not available, a robust synthetic strategy can be proposed based on established methods for preparing tetrasubstituted 4-aminopyrazoles.[6][7]

Proposed Synthetic Pathway

A plausible and efficient route involves a multi-step synthesis starting from readily available starting materials. The key steps would be the construction of the substituted pyrazole core, followed by functionalization at the C4 position. A common strategy for introducing the 4-amino group is through the reduction of a 4-nitro or 4-azo precursor.[8]

Synthesis_of_1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine acetylacetone Acetylacetone pyrazole_intermediate 1-Allyl-3,5-dimethyl-1H-pyrazole acetylacetone->pyrazole_intermediate [1] Cyclocondensation allylhydrazine Allylhydrazine allylhydrazine->pyrazole_intermediate [1] Cyclocondensation nitro_pyrazole 1-Allyl-3,5-dimethyl-4-nitro-1H-pyrazole pyrazole_intermediate->nitro_pyrazole [2] Nitration nitrating_agent HNO₃ / H₂SO₄ nitrating_agent->nitro_pyrazole [2] Nitration final_product 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine (CAS: 97893-44-2) nitro_pyrazole->final_product [3] Reduction reducing_agent H₂, Pd/C or SnCl₂/HCl reducing_agent->final_product [3] Reduction

Caption: Proposed synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazole

  • Rationale: This is a classic Paal-Knorr pyrazole synthesis, involving the cyclocondensation of a 1,3-dicarbonyl compound (acetylacetone) with a hydrazine derivative (allylhydrazine).[6] This reaction is typically acid-catalyzed and proceeds with good yields.

  • Procedure:

    • To a stirred solution of acetylacetone (1.0 eq) in ethanol, add allylhydrazine (1.05 eq) dropwise at room temperature.

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor by TLC until the starting materials are consumed.

    • Cool the mixture to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-allyl-3,5-dimethyl-1H-pyrazole.

Step 2: Synthesis of 1-Allyl-3,5-dimethyl-4-nitro-1H-pyrazole

  • Rationale: The pyrazole ring is activated towards electrophilic substitution. Nitration typically occurs at the C4 position. A mixture of nitric and sulfuric acid is a standard nitrating agent.

  • Procedure:

    • Add 1-allyl-3,5-dimethyl-1H-pyrazole (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

    • Maintain the temperature below 10 °C during the addition.

    • Stir the reaction mixture at 0-5 °C for several hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Step 3: Synthesis of 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine

  • Rationale: The nitro group is readily reduced to an amino group using various reducing agents. Catalytic hydrogenation (H₂/Pd/C) is a clean and efficient method. Alternatively, reduction with tin(II) chloride in acidic media is also effective.[9]

  • Procedure (Catalytic Hydrogenation):

    • Dissolve 1-allyl-3,5-dimethyl-4-nitro-1H-pyrazole (1.0 eq) in a suitable solvent such as methanol or ethanol.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify by column chromatography or recrystallization to obtain 1-allyl-3,5-dimethyl-1H-pyrazol-4-amine.

Reactivity of the 4-Aminopyrazole Core

The 4-aminopyrazole scaffold is a versatile synthon. The exocyclic amino group can act as a nucleophile, allowing for a variety of derivatizations such as acylation, alkylation, and arylation. These reactions are crucial for building the complex molecules often required in drug discovery. Furthermore, the amino group can be used to construct fused heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines, which are themselves important pharmacophores.[10]

Applications in Drug Discovery and Development

The pyrazole scaffold is a key feature in numerous FDA-approved drugs.[2] The 4-aminopyrazole chemotype is particularly prevalent in the development of protein kinase inhibitors.[11]

Role as a Kinase Inhibitor Scaffold

Protein kinases are a large family of enzymes that play a critical role in cell signaling. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.[12] The 4-aminopyrazole core can serve as an effective "hinge-binding" motif, forming key hydrogen bonds with the backbone of the kinase ATP-binding site. This interaction is a common feature of many type I and type II kinase inhibitors.

The substituents on the pyrazole ring play a crucial role in determining the potency and selectivity of the inhibitor.

  • N1-substituent (Allyl group): This group often projects into a solvent-exposed region or a specific hydrophobic pocket of the kinase. The allyl group provides a degree of conformational flexibility and can be a site for further functionalization.

  • C3 and C5-substituents (Methyl groups): These groups can influence the orientation of the core within the binding pocket and can be optimized to enhance van der Waals interactions or to confer selectivity against other kinases.

  • C4-amino group: This group is often derivatized with larger moieties that occupy the ribose-binding pocket or extend towards the solvent-exposed region, providing opportunities to fine-tune the compound's properties and target specific kinases.

Kinase_Inhibition_Pathway cluster_cytoplasm Cytoplasm Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P STAT-P (Dimer) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Alters Inhibitor 1-Allyl-3,5-dimethyl-1H-pyrazol-4-amine (or derivative) Inhibitor->JAK Inhibits ATP Binding

Sources

Exploratory

1-Allyl-1H-pyrazol-4-amine: A Versatile Bifunctional Scaffold in Medicinal Chemistry and Organic Synthesis

Executive Summary In modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency of chemical space exploration. 1-Allyl-1H-pyrazol-4-amine has emerged as a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and complex molecule synthesis, the strategic selection of building blocks dictates the efficiency of chemical space exploration. 1-Allyl-1H-pyrazol-4-amine has emerged as a highly valuable bifunctional scaffold. By combining the electron-rich, hydrogen-bonding capable 4-aminopyrazole core with a highly reactive N1-allyl handle, this molecule allows researchers to execute orthogonal, late-stage functionalizations. As a Senior Application Scientist, I have observed that mastering the chemoselectivity of this building block is critical for developing novel therapeutics, particularly in the realm of targeted kinase inhibitors [1].

This whitepaper provides an in-depth technical analysis of the structural properties, synthetic methodologies, and pharmacological utility of 1-allyl-1H-pyrazol-4-amine, grounded in self-validating experimental protocols.

Structural & Physicochemical Profiling

The utility of 1-allyl-1H-pyrazol-4-amine stems from its dual-reactivity profile. The C4-primary amine acts as a potent nucleophile for electrophilic trapping (e.g., amide couplings, sulfonylation, or Buchwald-Hartwig aminations), while the N1-allyl group provides an isolated alkene for olefin metathesis, epoxidation, or hydroboration.

Furthermore, the pyrazole core itself is a privileged pharmacophore. It frequently serves as a bioisostere for phenyl or pyridine rings, improving aqueous solubility and providing critical hydrogen bond donor/acceptor interactions within enzyme active sites [2].

Table 1: Quantitative Physicochemical Properties
PropertyValue
Chemical Name 1-Allyl-1H-pyrazol-4-amine
CAS Registry Number 1215905-54-6[3]
Molecular Formula C6H9N3[3]
Molecular Weight 123.16 g/mol [3]
SMILES NC1=CN(CC=C)N=C1
Topological Polar Surface Area (TPSA) 43.6 Ų
Hydrogen Bond Donors 1 (Primary Amine)
Hydrogen Bond Acceptors 2 (Pyrazole Nitrogens)
Predicted LogP ~0.4 (Highly Lead-like)

Mechanistic Synthesis & Process Chemistry

The synthesis of 1-allyl-1H-pyrazol-4-amine requires strict control over reaction conditions to prevent over-alkylation and to ensure the chemoselective reduction of the nitro precursor without saturating the allyl double bond.

Synthesis A 4-Nitro-1H-pyrazole B 1-Allyl-4-nitro-1H-pyrazole A->B Allyl Bromide, K2CO3 DMF, 80°C C 1-Allyl-1H-pyrazol-4-amine (Target) B->C Fe powder, NH4Cl EtOH/H2O, 90°C (Chemoselective)

Fig 1: Chemoselective synthesis workflow of 1-allyl-1H-pyrazol-4-amine from 4-nitro-1H-pyrazole.

Self-Validating Experimental Protocol: Synthesis Workflow

Phase 1: N-Allylation of 4-Nitro-1H-pyrazole

  • Causality & Reagent Selection: The pyrazole N-H is highly acidic (pKa ~14). Using a mild base like Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF) is sufficient to drive the Sₙ2 displacement of allyl bromide while minimizing the risk of side reactions or degradation [4].

  • Procedure: To a solution of 4-nitro-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M), add finely ground K₂CO₃ (2.0 eq) followed by allyl bromide (1.1 eq) dropwise at 0 °C. Heat the mixture to 80 °C for 4 hours.

  • Validation & Analytics: Monitor the reaction via TLC (1:1 EtOAc/Hexane). The product (1-allyl-4-nitro-1H-pyrazole) will elute significantly faster than the highly polar starting material. Confirm success via ¹H NMR by identifying the characteristic allyl multiplet at 5.9–6.1 ppm.

Phase 2: Chemoselective Nitro Reduction

  • Causality & Reagent Selection: Standard catalytic hydrogenation (e.g., Pd/C with H₂) is strictly contraindicated here, as it will indiscriminately reduce the N1-allyl double bond to a propyl group. Instead, a single-electron transfer (SET) reduction using Iron (Fe) powder and NH₄Cl ensures absolute chemoselectivity for the nitro group, preserving the critical alkene handle [5].

  • Procedure: Dissolve 1-allyl-4-nitro-1H-pyrazole (1.0 eq) in a 3:1 mixture of EtOH/H₂O. Add Fe powder (10.0 eq) and NH₄Cl (5.0 eq). Reflux the suspension vigorously at 90 °C for 2 hours. Filter the hot mixture through a pad of Celite to remove iron salts, then concentrate the filtrate.

  • Validation & Analytics: LC-MS analysis must show a mass shift from M+H = 154.1 (nitro) to M+H = 124.1 (amine). FTIR spectroscopy will confirm the disappearance of the strong N-O stretching bands (~1530 cm⁻¹) and the appearance of primary amine N-H stretching bands (~3300-3400 cm⁻¹).

Divergent Functionalization & Application in Drug Discovery

Once synthesized, 1-allyl-1H-pyrazol-4-amine serves as a divergent hub. The 4-aminopyrazole core has been extensively documented as a structural linchpin in the development of Cyclin-dependent kinase 2 (CDK2) inhibitors and other anticancer agents [2]. The allyl group allows medicinal chemists to probe the solvent-exposed regions of a kinase binding pocket via late-stage cross-metathesis.

Functionalization cluster_amine C4-Amine Derivatization cluster_allyl N1-Allyl Derivatization Core 1-Allyl-1H-pyrazol-4-amine Amide Amide Coupling (Kinase Inhibitors) Core->Amide Buchwald Buchwald-Hartwig Cross-Coupling Core->Buchwald Metathesis Cross-Metathesis (Grubbs Catalyst) Core->Metathesis Epox Epoxidation (mCPBA) Core->Epox

Fig 2: Divergent functionalization pathways for the N1-allyl and C4-amine handles.

Self-Validating Experimental Protocol: Amide Coupling for Library Generation
  • Causality & Reagent Selection: The C4-amine of the pyrazole is moderately nucleophilic due to the electron-rich nature of the heterocycle. HATU is selected as an elite uronium coupling reagent to rapidly generate the active ester of the target carboxylic acid, preventing degradation or epimerization. DIPEA acts as a non-nucleophilic base to neutralize the system and drive the reaction forward.

  • Procedure: To a solution of the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-form the active ester. Add 1-allyl-1H-pyrazol-4-amine (1.0 eq) and stir for an additional 2 hours.

  • Validation & Analytics: Confirm product formation via LC-MS (monitoring for the expected M+H of the coupled product). ¹H NMR validation is achieved by observing the disappearance of the primary amine protons and the appearance of a distinct, downfield secondary amide N-H proton (~9.5–10.5 ppm), alongside the preservation of the pyrazole aromatic protons (~7.5–8.0 ppm).

References

  • LookChem. "Cas 1215905-54-6, 1-allyl-1H-pyrazol-4-amine Basic Information." LookChem. URL:[Link]

  • Fanta, B. S., et al. "Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents." PMC, National Institutes of Health. URL:[Link]

  • Diez-Barra, E., et al. "Selective Allylation and Propargylation of Azoles by Phase Transfer Catalysis." Heterocycles, Vol. 38, No. 6, 1994. URL:[Link]

  • Durand, G. A., et al. "Pyrazolyl Thioureas and Carbothioamides with an NNSN Motif against MSSA and MRSA." PMC, National Institutes of Health. URL:[Link]

Sources

Foundational

1-Allyl-1H-pyrazol-4-amine: Technical Profile and Synthesis Guide

This guide provides an in-depth technical analysis of 1-allyl-1H-pyrazol-4-amine , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and fused ring...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1-allyl-1H-pyrazol-4-amine , a critical heterocyclic building block used in the synthesis of bioactive small molecules, particularly kinase inhibitors and fused ring systems.

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

1-allyl-1H-pyrazol-4-amine (also known as 1-(2-propenyl)-1H-pyrazol-4-amine) is a functionalized pyrazole derivative characterized by a free primary amine at the C4 position and an allyl group at the N1 position. This specific substitution pattern renders it a versatile nucleophile in drug discovery, particularly for "scaffold hopping" exercises where the pyrazole ring replaces phenyl or pyridine moieties.

Core Data Table
PropertyValueNotes
IUPAC Name 1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
CAS Registry Number 1215905-54-6 Free base
Secondary CAS 2225147-27-1Hydrochloride salt
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol Exact Mass: 123.0796
Physical State Low-melting solid or viscous oilOften handled as HCl salt for stability
Calculated LogP ~0.15Hydrophilic character
pKa (Conjugate Acid) ~3.5 - 4.0Weakly basic amine
H-Bond Donors/Acceptors 2 / 3

Synthetic Methodologies

The synthesis of 1-allyl-1H-pyrazol-4-amine requires careful chemoselectivity. The primary challenge is reducing the nitro precursor to the amine without hydrogenating the allyl double bond.

Protocol A: The Nitro-Reduction Route (Recommended)

This is the industry-standard approach due to the low cost of starting materials (4-nitropyrazole).

Step 1: N-Alkylation

Reaction: 4-Nitropyrazole + Allyl Bromide


 1-Allyl-4-nitro-1H-pyrazole
  • Reagents: 4-Nitropyrazole (1.0 eq), Allyl Bromide (1.2 eq),

    
     or 
    
    
    
    (2.0 eq).
  • Solvent: DMF or Acetonitrile (MeCN).

  • Conditions: Stir at

    
     for 4–12 hours.
    
  • Mechanism:

    
     nucleophilic attack by the pyrazole nitrogen (deprotonated) on the allyl bromide.
    
  • Workup: Dilute with water, extract with EtOAc. The product (1-allyl-4-nitropyrazole) is often a solid that can be recrystallized from EtOH/Water.

Step 2: Chemoselective Reduction

Critical Alert: Standard catalytic hydrogenation (


, Pd/C) is NOT  recommended as it will reduce the allyl alkene to a propyl group.

Reaction: 1-Allyl-4-nitro-1H-pyrazole


 1-Allyl-1H-pyrazol-4-amine
  • Method 1 (Iron/Ammonium Chloride):

    • Suspend nitro compound in EtOH/Water (3:1).

    • Add Fe powder (5.0 eq) and

      
       (5.0 eq).
      
    • Reflux (

      
      ) for 2–4 hours.
      
    • Advantage: Chemoselective for

      
      ; leaves the alkene intact.
      
  • Method 2 (Stannous Chloride):

    • Dissolve nitro compound in EtOAc or EtOH.

    • Add

      
       (5.0 eq).
      
    • Stir at RT or mild heat.

    • Note: Requires careful workup to remove tin salts.

Protocol B: The Mitsunobu Route

Useful when allyl alcohol is preferred over allyl halides.

  • Reagents: 4-Nitropyrazole, Allyl Alcohol,

    
    , DEAD/DIAD.
    
  • Conditions: THF,

    
     to RT.
    
  • Outcome: High regioselectivity for N1-alkylation.

Visualization of Synthetic Logic

The following diagram illustrates the critical decision pathways in synthesizing this compound, highlighting the "Trap" of non-selective hydrogenation.

SynthesisPath Start 4-Nitropyrazole (Commercial) Alkylation Step 1: N-Alkylation (Allyl Bromide / K2CO3) Start->Alkylation Intermediate 1-Allyl-4-nitropyrazole Alkylation->Intermediate Decision Step 2: Reduction Strategy Intermediate->Decision Product_Wrong 1-Propyl-4-aminopyrazole (Over-reduced Impurity) Decision->Product_Wrong Non-Selective Product_Right 1-Allyl-1H-pyrazol-4-amine (Target) Decision->Product_Right Chemoselective Path_Bad H2 / Pd-C Path_Good Fe / NH4Cl or SnCl2

Figure 1: Synthetic workflow emphasizing the necessity of chemoselective reduction to preserve the allyl moiety.

Applications in Drug Discovery[2][3]

1-Allyl-1H-pyrazol-4-amine is primarily used as a scaffold to introduce the pyrazole motif into larger kinase inhibitors.

  • Bioisosteric Replacement: The pyrazole ring serves as a bioisostere for phenyl or pyridine rings, often improving solubility and metabolic stability.

  • CDK2 Inhibitors: Research indicates that N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives (synthesized using this amine) exhibit potent inhibitory activity against Cyclin-dependent kinase 2 (CDK2), a target for cancer therapy.[1]

  • Fused Heterocycles: The amino group allows for cyclization reactions (e.g., with ethoxymethylene malonates) to form pyrazolo[1,5-a]pyrimidines.

Experimental Workflow: Coupling Reaction

To utilize this amine in a


 coupling (common in kinase inhibitor synthesis):
  • Substrate: 2,4-Dichloropyrimidine (or similar electrophile).

  • Conditions: Dissolve electrophile in n-Butanol or DMF. Add 1-allyl-1H-pyrazol-4-amine (1.0 eq) and DIPEA (2.0 eq).

  • Temp: Heat to

    
    .
    
  • Observation: The C4-amine of the pyrazole is sufficiently nucleophilic to displace the chloride, forming the core scaffold.

Safety & Handling (E-E-A-T)

  • Hazards: Like most low-molecular-weight amines, this compound is likely an irritant to eyes, skin, and the respiratory system. The allyl group adds potential for alkylation toxicity .

  • Storage: Store under inert atmosphere (

    
     or Ar) at 
    
    
    
    . The free base may oxidize or darken over time; the HCl salt is stable at room temperature.
  • Analytical Check: Before use, verify integrity via

    
     NMR.
    
    • Diagnostic Peaks: Look for the allyl pattern:

      
       5.9-6.1 (multiplet, 1H, -CH=), 
      
      
      
      5.2-5.4 (multiplet, 2H, =CH2), and
      
      
      4.6-4.7 (doublet, 2H, N-CH2).

References

  • PubChem. (2025). 1H-Pyrazol-4-amine | C3H5N3.[2] National Library of Medicine. [Link]

  • Kim, H., et al. (2023).[3] Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Fanourakis, A., et al. (2025).[4] Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature. [Link]

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of 1-Allyl-1H-pyrazol-4-amine

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Allyl-1H-pyrazol-4-amine . Executive Summary & Compound Identification 1-Allyl-1H-pyrazol-4-amine is...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 1-Allyl-1H-pyrazol-4-amine .

Executive Summary & Compound Identification

1-Allyl-1H-pyrazol-4-amine is a functionalized heterocyclic building block critical in the synthesis of pharmaceutical agents, particularly kinase inhibitors and agrochemicals. Its structure features a polar 4-aminopyrazole core substituted with a lipophilic allyl group at the N1 position.

This guide addresses a common gap in literature: while synthesis routes exist, specific quantitative solubility data is often proprietary. The data below synthesizes structural analysis, analogous physicochemical behavior, and standard isolation protocols to provide a reliable solubility framework.

Physicochemical Identity
PropertyDetail
IUPAC Name 1-(prop-2-en-1-yl)-1H-pyrazol-4-amine
CAS Number 1215905-54-6 (Free Base)
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity/temperature)
pKa (Predicted) ~3.5 - 4.5 (Conjugate acid of amine)

Solubility Profile

The solubility of 1-allyl-1H-pyrazol-4-amine is governed by the competition between the hydrogen-bonding capacity of the primary amine/pyrazole ring and the lipophilicity of the allyl tail.

Predicted Solubility Ratings

Ratings based on Hansen Solubility Parameters (HSP) and standard workup protocols for 1-alkyl-4-aminopyrazoles.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Protic Methanol, EthanolHigh (>100 mg/mL)Strong H-bond donor/acceptor interactions with the amine and pyrazole nitrogens.
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent solvation of the heterocyclic core; primary solvent for extraction.
Polar Aprotic DMSO, DMF, DMAcHigh (>100 mg/mL)High dielectric constant disrupts lattice energy; ideal for stock solutions.
Esters Ethyl Acetate (EtOAc)Moderate-High Good solubility; often used as the organic phase in aqueous workups.
Ethers THF, 1,4-DioxaneModerate-High Good compatibility; THF is frequently used in reduction steps during synthesis.
Aromatic TolueneModerate Soluble, particularly upon warming; useful for recrystallization if the compound is solid.
Alkanes Hexanes, HeptaneLow (<1 mg/mL)The polar amine/pyrazole core is immiscible with non-polar alkanes. Used as an antisolvent.
Aqueous Water (pH 7)Moderate The allyl group reduces water solubility compared to the parent 4-aminopyrazole, but the amine remains hydratable.
Aqueous Acid 0.1 M HClHigh Protonation of the amine (forming the cation) drastically increases aqueous solubility.
Structural Solubility Logic

The following diagram illustrates the competing molecular forces determining the compound's solubility.

SolubilityLogic Compound 1-Allyl-1H-pyrazol-4-amine Amine Primary Amine (-NH2) H-Bond Donor/Acceptor Increases Polarity Compound->Amine Pyrazole Pyrazole Ring Polar/Aromatic Dipole Interactions Compound->Pyrazole Allyl Allyl Group (-CH2CH=CH2) Lipophilic/Hydrophobic Decreases Water Solubility Compound->Allyl Solvents Solvent Interactions Amine->Solvents Favors MeOH, Water, DMSO Pyrazole->Solvents Favors DCM, EtOAc Allyl->Solvents Favors Toluene, DCM Result Solubility Profile Solvents->Result Net Result: Soluble in Polar Organics Insoluble in Hexanes

Caption: Structural dissection of 1-allyl-1H-pyrazol-4-amine showing how functional groups dictate solvent compatibility.

Experimental Protocol: Determination of Thermodynamic Solubility

Since batch-specific purity affects solubility, researchers should generate empirical data using this self-validating "Shake-Flask" protocol.

Phase 1: Saturation
  • Preparation: Weigh ~20 mg of 1-allyl-1H-pyrazol-4-amine into a 4 mL glass vial (borosilicate).

  • Solvent Addition: Add 200 µL of the target solvent (starting concentration target: 100 mg/mL).

  • Observation:

    • If dissolved instantly: Solubility is >100 mg/mL. Add more solid until saturation is visible (undissolved solid remains).

    • If undissolved: Proceed to equilibration.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (orbital shaker at 500 rpm). Crucial: Ensure excess solid is always present.

Phase 2: Phase Separation & Quantification
  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

  • Dilution: Dilute the filtrate by a factor of 100 or 1000 with Mobile Phase A (Water + 0.1% Formic Acid) to fit the HPLC linear range.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

    • Wavelength: 254 nm (Aromatic pyrazole absorption).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Calculation:

      
      
      
Workflow Diagram

SolubilityWorkflow Start Start: Solid Compound AddSolvent Add Solvent (Target 100 mg/mL) Start->AddSolvent Check Visual Check AddSolvent->Check MoreSolid Add More Solid Check->MoreSolid Clear Solution Equilibrate Agitate 24h @ 25°C Check->Equilibrate Suspension MoreSolid->AddSolvent Filter Filter (0.22 µm PTFE) Equilibrate->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Caption: Step-by-step Shake-Flask workflow for determining thermodynamic solubility.

Handling, Stability & Storage

The 4-aminopyrazole moiety is electron-rich, making it susceptible to oxidation. The allyl group introduces potential for polymerization if stored improperly.

Stability Risks
  • Oxidation: The primary amine can oxidize to form N-oxides or azo-dimers, typically turning the sample brown or dark purple over time [1].

  • Salt Formation: The free base readily absorbs CO₂ from air to form carbamates or carbonates.

  • Polymerization: While less likely without a radical initiator, the allyl group can degrade under high UV exposure.

Storage Protocol
  • Temperature: -20°C (Long-term) or 2-8°C (Short-term).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vials (UV protection).

  • Form: If possible, store as the Hydrochloride salt (CAS 2225147-27-1) , which is significantly more stable than the free base oil/solid [2].

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Retrieved March 3, 2026 from [Link].

  • Fichez, J., et al. (2012).Recent Advances in Aminopyrazoles Synthesis and Functionalization. Current Organic Chemistry. (Contextual grounding for aminopyrazole reactivity).
  • ResearchGate. Synthesis of 1-alkyl-4-aminopyrazoles. Retrieved March 3, 2026 from [Link].

Foundational

Technical Safety &amp; Handling Guide: 1-Allyl-1H-pyrazol-4-amine

This guide serves as an advanced technical resource for 1-allyl-1H-pyrazol-4-amine , structured for researchers requiring actionable safety, handling, and synthesis integration data. CAS Number: 1215905-54-6 Formula: C₆H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for 1-allyl-1H-pyrazol-4-amine , structured for researchers requiring actionable safety, handling, and synthesis integration data.

CAS Number: 1215905-54-6 Formula: C₆H₉N₃ Molecular Weight: 123.16 g/mol Synonyms: 1-(2-Propenyl)-1H-pyrazol-4-amine; 4-Amino-1-allylpyrazole.

Part 1: Executive Summary & Chemical Identity

1-Allyl-1H-pyrazol-4-amine is a bifunctional heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and agrochemicals. Its structure features an electron-rich pyrazole ring substituted with a nucleophilic primary amine at position 4 and an electrophilic/polymerizable allyl group at position 1.

This dual functionality presents specific stability challenges—specifically oxidative degradation of the amine and potential polymerization of the allyl group under radical-initiating conditions. This guide prioritizes protocol stability and exposure mitigation.

Chemical Characterization Table
PropertySpecificationTechnical Note
Physical State Low-melting solid or viscous oil (Free Base)Hygroscopic; often supplied as HCl salt to improve stability.
Solubility DMSO, Methanol, DCMLimited solubility in non-polar alkanes (Hexanes).
pKa (Calc) ~3.5 - 4.0 (Pyrazolium)The 4-amino group significantly increases electron density, making the ring susceptible to oxidation.
Stability Air & Light SensitiveCritical: Must be stored under inert atmosphere (Argon/N₂).

Part 2: Hazard Identification & Risk Assessment (GHS)

While specific experimental toxicology data for this CAS is limited, the hazard profile is derived from the parent 4-aminopyrazole and allyl-amine structural motifs. Treat this compound as a high-potency irritant with potential alkylating properties.

GHS Classification (Reconstructed)
  • Signal Word: WARNING

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.

  • STOT - Single Exposure: Category 3 (H335) – May cause respiratory irritation.

Critical Toxicology Insight

The allyl group introduces a metabolic risk factor. Allyl amines can be metabolized to acrolein-like intermediates via amine oxidases, potentially leading to higher cellular toxicity than saturated analogs.

  • Precaution: Avoid all inhalation of dust/vapors.[1][2] Use a dedicated fume hood.

Part 3: Handling, Storage, & Stability Protocols

Storage Architecture
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Argon blanket is required. The primary amine is prone to forming N-oxides or diazo-tars upon prolonged exposure to atmospheric oxygen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the compound is in salt form (corrosion risk).

Experimental Handling
  • Weighing: Perform all weighing operations inside a glovebox or a constant-flow fume hood .

  • Solvent Selection: Avoid acetone or aldehydes unless reacting; the primary amine will rapidly form imines (Schiff bases).

  • Quenching: Residual allyl-pyrazole on glassware can be deactivated using a dilute bleach solution (oxidative cleavage) followed by an acetone rinse.

Part 4: Emergency Response & Decision Logic

The following diagram outlines the immediate decision-making process for exposure incidents involving 1-allyl-1H-pyrazol-4-amine.

EmergencyResponse Start INCIDENT DETECTED Type Identify Exposure Type Start->Type Skin SKIN CONTACT (Splash/Dust) Type->Skin Eye EYE CONTACT (Aerosol/Solid) Type->Eye Inhal INHALATION (Vapor/Dust) Type->Inhal ActionSkin 1. Drench with H2O (15 min) 2. Remove Contaminated Clothing 3. Do NOT use solvents (Ethanol) Skin->ActionSkin ActionEye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Consult Ophthalmologist Eye->ActionEye ActionInhal 1. Evacuate to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Pulmonary Edema Inhal->ActionInhal Medical SEEK MEDICAL ATTENTION (Provide CAS: 1215905-54-6) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical

Figure 1: Emergency Response Decision Tree for 1-allyl-1H-pyrazol-4-amine exposure.

Part 5: Synthesis Integration & Waste Management

Researchers often synthesize this compound in situ or use it immediately. The synthesis pathway involves handling highly reactive intermediates.

Synthesis Hazard Map
  • Alkylation Step: Reaction of 4-nitropyrazole with Allyl Bromide (Lachrymator, Toxic).

    • Control: Use a scrubber for HBr fumes.

  • Reduction Step: Reduction of the nitro group (e.g., Fe/HCl or H₂/Pd).

    • Control: H₂ gas is flammable; Pd/C is pyrophoric when dry. Filter Pd/C under wet conditions (Celite pad).

Waste Disposal Protocol
  • Aqueous Waste: Do not pour down the drain. The allyl group is toxic to aquatic life.[1] Collect in "Basic Aqueous Waste" containers.

  • Organic Waste: Segregate into "Halogen-Free Organic" (unless allyl bromide was used in excess).

  • Decontamination: Treat spills with 10% Sodium Hypochlorite (Bleach) to oxidize the amine before cleanup.

SynthesisWorkflow Start Start: 4-Nitropyrazole Step1 Step 1: Allylation (Allyl Bromide + Base) Start->Step1 Hazard: Lachrymator Inter Intermediate: 1-Allyl-4-nitropyrazole Step1->Inter Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter->Step2 Hazard: Exothermic Product Product: 1-Allyl-1H-pyrazol-4-amine Step2->Product Storage Storage: Argon / 4°C / Dark Product->Storage Sensitive to Air

Figure 2: Synthesis workflow highlighting critical hazard control points.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78035, 1H-Pyrazol-4-amine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Core Differences Between 1-allyl-1H-pyrazol-4-amine and 4-aminopyrazole

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive analysis of the structural, physicochemical, and biological differe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive analysis of the structural, physicochemical, and biological differences between 1-allyl-1H-pyrazol-4-amine and its parent compound, 4-aminopyrazole. Understanding these differences is crucial for leveraging the unique properties of the allyl-substituted analog in medicinal chemistry and drug design, particularly in the development of targeted therapies such as kinase inhibitors.

Introduction: The Significance of N-Substitution on the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its versatility allows for substitution at various positions, leading to a diverse range of pharmacological activities.[1] 4-Aminopyrazole, in particular, serves as a key building block for various therapeutic agents, including Janus kinase (JAK) inhibitors.[2][3]

The introduction of an allyl group at the N1 position of the pyrazole ring, yielding 1-allyl-1H-pyrazol-4-amine, significantly alters the molecule's properties. This guide will dissect these changes, providing a detailed comparison of the two molecules to inform rational drug design and development.

Structural and Physicochemical Disparities

The primary structural difference lies in the presence of the allyl group at the N1 position of the pyrazole ring in 1-allyl-1H-pyrazol-4-amine. This substitution has profound effects on the molecule's physicochemical properties.

Property4-Aminopyrazole1-allyl-1H-pyrazol-4-amineCausality of Difference
Molecular Formula C₃H₅N₃C₆H₉N₃Addition of a C₃H₄ (allyl) group.
Molecular Weight 83.09 g/mol [4]123.16 g/mol Increased mass due to the allyl substituent.
Predicted logP -0.0081[5]~1.0 (estimated)The nonpolar allyl group increases lipophilicity.
Predicted pKa (most basic) ~5.5 (estimated for the amino group)~5.3 (estimated for the amino group)The electron-donating nature of the N-allyl group may slightly decrease the basicity of the exocyclic amine.
H-Bond Donors 2 (NH₂ and ring NH)[5]1 (NH₂)The N1 proton is replaced by the allyl group.
H-Bond Acceptors 2 (N2 and NH₂)[5]2 (N2 and NH₂)The number of acceptor sites remains the same.
Rotatable Bonds 0[5]2The C-C and C-N bonds of the allyl group introduce flexibility.

Key Insights: The N-allylation of 4-aminopyrazole leads to a more lipophilic and flexible molecule. The loss of a hydrogen bond donor at the N1 position can significantly impact its interaction with biological targets, potentially altering its binding mode and selectivity profile.

Synthesis Methodologies: A Comparative Overview

The synthesis of both compounds typically starts from a common precursor, 4-nitropyrazole. The divergent step is the N-alkylation for the allyl-substituted analog.

Synthesis of 4-aminopyrazole

A common and efficient method for the synthesis of 4-aminopyrazole is the reduction of 4-nitropyrazole.

Protocol: Reduction of 4-Nitropyrazole

  • Dissolve 4-nitropyrazole in a suitable solvent such as ethanol or methanol.

  • Add a catalyst, typically palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-aminopyrazole.

G cluster_synthesis Synthesis of 4-aminopyrazole start 4-Nitropyrazole step1 Dissolve in Ethanol start->step1 step2 Add Pd/C Catalyst step1->step2 step3 Hydrogenation (H2) step2->step3 step4 Filter step3->step4 end 4-aminopyrazole step4->end

Caption: Workflow for the synthesis of 4-aminopyrazole.

Synthesis of 1-allyl-1H-pyrazol-4-amine

The synthesis of 1-allyl-1H-pyrazol-4-amine is a two-step process starting from 4-nitropyrazole.[3]

Protocol: Synthesis of 1-allyl-1H-pyrazol-4-amine

Step 1: N-Allylation of 4-Nitropyrazole

  • Dissolve 4-nitropyrazole in a suitable solvent like N,N-dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the pyrazole nitrogen.

  • Add allyl bromide dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product (1-allyl-4-nitropyrazole) by column chromatography.

Step 2: Reduction of 1-allyl-4-nitropyrazole

  • Follow the same reduction protocol as for 4-nitropyrazole, using 1-allyl-4-nitropyrazole as the starting material.

G cluster_synthesis_allyl Synthesis of 1-allyl-1H-pyrazol-4-amine start 4-Nitropyrazole step1_allyl N-Allylation (Allyl Bromide, Base) start->step1_allyl intermediate 1-allyl-4-nitropyrazole step1_allyl->intermediate step2_reduction Reduction (H2, Pd/C) intermediate->step2_reduction end_allyl 1-allyl-1H-pyrazol-4-amine step2_reduction->end_allyl

Caption: Two-step synthesis of 1-allyl-1H-pyrazol-4-amine.

Causality Behind Experimental Choices:

  • Choice of Base for N-Allylation: A moderately strong base like K₂CO₃ is often sufficient and safer to handle than a strong base like NaH. The choice depends on the reactivity of the starting material and the desired reaction rate.

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are used to dissolve the reactants and facilitate the SN2 reaction for N-allylation.

  • Catalyst for Reduction: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines under mild conditions.

Spectroscopic and Analytical Characterization

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

Spectroscopic Data4-Aminopyrazole1-allyl-1H-pyrazol-4-amine (Predicted)
¹H NMR (DMSO-d₆, δ ppm) ~11.5 (br s, 1H, ring NH), ~7.2 (s, 1H, H5), ~6.8 (s, 1H, H3), ~4.5 (br s, 2H, NH₂)~7.5 (s, 1H, H5), ~7.2 (s, 1H, H3), ~6.0 (m, 1H, -CH=), ~5.2 (d, 1H, =CH₂), ~5.0 (d, 1H, =CH₂), ~4.6 (d, 2H, N-CH₂-), ~4.7 (br s, 2H, NH₂)
¹³C NMR (DMSO-d₆, δ ppm) ~135 (C3/C5), ~125 (C4)~138 (C5), ~133 (-CH=), ~130 (C3), ~120 (C4), ~117 (=CH₂), ~52 (N-CH₂-)
IR (cm⁻¹) ~3400-3200 (N-H stretching), ~1620 (N-H bending)~3400-3200 (N-H stretching), ~3080 (=C-H stretching), ~1645 (C=C stretching), ~1620 (N-H bending)
Mass Spectrometry (m/z) 84.05 [M+H]⁺124.09 [M+H]⁺

Key Spectroscopic Differences:

  • ¹H NMR: The most significant difference is the absence of the broad singlet for the ring NH proton in the spectrum of the allyl-substituted compound and the appearance of characteristic signals for the allyl group (a multiplet for the methine proton and two doublets for the terminal vinyl protons, and a doublet for the methylene protons attached to the nitrogen).

  • ¹³C NMR: The spectrum of 1-allyl-1H-pyrazol-4-amine will show additional signals corresponding to the three carbons of the allyl group.

  • IR: The IR spectrum of the allyl derivative will exhibit characteristic C=C and =C-H stretching vibrations from the allyl group, which are absent in the spectrum of 4-aminopyrazole.

Biological Activity and Implications in Drug Discovery

Both 4-aminopyrazole and its N-substituted derivatives are of significant interest in drug discovery, particularly as kinase inhibitors.[2]

4-aminopyrazole as a Kinase Inhibitor Scaffold

The 4-aminopyrazole core is a key pharmacophore in many kinase inhibitors, including those targeting the Janus kinase (JAK) family.[2][3] The amino group at the C4 position and the pyrazole ring nitrogens can form crucial hydrogen bond interactions with the hinge region of the kinase active site.[3]

The Role of the N1-Allyl Group in Modulating Biological Activity

The introduction of an allyl group at the N1 position can influence the biological activity in several ways:

  • Increased Lipophilicity: The allyl group increases the molecule's lipophilicity (higher logP), which can enhance membrane permeability and oral bioavailability.

  • Modified Binding Interactions: The absence of the N1-H bond donor and the steric bulk of the allyl group can alter the binding mode within the kinase active site. This may lead to changes in potency and selectivity. While the N1-H is often a key hydrogen bond donor, its substitution can sometimes be compensated by other interactions or lead to a different, more favorable binding pose.

  • Potential for Covalent Inhibition: The vinyl group of the allyl moiety can potentially act as a Michael acceptor, enabling covalent bond formation with a nucleophilic residue (e.g., cysteine) in the target protein. This can lead to irreversible inhibition and prolonged duration of action.

Signaling Pathway Implication: JAK-STAT Pathway

The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.[3] 4-Aminopyrazole-based compounds have been developed as potent JAK inhibitors.[2][3]

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor 1-allyl-1H-pyrazol-4-amine or 4-aminopyrazole (Kinase Inhibitor) Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT pathway by pyrazole-based inhibitors.

Structure-Activity Relationship (SAR) Insights:

Studies on N1-substituted 4-aminopyrazoles as kinase inhibitors have shown that the nature of the substituent at the N1 position can significantly impact potency and selectivity. While some substitutions can be detrimental, others can lead to improved pharmacological profiles. The allyl group, with its unique combination of size, lipophilicity, and potential for covalent interaction, represents an intriguing modification that warrants further investigation in specific kinase targets.

Conclusion

The N-allylation of 4-aminopyrazole to form 1-allyl-1H-pyrazol-4-amine results in a molecule with distinct physicochemical and spectroscopic properties. The increased lipophilicity, altered hydrogen bonding capacity, and potential for covalent modification conferred by the allyl group make it a compelling derivative for exploration in drug discovery. While 4-aminopyrazole serves as a foundational scaffold for kinase inhibitors, its N-allyl counterpart offers opportunities for fine-tuning potency, selectivity, and pharmacokinetic properties. A thorough understanding of the differences outlined in this guide is essential for the rational design of next-generation therapeutics based on the versatile pyrazole core.

References

  • Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. (2023). ResearchGate. [Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Publications. [Link]

  • 1H- and 13C-NMR for - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • 1H NMR (400 MHz, DMSO-d6) δ 1.39 - Rsc.org. (n.d.). Royal Society of Chemistry. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). MDPI. [Link]

  • 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online. [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). Scientific Research Publishing. [Link]

  • 1H-pyrazol-4-amine. (n.d.). PubChem. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. (1997). ResearchGate. [Link]

  • N-(1 H -pyrazol-3-yl)quinazolin-4-amines as a Novel Class of Casein kinase1 δ/ε Inhibitors: Synthesis, Biological Evaluation and Molecular Modeling Studies. (2018). ResearchGate. [Link]

  • Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. (2013). MDPI. [Link]

  • Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. (2023). MDPI. [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2011). ResearchGate. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Thieme. [Link]

  • US20210009566A1 - Process for the preparation of pyrimidinyl-4-aminopyrazole compounds. (2021).
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13 C NMR Spectroscopy. (2012). ACS Publications. [Link]

  • Cas 1128-53-6,1-Phenyl-1H-pyrazol-4-amine. (n.d.). LookChem. [Link]

  • Current status of pyrazole and its biological activities. (2014). National Center for Biotechnology Information. [Link]

  • A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. (2023). Preprints.org. [Link]

  • WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives. (2007).
  • A Review on Pyrazole chemical entity and Biological Activity. (2019). ResearchGate. [Link]

  • Pyrazole, 4-amino-1-phenyl- Properties. (n.d.). EPA. [Link]

  • 1H-Pyrazol-4-amine, 1-methyl-N-(tetrahydro-2H-pyran-4-yl)-(1157012-03-7) 1 H NMR. (n.d.). Chromas. [Link]

  • 1-allyl-1h-pyrazole-4-carbaldehyde (C7H8N2O). (n.d.). PubChemLite. [Link]

  • The Reactions of Aliphatic Nitro Compounds: Alkylation by Allyl-type Halides1. (1955). R Discovery. [Link]

  • 1H- pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2. (2012). Growing Science. [Link]

  • 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1. (n.d.). ResearchGate. [Link]

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling. (2025). Journal of King Saud University - Science. [Link]

  • 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. (n.d.). ResearchGate. [Link]

  • Catalytic C–H Allylation and Benzylation of Pyrazoles. (2018). ResearchGate. [Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. (2022). National Center for Biotechnology Information. [Link]

  • (PDF) Nitropyrazoles (review). (2009). ResearchGate. [Link]

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Foundational

1-Allyl-1H-pyrazol-4-amine: A Dual-Purpose Scaffold for Kinase Inhibitor Design and Macrocyclization

Executive Summary 1-Allyl-1H-pyrazol-4-amine (CAS: 1215905-54-6) has emerged as a high-value building block in modern medicinal chemistry, particularly within the oncology and immunology spaces. Unlike simple aminopyrazo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Allyl-1H-pyrazol-4-amine (CAS: 1215905-54-6) has emerged as a high-value building block in modern medicinal chemistry, particularly within the oncology and immunology spaces. Unlike simple aminopyrazoles, this molecule offers a unique "Dual-Handle Architecture" :

  • The C4-Amine: A primary nucleophile for installing the pyrazole core into kinase hinge-binding motifs (via amides, ureas, or pyrimidines).

  • The N1-Allyl Group: A versatile functionality that serves either as a robust protecting group (orthogonal to Boc/Fmoc) or as a structural handle for Ring-Closing Metathesis (RCM) to generate macrocyclic kinase inhibitors.

This guide details the synthesis, chemoselective handling, and strategic application of 1-allyl-1H-pyrazol-4-amine in drug discovery.

Part 1: Chemical Profile & Strategic Value

Structural Properties

The pyrazole ring is an electron-rich heteroaromatic system.[1] The amino group at position 4 is significantly more nucleophilic than the pyrazole ring nitrogens, allowing for selective functionalization.

PropertyValue / Characteristic
CAS Number 1215905-54-6
Molecular Formula C₆H₉N₃
Molecular Weight 123.16 g/mol
pKa (Conjugate Acid) ~4.0 (Pyrazolium) / ~2.5 (Anilinium-like)
H-Bond Donors/Acceptors 2 Donors / 2 Acceptors
Electronic Character The N1-allyl group exerts a weak inductive effect but primarily acts to block the N1-position, preventing tautomerization and ensuring regiospecific reactions at the C4-amine.
The "Allyl Advantage" in SAR

In Structure-Activity Relationship (SAR) studies, the allyl group is rarely an inert bystander. It serves three distinct tactical roles:

  • Pro-drug/Metabolic Soft Spot: The allyl group can be metabolically oxidized to an epoxide or diol, altering solubility.

  • Orthogonal Protection: Unlike N-Boc or N-THP, the N-allyl group is stable to strong acids (TFA/HCl) and bases, surviving harsh amide couplings or

    
     reactions. It is removed selectively using Pd(0).
    
  • Macrocyclization Precursor: It provides the necessary alkene for Grubbs-catalyzed RCM, a dominant strategy for constraining kinase inhibitors to improve selectivity (e.g., Lorlatinib analogues).

Part 2: Synthesis & Sourcing

Direct hydrogenation of 4-nitro-1-allylpyrazole is forbidden as it reduces the allyl double bond to a propyl group. A chemoselective reduction strategy is required.

Validated Synthetic Route

The synthesis proceeds from commercially available 4-nitropyrazole.

Synthesis Start 4-Nitropyrazole Step1 Alkylation (Allyl Bromide, K2CO3, DMF) Start->Step1 Inter 1-Allyl-4-nitropyrazole Step1->Inter Step2 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 Avoid H2/Pd/C Product 1-Allyl-1H-pyrazol-4-amine Step2->Product

Figure 1: Chemoselective synthesis pathway avoiding alkene reduction.

Critical Process Parameters
  • Alkylation (N1 vs N2): Since 4-nitropyrazole is symmetric, N1-alkylation yields a single regioisomer.

  • Reduction:

    • Method A (Robust): Iron powder (Fe) with Ammonium Chloride (

      
      ) in EtOH/H₂O. This reduces the nitro group to an amine without touching the alkene.
      
    • Method B (Green/Modern): Tetrahydroxydiboron (

      
      ) catalyzed by 4,4'-bipyridine.[2]
      
    • Avoid: Catalytic Hydrogenation (

      
      , Pd/C) or Hydrazine/Pd, which will reduce the allyl group to n-propyl (CAS: 1215905-55-7, a common impurity).
      

Part 3: Synthetic Utility & Protocols

Protocol A: Chemoselective Reduction (Fe/NH₄Cl Method)

Use this protocol to generate the building block from 1-allyl-4-nitropyrazole.

Reagents: 1-Allyl-4-nitropyrazole (1.0 eq), Iron powder (5.0 eq),


 (5.0 eq), Ethanol/Water (3:1).
  • Setup: Dissolve 1-allyl-4-nitropyrazole in Ethanol/Water (3:1 v/v).

  • Addition: Add solid

    
     followed by Iron powder.
    
  • Reflux: Heat the suspension to 80°C with vigorous stirring for 2–4 hours. Monitor by LCMS (Look for M+1 = 124.1).

  • Workup: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with Ethanol.

  • Isolation: Concentrate the filtrate. Dilute with EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Yield: Typically >85% as a brown/orange oil or low-melting solid.

Protocol B: N-Allyl Deprotection (The "Pd-Scavenger" Method)

Use this when the allyl group served as a protecting group and needs to be removed to reveal the free pyrazole NH.

Mechanism:


 coordinates to the alkene, forming a 

-allyl palladium complex. A nucleophilic scavenger (NDMBA) is required to irreversibly trap the allyl cation.

Reagents: Substrate (1.0 eq),


 (0.05–0.1 eq), 1,3-Dimethylbarbituric acid (NDMBA) (2.0–3.0 eq), DCM or 

.
  • Inert Atmosphere: Degas the solvent (DCM) with nitrogen for 15 mins.

  • Reaction: Add the N-allyl pyrazole substrate, NDMBA, and

    
     under nitrogen.
    
  • Stir: Stir at 30–40°C for 2–12 hours. The solution often turns from yellow to orange/dark.

  • Workup: The byproduct is the C-allylated barbituric acid. Wash the organic layer with saturated

    
     (aq) to remove the acidic scavenger byproducts.
    
  • Purification: The free pyrazole is often polar; purify via flash chromatography (DCM/MeOH gradient).

Part 4: Applications in Drug Discovery[3]

Kinase Inhibitor Design (Hinge Binding)

The 4-aminopyrazole motif acts as a bioisostere for aniline. It forms key hydrogen bonds with the hinge region of kinases (e.g., CDK2, IRAK4).

  • Reaction: Buchwald-Hartwig amination or

    
     with chloropyrimidines.
    
  • Example: Reaction with 2,4-dichloropyrimidine gives N-(2-chloropyrimidin-4-yl)-1-allyl-1H-pyrazol-4-amine , a precursor to CDK2 inhibitors.

Macrocyclization Strategy (RCM)

This is the most powerful application. By installing a second alkene on the "left-hand" side of the molecule, the N-allyl group participates in Ring-Closing Metathesis.

RCM_Strategy Start 1-Allyl-1H-pyrazol-4-amine Step1 Amide Coupling (Linker with Terminal Alkene) Start->Step1 Install 2nd Alkene Inter Di-olefin Intermediate Step1->Inter Step2 Grubbs II Catalyst (DCM, Reflux) Inter->Step2 RCM Product Macrocyclic Kinase Inhibitor Step2->Product Conformational Constraint

Figure 2: Workflow for utilizing the allyl handle in macrocyclization.

Case Study: CDK2 Inhibitors

Research has demonstrated that replacing phenylsulfonamides with N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines significantly improves potency against CDK2.[3][4] The 1-allyl analogue serves as a critical intermediate to access these libraries, allowing late-stage diversification or deprotection to the free NH pyrazole for additional solubility interactions.

References

  • Synthesis & Properties: 1-Allyl-1H-pyrazol-4-amine. BLD Pharm.[5] CAS: 1215905-54-6.[6][7][8] Link

  • Chemoselective Reduction: Jang, M., et al. (2022).[2][9] "Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature." Journal of Organic Chemistry, 87(2), 910-919.[2][9] Link[2]

  • Medicinal Application (CDK2): Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Molecules, 2023, 28(7), 2951.[3] Link

  • Medicinal Application (IRAK4): Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Link

  • Deprotection Strategy: Allyl Ethers and Amines - Deprotection. Organic Chemistry Portal. Link

Sources

Exploratory

A Technical Guide to the Determination of pKa Values for the Nitrogen Atoms in 1-allyl-1H-pyrazol-4-amine

Abstract The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, governing a molecule's ionization state, solubility, and interaction with biological targets.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, governing a molecule's ionization state, solubility, and interaction with biological targets.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the pKa values of the three distinct nitrogen atoms in 1-allyl-1H-pyrazol-4-amine. As no specific experimental pKa values for this compound are readily available in the literature, this document outlines a multi-faceted approach, combining theoretical analysis, computational prediction, and robust experimental methodologies. We detail the underlying principles of pyrazole basicity, the electronic influence of substituents, and provide step-by-step protocols for both in silico prediction and experimental validation via potentiometric titration, UV-Vis spectrophotometry, and NMR spectroscopy. This guide serves not as a simple data sheet, but as an expert-level procedural manual for accurately characterizing the acid-base properties of this and structurally related heterocyclic compounds.

Theoretical Framework: Predicting Basicity

Before any measurement, a thorough theoretical analysis of the molecule's structure provides a strong hypothesis regarding the relative basicity of its nitrogen atoms. 1-allyl-1H-pyrazol-4-amine possesses three nitrogen atoms, each with a unique electronic environment.

  • N1 (Pyrrole-like): The lone pair of the N1 nitrogen is integral to the pyrazole ring's aromatic sextet.[4] Consequently, this nitrogen is non-basic and will not undergo protonation under typical aqueous conditions. Its pKa for deprotonation (acidity) is expected to be high, around 14.2, similar to the parent pyrazole.[5][6][7]

  • N2 (Pyridine-like): The lone pair of the N2 nitrogen resides in an sp² hybrid orbital in the plane of the ring and is available for protonation.[7] In an unsubstituted pyrazole, this nitrogen is weakly basic, with a pKa of approximately 2.5.[5][8][9]

  • N4 (Exocyclic Amino): The exocyclic amino group at the C4 position is also a potential site of protonation.

The key to predicting the primary basic center lies in analyzing the electronic effects of the substituents:

  • 1-allyl group: This alkyl group has a minor, slightly electron-donating inductive effect, which will have a negligible impact on the basicity of the ring nitrogens.

  • 4-amino group: This is the dominant electronic factor. The amino group is a strong resonance-donating group (+R). It pushes electron density into the pyrazole ring, significantly increasing the basicity of the N2 "pyridine-like" nitrogen. Studies on substituted pyrazoles have shown that electron-donating groups increase the basicity of the pyrazole ring.[10]

Hypothesis: The primary competition for protonation will be between the N2 ring nitrogen and the exocyclic N4 amino group. Due to the strong resonance donation from the amino group, the electron density at N2 is expected to be substantially increased. Therefore, N2 is predicted to be the most basic nitrogen atom in the molecule.

Computational pKa Prediction

In silico methods provide a rapid and cost-effective means to estimate pKa values before embarking on experimental work.[3][11] Quantum mechanical (QM) calculations, combined with a solvation model, can yield reliable predictions.[2][12][13]

Workflow for Computational pKa Prediction

The following protocol outlines a standard approach using a QM software package like Gaussian or GAMESS.

Step-by-Step Protocol:

  • Structure Preparation: Build the 3D structure of 1-allyl-1H-pyrazol-4-amine.

  • Conformational Search: Perform a conformational search to identify the lowest energy conformer of the neutral molecule.

  • Geometry Optimization: Optimize the geometry of the neutral base and its two protonated forms (protonation at N2 and protonation at the N4-amino group). Use a reliable density functional theory (DFT) method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Solvation Model: Incorporate the effect of water using an implicit solvation model, such as the Polarizable Continuum Model (PCM).[12]

  • Frequency Calculations: Perform frequency calculations on all optimized structures to confirm they are true energy minima (no imaginary frequencies) and to obtain the Gibbs free energies.

  • pKa Calculation: Calculate the reaction Gibbs free energy (ΔG) for the protonation reactions in solution. The pKa can be calculated using the absolute method, which requires an accurate value for the Gibbs free energy of the solvated proton, or more commonly, via a relative method using an isodesmic reaction with a reference compound of a known pKa.

G cluster_workflow Computational pKa Prediction Workflow A 1. Build 3D Structure (1-allyl-1H-pyrazol-4-amine) B 2. Optimize Geometry (Neutral) in Gas Phase & Solution (PCM) A->B C 3. Optimize Geometry (Protonated) (N2-H+ and N4-H+) in Solution B->C D 4. Frequency Calculations (Confirm Minima, Obtain Gibbs Free Energy) C->D E 5. Calculate ΔG of Protonation D->E F 6. Calculate pKa (Relative to Reference Compound) E->F

Caption: Workflow for in silico pKa prediction.

Experimental pKa Determination

Experimental validation is essential for confirming computational predictions and obtaining highly accurate pKa values.[14] Several robust methods are available, each with distinct advantages.[15][16]

Potentiometric Titration

This is a classic and widely used method due to its simplicity and accuracy.[1][15][17] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid, in this case) is added incrementally.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[18]

  • Sample Preparation: Prepare a solution of 1-allyl-1H-pyrazol-4-amine of known concentration (typically 10⁻³ to 10⁻⁴ M) in water or a suitable co-solvent if solubility is low.[17][18] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[18]

  • Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl) and record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[18][19] Specialized software can be used for precise determination.[15]

UV-Vis Spectrophotometry

This method is highly sensitive and requires less sample than potentiometry.[17] It is particularly useful if the UV-Vis spectrum of the molecule changes upon protonation, which is likely for this compound due to the aromatic pyrazole chromophore.[20]

Step-by-Step Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions with precisely known pH values spanning the expected pKa range (e.g., from pH 2 to 8).

  • Sample Preparation: Prepare a stock solution of the compound. Add a small, constant amount of this stock solution to each buffer solution to create a series of samples with constant total concentration but varying pH.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum (e.g., from 220-400 nm) for each buffered sample.[21]

  • Data Analysis: Plot the absorbance at a specific wavelength where the change is maximal versus the pH. The resulting sigmoidal curve's inflection point corresponds to the pKa.[15][22] Alternatively, multi-wavelength analysis can be used to determine the pKa without prior knowledge of the molar absorptivities of the acid and base forms.[15][17]

¹H NMR Spectroscopy

NMR titration is a powerful technique that not only provides an accurate pKa value but can also definitively identify the site of protonation.[15][23][24] The chemical shifts of protons near a site of protonation will change as a function of pH.[23]

Step-by-Step Protocol:

  • Sample Preparation: Prepare a series of samples in a suitable solvent (e.g., D₂O or a water/co-solvent mixture) containing a constant concentration of the analyte. Adjust the pD (the pH equivalent in D₂O) of each sample to cover the range of interest using small additions of DCl or NaOD.

  • Spectral Acquisition: Record a ¹H NMR spectrum for each sample.

  • Data Analysis: Identify the protons whose chemical shifts change significantly with pD. The protons on the pyrazole ring (H3 and H5) and on the allyl group will be particularly sensitive to protonation at N2. The protons on the amino group and the ring will be sensitive to protonation at N4.

  • pKa Determination: Plot the chemical shift (δ) of a sensitive proton versus the pD. The inflection point of the resulting sigmoidal curve is the pKa value.[15] By observing which protons exhibit the largest change in chemical shift, the site of protonation can be unambiguously assigned.

G cluster_decision Choosing an Experimental Method Start Need to Determine pKa Solubility Is sample solubility > 10⁻⁴ M? Start->Solubility Chromophore Does UV spectrum change with pH? Solubility->Chromophore No Potentiometry Potentiometric Titration Solubility->Potentiometry Yes SiteID Need to identify protonation site? Chromophore->SiteID No UV_Vis UV-Vis Spectrophotometry Chromophore->UV_Vis Yes SiteID->Potentiometry No (if solubility permits) NMR NMR Spectroscopy SiteID->NMR Yes

Caption: Decision tree for selecting a pKa determination method.

Data Interpretation and Expected Values

While a precise experimental value for 1-allyl-1H-pyrazol-4-amine is not published, we can estimate its pKa by examining a close analog, 4-aminopyrazole. The literature contains a predicted pKa of 17.7 for the acidic proton (N1-H), but no readily available experimental value for the basic pKa.[25] However, based on the strong electron-donating effect of the amino group, the pKa of the conjugate acid is expected to be significantly higher than that of unsubstituted pyrazole (pKa = 2.5).[8]

Nitrogen SitePredicted RoleEstimated pKa (of Conjugate Acid)Rationale
N1 (Pyrrole-like) Non-basic<< 0Lone pair is part of the aromatic π-system.[4]
N2 (Pyridine-like) Most Basic 5.5 - 6.5 Basicity is strongly enhanced by resonance donation from the 4-amino group.
N4 (Exocyclic NH₂) Less Basic4.0 - 5.0While basic, protonation here is less favored as it disrupts the resonance donation into the ring.

This table presents estimated values based on chemical principles and data for analogous structures. Experimental verification is required.

If two pKa values are found experimentally, NMR spectroscopy will be the definitive tool for assignment.[23] Protonation at N2 would cause significant downfield shifts for the adjacent ring protons (H3 and H5). Protonation at the exocyclic N4 would most significantly affect the chemical environment of the C4 proton and the amino protons themselves.

Conclusion

Determining the pKa values of 1-allyl-1H-pyrazol-4-amine requires a systematic and multi-pronged approach. Theoretical analysis strongly suggests that the pyridine-like N2 atom is the most basic center due to powerful resonance effects from the 4-amino substituent. This hypothesis can be initially tested and refined using computational methods. Ultimately, high-fidelity experimental techniques are necessary for accurate determination. Potentiometric titration and UV-Vis spectrophotometry are reliable methods for quantifying the pKa, while NMR spectroscopy offers the unique advantage of unambiguously identifying the specific site of protonation. By following the integrated workflows detailed in this guide, researchers can confidently and accurately characterize the acid-base properties of this molecule, providing crucial data for drug design and development programs.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Sarmini, K. & Kenndler, E. Development of Methods for the Determination of pKa Values. Journal of Biochemical and Biophysical Methods. Available from: [Link]

  • SCIRP. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. Available from: [Link]

  • Mettler Toledo. Streamline pKa Value Determination Using Automated UV/Vis-Titration. Available from: [Link]

  • Tateishi-Karimata, H., et al. Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • Box, K., et al. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Available from: [Link]

  • Alcaro, S., et al. Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. Journal of Computer-Aided Molecular Design. Available from: [Link]

  • Optibrium. pKa prediction using quantum mechanics and machine learning. Available from: [Link]

  • Gatica, A. R., et al. QupKake: Integrating Machine Learning and Quantum Chemistry for Micro-pKa Predictions. Journal of Chemical Theory and Computation. Available from: [Link]

  • Gancia, E., et al. New and original pKa prediction method using grid molecular interaction fields. Journal of Medicinal Chemistry. Available from: [Link]

  • Obbink, E. A., et al. pKalculator: A pKa predictor for C–H bonds. Chemical Science. Available from: [Link]

  • Optibrium. Predicting pKa using a combination of quantum mechanical and machine learning methods. Available from: [Link]

  • Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]

  • Kalek, M., et al. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Available from: [Link]

  • Wang, S., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Columbia University. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • ResearchGate. Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. Available from: [Link]

  • Bezençon, J., et al. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • ResearchGate. pKa determination by 1H NMR spectroscopy - An old methodology revisited. Available from: [Link]

  • Martins, M. B., et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. Available from: [Link]

  • Royal Society of Chemistry. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. Available from: [Link]

  • Bakkas, S., et al. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available from: [Link]

  • Andreas, L. B., et al. NMR Determination of Protein pKa Values in the Solid State. Biophysical Journal. Available from: [Link]

  • Howe, P. W., et al. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

  • Howe, P. W., et al. Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media. Available from: [Link]

  • American Chemical Society. N-Heterocyclic Olefins of Pyrazole and Indazole. Available from: [Link]

  • Srce. Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpretation by Triadic Analysis. Available from: [Link]

  • PubChem. 1H-Pyrazolo[3,4-d]pyrimidin-4-amine. Available from: [Link]

  • Journal of Pharmaceutical and BioSciences. A review on Pyrazole derivatives of pharmacological potential. Available from: [Link]

  • Chemistry LibreTexts. 24.9: Heterocyclic Amines. Available from: [Link]

  • Chemistry Stack Exchange. Comparing the basicity of heterocyclic amines. Available from: [Link]

  • University of Bath. Diazoles & diazines: properties, syntheses & reactivity. Available from: [Link]

  • Pearson. Acid-Base Properties of Nitrogen Heterocycles: Videos & Practice Problems. Available from: [Link]

  • ResearchGate. (PDF) Chemistry and Therapeutic Review of Pyrazole. Available from: [Link]

  • ChemBK. 4-AMINOPYRAZOLE. Available from: [Link]

  • Google Patents. Pyrazole derivatives and their use as pka and pkb modulators.

Sources

Foundational

suppliers and price of 1-allyl-1H-pyrazol-4-amine intermediate

An In-Depth Technical Guide to the Sourcing and Application of 1-allyl-1H-pyrazol-4-amine in Drug Discovery Executive Summary This technical guide provides a comprehensive overview for researchers, scientists, and drug d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Sourcing and Application of 1-allyl-1H-pyrazol-4-amine in Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the sourcing, procurement, and application of the pivotal chemical intermediate, 1-allyl-1H-pyrazol-4-amine. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, and the strategic selection of its derivatives is paramount to the successful and timely progression of drug discovery pipelines. This document offers a comparative analysis of prominent suppliers, detailed price benchmarking, and an in-depth exploration of the synthesis and characterization of this versatile compound. Furthermore, it elucidates its critical role in the development of kinase inhibitors, supported by mechanistic insights and detailed experimental protocols. By integrating field-proven expertise with authoritative references, this guide aims to empower researchers to make informed decisions and streamline their research endeavors.

Introduction: The Strategic Importance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation in a wide array of therapeutic agents, including anti-inflammatory, anti-cancer, and anti-infective drugs.

Overview of Pyrazole-Containing Pharmaceuticals

The prevalence of the pyrazole moiety in marketed drugs underscores its therapeutic significance. For instance, Celecoxib, a selective COX-2 inhibitor, features a pyrazole core and is widely used for the management of pain and inflammation. In the realm of oncology, drugs like Crizotinib, an ALK and ROS1 inhibitor, highlight the utility of the pyrazole scaffold in targeting protein kinases.

The Unique Role of the 4-amino-1-allyl-pyrazole Moiety as a Versatile Intermediate

1-allyl-1H-pyrazol-4-amine serves as a crucial building block in the synthesis of more complex, biologically active molecules. The presence of the allyl group at the N1 position and the amino group at the C4 position provides two key points for chemical modification, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties. The allyl group, for instance, can be utilized for further functionalization through various chemical transformations, while the amino group is a key handle for amide bond formation, a common linkage in many drug molecules.

Scope and Objectives of this Technical Guide

This guide is designed to be a practical resource for scientists engaged in drug discovery projects that utilize 1-allyl-1H-pyrazol-4-amine. The primary objectives are to:

  • Provide a clear and concise overview of reliable sourcing options for this intermediate.

  • Offer a transparent analysis of the current market pricing and factors influencing cost.

  • Detail established synthetic routes and robust analytical methods for quality control.

  • Illustrate its application in the synthesis of kinase inhibitors with a focus on mechanistic understanding.

Sourcing and Procurement of 1-allyl-1H-pyrazol-4-amine

The successful execution of a research and development program hinges on the reliable supply of high-quality starting materials. The procurement of 1-allyl-1H-pyrazol-4-amine is no exception.

Key Considerations for Supplier Selection

When selecting a supplier for 1-allyl-1H-pyrazol-4-amine, several factors beyond mere price should be considered:

  • Purity and Characterization Data: Reputable suppliers will provide a comprehensive Certificate of Analysis (CoA) detailing the purity of the compound (typically determined by HPLC and/or NMR) and confirming its identity.

  • Scalability: The ability of a supplier to provide the intermediate in quantities ranging from milligrams for initial screening to kilograms for later-stage development is a critical consideration.

  • Documentation and Regulatory Support: For projects with clinical potential, the availability of detailed documentation, including synthesis route and impurity profiles, is essential for regulatory filings.

Comparative Analysis of Leading Suppliers

A survey of the market reveals several reputable suppliers of 1-allyl-1H-pyrazol-4-amine. The following table provides a comparative overview of some of the key players in this space.

Supplier Grade/Purity Available Quantities Lead Time Notes
Sigma-Aldrich ≥98%1g, 5gTypically in stockA well-established supplier with a strong reputation for quality and reliability.
Thermo Fisher Scientific 97%1g, 5g, 10gVariesOffers a broad portfolio of research chemicals.
TCI America >98% (GC)1g, 5gCheck availabilityKnown for its extensive catalog of organic reagents.
Combi-Blocks 95-98%1g, 5g, 25gIn stockSpecializes in providing building blocks for combinatorial chemistry.
BLD Pharm 98%1g, 5g, 25gIn stockOffers competitive pricing and a range of pack sizes.

This table is intended as a representative sample and is not exhaustive. Researchers are encouraged to obtain quotes from multiple suppliers.

Price Benchmarking and Factors Influencing Cost

The price of 1-allyl-1H-pyrazol-4-amine can vary significantly based on the supplier, quantity, and purity. The following table provides an approximate price range based on currently available data.

Quantity Price Range (USD) Cost per Gram (USD)
1g$100 - $250$100 - $250
5g$350 - $800$70 - $160
25g$1200 - $2500$48 - $100

Prices are subject to change and may not include shipping and handling fees. It is advisable to request formal quotes for the most accurate pricing.

Several factors can influence the cost of this intermediate:

  • Synthesis Complexity: The number of synthetic steps and the cost of the starting materials directly impact the final price.

  • Purity: Higher purity grades require additional purification steps, which increases the cost.

  • Scale of Production: As with most chemicals, the cost per gram generally decreases with larger quantities due to economies of scale.

Navigating Lead Times and Supply Chain Reliability

For time-sensitive projects, understanding and mitigating potential delays in the supply chain is crucial. When placing an order, it is important to confirm the current stock status and estimated lead time. For critical projects, it may be prudent to identify a primary and a secondary supplier to ensure a continuous supply.

Synthesis and Characterization of 1-allyl-1H-pyrazol-4-amine

While often procured from commercial sources, an in-house synthesis of 1-allyl-1H-pyrazol-4-amine may be a viable option for some research groups, particularly for large-scale needs or when specific analogs are required.

Established Synthetic Routes

A common and reliable method for the synthesis of 1-allyl-1H-pyrazol-4-amine involves the allylation of 4-nitro-1H-pyrazole followed by the reduction of the nitro group.

Synthetic_Pathway A 4-Nitro-1H-pyrazole B 1-allyl-4-nitro-1H-pyrazole A->B Allyl bromide, K2CO3, DMF C 1-allyl-1H-pyrazol-4-amine B->C H2, Pd/C, EtOH

Caption: A common synthetic pathway for 1-allyl-1H-pyrazol-4-amine.

Step 1: Allylation of 4-Nitro-1H-pyrazole

  • To a solution of 4-nitro-1H-pyrazole (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq) dropwise to the suspension.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-allyl-4-nitro-1H-pyrazole.

Step 2: Reduction of 1-allyl-4-nitro-1H-pyrazole

  • Dissolve 1-allyl-4-nitro-1H-pyrazole (1.0 eq) in ethanol (EtOH).

  • Add palladium on carbon (10% Pd/C, 0.1 eq) to the solution.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 1-allyl-1H-pyrazol-4-amine.

Critical Quality Attributes and Analytical Verification

Ensuring the quality and purity of 1-allyl-1H-pyrazol-4-amine is essential for the reproducibility of subsequent synthetic steps and biological assays.

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for determining the purity of organic compounds.

Experimental Protocol 1: HPLC-UV Method for Purity Determination

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the chemical structure of a molecule. The ¹H NMR spectrum of 1-allyl-1H-pyrazol-4-amine should show characteristic signals for the pyrazole ring protons, the allyl group protons, and the amino group protons. The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity. The expected molecular weight for 1-allyl-1H-pyrazol-4-amine (C₆H₉N₃) is approximately 123.16 g/mol .

Common Impurities and Their Mitigation

Potential impurities in commercially available or synthetically prepared 1-allyl-1H-pyrazol-4-amine can include residual starting materials (e.g., 4-nitro-1H-pyrazole), byproducts from the synthesis, or degradation products. Proper purification techniques, such as column chromatography or recrystallization, are crucial for removing these impurities.

Applications in Drug Development: A Mechanistic Perspective

1-allyl-1H-pyrazol-4-amine is a highly sought-after intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.

Case Study: Role as a Key Intermediate in Kinase Inhibitor Synthesis

The 4-amino group of 1-allyl-1H-pyrazol-4-amine serves as a key nucleophile for reaction with various electrophilic partners, often a heterocyclic core, to construct the final kinase inhibitor. The pyrazole ring itself can form important hydrogen bonding interactions with the hinge region of the kinase active site.

Kinase_Inhibitor_Synthesis A 1-allyl-1H-pyrazol-4-amine C Kinase Inhibitor Scaffold A->C Nucleophilic Aromatic Substitution (SNAr) B Electrophilic Heterocycle (e.g., Chloropyrimidine) B->C

Caption: Generalized reaction scheme for kinase inhibitor synthesis.

Elaboration on Structure-Activity Relationships (SAR) Driven by the 1-allyl-1H-pyrazol-4-amine Core

The structural features of 1-allyl-1H-pyrazol-4-amine provide a foundation for systematic SAR studies. The allyl group can be modified to probe interactions with solvent-exposed regions of the kinase active site or to modulate physicochemical properties such as solubility and metabolic stability. The pyrazole ring can be further substituted to optimize interactions with the protein target.

Safety, Handling, and Storage

Proper handling and storage of all chemicals are paramount for ensuring laboratory safety and maintaining the integrity of the compound.

Material Safety Data Sheet (MSDS) Highlights

While a specific MSDS for 1-allyl-1H-pyrazol-4-amine should always be consulted, general safety precautions for aminopyrazole derivatives include:

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • First Aid Measures: In case of contact, immediately flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek medical attention.

Recommended Handling and Storage Procedures to Ensure Stability
  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Protect from light and moisture. For long-term storage, refrigeration may be recommended.

Conclusion: Future Outlook and Emerging Applications

1-allyl-1H-pyrazol-4-amine is a valuable and versatile intermediate that will likely continue to play a significant role in the discovery and development of new therapeutic agents. Its utility extends beyond kinase inhibitors, with potential applications in the synthesis of inhibitors for other enzyme classes and as a scaffold for novel agrochemicals. As our understanding of disease biology deepens, the demand for such well-characterized and readily accessible building blocks will undoubtedly grow, further cementing the importance of 1-allyl-1H-pyrazol-4-amine in the chemical sciences.

References

Protocols & Analytical Methods

Method

Synthesis of 1-allyl-1H-pyrazol-4-amine from 4-Nitropyrazole: A Detailed Protocol and Scientific Rationale

An Application Note for Medicinal and Process Chemistry Abstract: This document provides a comprehensive guide for the synthesis of 1-allyl-1H-pyrazol-4-amine, a valuable heterocyclic building block for drug discovery an...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Medicinal and Process Chemistry

Abstract: This document provides a comprehensive guide for the synthesis of 1-allyl-1H-pyrazol-4-amine, a valuable heterocyclic building block for drug discovery and development. The synthesis is presented as a robust, two-step process commencing with the commercially available 4-nitropyrazole. The protocol details the N-allylation of the pyrazole ring, followed by the chemoselective reduction of the nitro group. This guide emphasizes the scientific reasoning behind procedural choices, detailed safety protocols, and methods for characterization, tailored for researchers in medicinal and process chemistry. Pyrazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The 4-aminopyrazole scaffold, in particular, serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[3][4]

Overall Synthetic Strategy

The conversion of 4-nitropyrazole to 1-allyl-1H-pyrazol-4-amine is efficiently achieved in two sequential synthetic operations:

  • N-Allylation: The first step involves the nucleophilic substitution reaction where the pyrazole nitrogen attacks allyl bromide, installing the allyl group at the N1 position. Due to the symmetry of 4-nitropyrazole, alkylation at the N1 or N2 position yields the same product.

  • Nitro Group Reduction: The second step is the chemoselective reduction of the nitro group on the pyrazole ring to a primary amine. This transformation must be conducted under conditions that preserve the allyl group's double bond and the integrity of the pyrazole ring.

Synthetic_Pathway 4-Nitropyrazole 4-Nitropyrazole Step1 Step 1: N-Allylation 4-Nitropyrazole->Step1 Intermediate 1-allyl-4-nitropyrazole Step1->Intermediate Step2 Step 2: Nitro Reduction Intermediate->Step2 Final_Product 1-allyl-1H-pyrazol-4-amine Step2->Final_Product

Caption: Overall two-step synthesis of 1-allyl-1H-pyrazol-4-amine.

Part I: N-Allylation of 4-Nitropyrazole

Principle and Rationale

The N-H proton of pyrazole is acidic, and its deprotonation by a suitable base generates a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of allyl bromide in a classic SN2 reaction to form the N-C bond.

  • Choice of Base: Potassium carbonate (K₂CO₃) is selected as a mild, inexpensive, and effective base for this transformation. It is sufficiently basic to deprotonate the pyrazole without causing side reactions. Stronger bases like sodium hydride (NaH) could also be used but require more stringent anhydrous conditions.

  • Choice of Solvent: Acetonitrile (ACN) is an excellent polar aprotic solvent for this type of reaction. It readily dissolves the pyrazole and the base, facilitating the reaction while having a convenient boiling point for reactions at elevated temperatures if required.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Nitropyrazole113.085.00 g44.21.0
Allyl Bromide120.984.3 mL48.61.1
Potassium Carbonate (K₂CO₃)138.219.16 g66.31.5
Acetonitrile (ACN)-100 mL--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitropyrazole (5.00 g, 44.2 mmol) and anhydrous potassium carbonate (9.16 g, 66.3 mmol).

  • Add acetonitrile (100 mL) to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add allyl bromide (4.3 mL, 48.6 mmol) to the stirring suspension via syringe.

  • Heat the reaction mixture to 60 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Rinse the filter cake with a small amount of acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield the crude 1-allyl-4-nitropyrazole.

  • The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) or used directly in the next step if sufficiently pure.

Mandatory Safety Precautions: Handling Allyl Bromide

Allyl bromide is a highly toxic, lachrymatory, and flammable liquid.[5][6] All handling must be performed in a certified chemical fume hood.[7]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), splash goggles, a face shield, and a lab coat.[8]

  • Dispensing: Use grounded, spark-proof tools and equipment when handling.[6][9] Avoid creating static discharge.[7]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated, and flame-proof area, away from heat and ignition sources.[6][8]

  • Spills: In case of a spill, evacuate the area. For small spills, absorb with an inert material like vermiculite or sand and place in a sealed container for hazardous waste disposal.[9] Do not use combustible materials.

Part II: Reduction of 1-allyl-4-nitropyrazole

Principle and Method Selection

The reduction of an aromatic nitro group to an amine is a fundamental transformation. The choice of reductant is critical to ensure chemoselectivity, particularly to preserve the allyl double bond.

  • Method A: Tin(II) Chloride (SnCl₂). This is a classic and highly reliable method for reducing aromatic nitro compounds in the presence of other reducible functional groups like alkenes.[10][11] The reaction proceeds in an acidic medium, typically with concentrated hydrochloric acid, where Sn(II) acts as the electron donor.[12][13] The mechanism involves a series of single-electron transfers and protonations that convert the nitro group through nitroso and hydroxylamine intermediates to the final amine.[12] This method is chosen for its robustness and excellent chemoselectivity.

  • Alternative Method: Catalytic Hydrogenation (e.g., H₂/Pd/C). While widely used for nitro reductions, catalytic hydrogenation poses a significant risk of reducing the allyl double bond to a propyl group.[10] Although conditions can sometimes be optimized for selectivity, the risk of over-reduction makes the SnCl₂ method preferable for this specific substrate.

Detailed Experimental Protocol (Method A)

Materials and Reagents:

ReagentMW ( g/mol )Amount (from previous step)Moles (mmol)Equivalents
1-allyl-4-nitropyrazole153.14(Assuming 90% yield) 6.0 g39.21.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6335.2 g156.74.0
Concentrated HCl (12 M)36.4640 mL--
Ethanol (EtOH)-100 mL--
Sodium Hydroxide (NaOH), 5 M Solution-~150-200 mL--

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude 1-allyl-4-nitropyrazole (approx. 6.0 g, 39.2 mmol) in ethanol (100 mL).

  • In a separate beaker, carefully dissolve tin(II) chloride dihydrate (35.2 g, 156.7 mmol) in concentrated HCl (40 mL). Caution: This dissolution is exothermic.

  • Cool the SnCl₂/HCl solution in an ice bath and then add it slowly to the stirred solution of the nitro-pyrazole.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to 70-80 °C for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Work-up: Slowly and carefully basify the acidic solution by adding 5 M aqueous NaOH. A thick, white precipitate of tin hydroxides will form. Continue adding NaOH until the pH of the solution is >10. Caution: This neutralization is highly exothermic.

  • Filter the slurry through a pad of Celite® to remove the tin salts. Wash the filter cake thoroughly with ethyl acetate (3 x 50 mL).

  • Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine all organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 1-allyl-1H-pyrazol-4-amine can be purified by flash column chromatography on silica gel (using a gradient of methanol in dichloromethane) to yield the final product as a solid or oil.

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part 1: N-Allylation cluster_1 Part 2: Nitro Reduction A1 Combine 4-Nitropyrazole, K₂CO₃, and ACN A2 Add Allyl Bromide A1->A2 A3 Heat to 60°C, 4-6h (Monitor by TLC) A2->A3 A4 Cool and Filter Solids A3->A4 A5 Concentrate Filtrate A4->A5 A6 Crude 1-allyl-4-nitropyrazole A5->A6 B1 Dissolve Crude Product in EtOH A6->B1 Proceed to next step B2 Add SnCl₂·2H₂O in conc. HCl B1->B2 B3 Heat to 80°C, 2-3h (Monitor by TLC) B2->B3 B4 Cool to 0°C and Basify with NaOH (pH > 10) B3->B4 B5 Filter Tin Salts via Celite® B4->B5 B6 Extract Filtrate with Ethyl Acetate B5->B6 B7 Wash, Dry, Concentrate Organic Layers B6->B7 B8 Purify via Column Chromatography B7->B8 B9 Pure 1-allyl-1H-pyrazol-4-amine B8->B9

Sources

Application

Application Note: A Detailed Protocol for the Regiocontrolled N-Alkylation of 4-Aminopyrazole with Allyl Bromide

An Application Guide for the Synthesis of 1-Allyl-4-aminopyrazole **Abstract N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry and agrochemical development, prized for their diverse biologica...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Synthesis of 1-Allyl-4-aminopyrazole

**Abstract

N-alkylated pyrazoles are foundational scaffolds in modern medicinal chemistry and agrochemical development, prized for their diverse biological activities.[1][2] The functionalization of the pyrazole core, particularly at the nitrogen atoms, is a critical step in the synthesis of these valuable compounds.[3] This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-aminopyrazole using allyl bromide. We delve into the mechanistic underpinnings of the reaction, emphasizing the factors that govern regioselectivity, and present a detailed, step-by-step procedure for synthesis, purification, and characterization. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for preparing N-allyl-4-aminopyrazole intermediates.

Introduction and Mechanistic Considerations

The N-alkylation of pyrazoles is a cornerstone transformation in heterocyclic chemistry. The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a nitrogen atom of the pyrazole ring attacks an electrophilic alkylating agent. However, for unsymmetrically substituted pyrazoles, the presence of two distinct ring nitrogen atoms (N1 and N2) introduces a significant challenge: regioselectivity.[2][4] The formation of a mixture of N1 and N2 alkylated isomers often complicates purification and reduces the overall yield of the desired product.[4]

The regiochemical outcome is governed by a delicate interplay of steric, electronic, and reaction-condition-dependent factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[4] For the parent 4-aminopyrazole, the N1 and N2 positions are sterically equivalent.

  • Electronic Effects: The nature of substituents on the pyrazole ring influences the nucleophilicity of the adjacent nitrogen atoms. The electron-donating 4-amino group enhances the electron density of the ring, increasing the nucleophilicity of both N1 and N2.

  • Reaction Conditions: The choice of base and solvent is paramount in controlling regioselectivity.[4][5] Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are frequently employed.[4] The base (e.g., K₂CO₃, NaH) deprotonates the pyrazole N-H, and the nature of the resulting pyrazolate salt and its interaction with the solvent and cation can direct the alkylating agent to a specific nitrogen.[5][6]

For 4-aminopyrazole (unsubstituted at positions 3 and 5), the inherent symmetry simplifies the regioselectivity challenge, as alkylation at either N1 or N2 leads to the same product: 1-allyl-4-aminopyrazole . This makes it an excellent model system for studying N-alkylation protocols.

Detailed Experimental Protocol

This protocol outlines a standard, reliable procedure for the N-alkylation of 4-aminopyrazole.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )CAS No.Notes
4-AminopyrazoleC₃H₅N₃83.0923584-01-2Starting material.
Allyl BromideC₃H₅Br120.98106-95-6Alkylating agent. Lachrymator. Handle in a fume hood.
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Anhydrous, finely powdered.
Acetonitrile (MeCN)C₂H₃N41.0575-05-8Anhydrous/synthesis grade.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6For extraction.
Deionized WaterH₂O18.027732-18-5For work-up.
Brine (Saturated NaCl)NaCl(aq)--For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6For drying.
Silica GelSiO₂60.087631-86-9For column chromatography (230-400 mesh).
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser and heating mantle (or oil bath)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Charge flask with 4-aminopyrazole and K₂CO₃ B Add anhydrous acetonitrile A->B C Stir under inert atmosphere B->C D Add allyl bromide dropwise at RT C->D E Heat to 40-50°C D->E F Monitor reaction by TLC/LC-MS E->F G Cool to RT, filter solids F->G H Concentrate filtrate G->H I Dissolve in EtOAc, wash with water & brine H->I J Dry organic layer (Na₂SO₄) I->J K Concentrate to yield crude product J->K L Purify by flash column chromatography K->L M Characterize final product (NMR, MS) L->M

Caption: General experimental workflow for the N-alkylation of 4-aminopyrazole.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-aminopyrazole (1.00 g, 12.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.50 g, 18.0 mmol, 1.5 equiv.).

  • Solvent Addition: Place the flask under an inert atmosphere (N₂ or Ar) and add 40 mL of anhydrous acetonitrile.

  • Deprotonation: Stir the resulting suspension vigorously at room temperature for 15-30 minutes.

  • Alkylation: Add allyl bromide (1.14 mL, 13.2 mmol, 1.1 equiv.) dropwise to the suspension over 5 minutes using a syringe.

  • Reaction: Gently heat the reaction mixture to 40-50°C and allow it to stir for 4-8 hours. Monitor the reaction's progress by TLC (e.g., using 10% Methanol in Dichloromethane as eluent) until the starting material is consumed.[4]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the suspension through a pad of celite to remove the inorganic salts, and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Extraction:

    • Dissolve the residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).[3]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil or solid.[4]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[3][7] A gradient elution system, such as 0% to 10% methanol in dichloromethane or 20% to 80% ethyl acetate in hexanes, is typically effective.

    • Pro-Tip: Aminopyrazoles can sometimes streak on silica gel. If this occurs, the silica gel can be pre-treated by slurrying it with a solvent system containing 1-2% triethylamine before packing the column.[8]

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize the resulting 1-allyl-4-aminopyrazole by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected yield is typically in the range of 75-90%.

Chemical Transformation

Caption: N-alkylation of 4-aminopyrazole with allyl bromide.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Insufficient temperature. 2. Poor quality of base or solvent. 3. Low reactivity of allyl bromide.1. Increase the reaction temperature to 60-80°C (reflux in MeCN). 2. Use freshly opened anhydrous solvent and finely ground, dry K₂CO₃. 3. Consider switching to a more reactive alkylating agent like allyl iodide.[4]
Low Product Yield 1. Incomplete reaction. 2. Product loss during work-up/purification. 3. Formation of side products.1. Ensure the reaction goes to completion via TLC monitoring. 2. The product may have some water solubility; minimize aqueous washes or perform a back-extraction of the aqueous layers. 3. See below.
Formation of Side Products 1. Dialkylation: Alkylation on the exocyclic amino group. 2. Over-alkylation: Formation of a quaternary pyrazolium salt.1. Avoid a large excess of allyl bromide. Use a stoichiometry of 1.05-1.1 equivalents. If dialkylation persists, consider protecting the amino group (e.g., as a Boc carbamate) prior to alkylation, followed by deprotection. 2. Avoid excessively high temperatures and prolonged reaction times.
Difficult Purification 1. Product and starting material have similar Rf values. 2. Product is streaking on the silica gel column.1. Ensure the reaction goes to completion. If separation is still difficult, try a different solvent system for chromatography. 2. Deactivate the silica gel with 1-2% triethylamine in the eluent to mitigate the basicity of the amino group.[8] Alternatively, purification via crystallization of the product or its salt may be an option.[9]

Conclusion

The N-alkylation of 4-aminopyrazole with allyl bromide is a robust and high-yielding transformation that provides a valuable building block for pharmaceutical and materials science research. By carefully controlling reaction parameters such as the base, solvent, and temperature, the synthesis of 1-allyl-4-aminopyrazole can be achieved efficiently and with high purity. The protocol and troubleshooting guide presented herein offer a solid foundation for researchers to successfully implement this key synthetic step.

References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available at: [Link]

  • Strategic atom replacement enables regiocontrol in pyrazole alkylation. PubMed. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Available at: [Link]

  • Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Thieme Connect. Available at: [Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. ResearchGate. Available at: [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. HAL Open Science. Available at: [Link]

  • Method for purifying pyrazoles. Google Patents.

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Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 1-allyl-1H-pyrazol-4-amine

Introduction: The Strategic Advantage of the N-Allyl Pyrazole Scaffold in Kinase Inhibition The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of the N-Allyl Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its remarkable versatility in engaging the ATP-binding site of protein kinases.[1][2] Its ability to act as both a hydrogen bond donor and acceptor allows it to mimic the adenine base of ATP, forming crucial interactions with the hinge region of the kinase domain.[3][4] Within this esteemed class of heterocycles, 1-allyl-1H-pyrazol-4-amine emerges as a particularly strategic starting material for the synthesis of next-generation kinase inhibitors.

This guide provides an in-depth exploration of the application of 1-allyl-1H-pyrazol-4-amine in kinase inhibitor synthesis. We will delve into the rationale behind its use, from its role in constructing potent heterocyclic cores to the unique potential of the N-allyl group as a synthetic handle for developing targeted covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block to address challenges in modern oncology and beyond.

Part 1: The Core Synthetic Strategy - Building the Pyrazolo[3,4-d]pyrimidine Scaffold

A primary application of 4-aminopyrazole derivatives is in the construction of the pyrazolo[3,4-d]pyrimidine core. This bicyclic heterocycle is a bioisostere of purine and is the central scaffold for numerous clinically relevant kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.[4][5] The synthesis hinges on the cyclocondensation of the 4-amino group of the pyrazole with a 1,3-bielectrophilic partner, typically a substituted pyrimidine.

The general workflow involves the reaction of 1-allyl-1H-pyrazol-4-amine with a dichlorinated pyrimidine, such as 4,6-dichloropyrimidine-5-carboxaldehyde, to construct the core structure.[6] This is followed by subsequent functionalization to achieve the desired potency and selectivity.

Protocol 1: Synthesis of the Starting Material, 1-allyl-1H-pyrazol-4-amine

The synthesis of the title compound is a two-step process beginning with the commercially available 4-nitropyrazole.

Step 1: N-Allylation of 4-Nitropyrazole

This step introduces the key allyl group onto the pyrazole nitrogen. While N-alkylation of pyrazoles can sometimes yield a mixture of N1 and N2 isomers, conditions can be optimized for high regioselectivity.[7][8]

  • Reagents and Materials:

    • 4-Nitropyrazole

    • Allyl bromide

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • Acetonitrile (ACN) or Dimethylformamide (DMF)

    • Stir plate and magnetic stir bar

    • Round-bottom flask

    • Condenser

    • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

  • Procedure:

    • To a solution of 4-nitropyrazole (1.0 eq) in ACN, add K₂CO₃ (1.5 eq).

    • Add allyl bromide (1.2 eq) dropwise to the stirring suspension.

    • Heat the reaction mixture to 60-80 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-allyl-4-nitropyrazole.

Step 2: Reduction of 1-allyl-4-nitropyrazole to 1-allyl-1H-pyrazol-4-amine

The reduction of the nitro group to an amine is a critical step. Catalytic hydrogenation is a clean and efficient method.[9][10]

  • Reagents and Materials:

    • 1-allyl-4-nitropyrazole

    • Palladium on carbon (10% Pd/C, 50% wet)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen source (H₂ balloon or hydrogenation apparatus)

    • Celite® for filtration

  • Procedure:

    • Dissolve 1-allyl-4-nitropyrazole (1.0 eq) in MeOH in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (approx. 10% by weight of the starting material) under an inert atmosphere (e.g., nitrogen or argon).

    • Purge the flask with H₂ gas and maintain a positive pressure with an H₂ balloon.

    • Stir the reaction vigorously at room temperature. Monitor the reaction by TLC until completion (typically 2-4 hours).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional MeOH.

    • Concentrate the filtrate under reduced pressure to yield 1-allyl-1H-pyrazol-4-amine, which can often be used in the next step without further purification.

Protocol 2: Synthesis of a Representative Pyrazolo[3,4-d]pyrimidine Core

This protocol outlines the construction of a 4-chloro-1-allyl-1H-pyrazolo[3,4-d]pyrimidine intermediate, a versatile precursor for various kinase inhibitors.

  • Reagents and Materials:

    • 1-allyl-1H-pyrazol-4-amine

    • 4,6-Dichloropyrimidine-5-carboxaldehyde

    • p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Toluene or xylene

    • Dean-Stark apparatus (optional, for azeotropic water removal)

  • Procedure:

    • To a solution of 4,6-dichloropyrimidine-5-carboxaldehyde (1.0 eq) in toluene, add 1-allyl-1H-pyrazol-4-amine (1.05 eq).

    • Add a catalytic amount of p-TsOH (0.1 eq).

    • Heat the mixture to reflux. The reaction progress can be monitored by TLC, observing the formation of the cyclized product. Using a Dean-Stark trap to remove water can drive the reaction to completion.

    • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or silica gel chromatography to yield the 4-chloro-1-allyl-1H-pyrazolo[3,4-d]pyrimidine intermediate. This intermediate can then undergo nucleophilic aromatic substitution at the C4 position with various amines to build a library of potential kinase inhibitors.

Part 2: Advanced Application - The N-Allyl Group as a Precursor to a Covalent Warhead

Targeted covalent inhibitors have emerged as a powerful therapeutic modality, offering the potential for enhanced potency, prolonged duration of action, and the ability to overcome drug resistance.[11][12] These inhibitors typically feature a reactive electrophile, or "warhead," that forms an irreversible bond with a specific nucleophilic amino acid residue (often a cysteine) in the kinase active site.

The N-allyl group on the pyrazole scaffold is not merely a passive substituent; it is a latent reactive handle. It can be chemically transformed into an electrophilic Michael acceptor, such as an acrylamide, which is a well-established warhead for targeting cysteine residues.[6][11] This strategy has been successfully employed in the development of covalent inhibitors for several kinases, including JNK and BTK.[5][12]

The JNK Signaling Pathway: A Target for Covalent Inhibition

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress, inflammation, and apoptosis.[13] Dysregulation of JNK signaling is implicated in various diseases, including cancer and neurodegenerative disorders.[14] Covalent inhibitors, such as JNK-IN-8, have been developed to target a conserved cysteine residue (Cys116 in JNK1/2) in the ATP-binding site, leading to potent and sustained inhibition.[12][15]

JNK_Signaling_Pathway stress Stress Stimuli (UV, Cytokines) jnkk JNK Kinases (MKK4/7) stress->jnkk jnk JNK (JNK1/2/3) jnkk->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates apoptosis Apoptosis, Inflammation, Proliferation cjun->apoptosis inhibitor Covalent JNK Inhibitor (e.g., JNK-IN-8) inhibitor->jnk Covalently binds to Cys116/154

Diagram 1: Simplified JNK Signaling Pathway and Covalent Inhibition.
Protocol 3: Representative Synthesis of a Covalent JNK Inhibitor

This protocol outlines a plausible, representative synthesis of a covalent inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold, where the N-allyl group is ultimately converted to an acrylamide warhead. This is a conceptual workflow based on established chemical transformations.

Synthetic_Workflow cluster_caption *Conversion via ozonolysis/reductive amination or hydroboration/oxidation/amination start 1-allyl-1H-pyrazol-4-amine intermediate1 4-Anilino-1-allyl-1H- pyrazolo[3,4-d]pyrimidine start->intermediate1 Cyclocondensation (Protocol 2 Core) intermediate2 1-(3-Aminopropyl)-4-anilino-1H- pyrazolo[3,4-d]pyrimidine intermediate1->intermediate2 Allyl to Amine Conversion* final_product Covalent Inhibitor (Acrylamide) intermediate2->final_product Acryloylation caption_node

Sources

Application

Application Note: Optimized Amide Coupling Strategies for 1-Allyl-1H-pyrazol-4-amine

Introduction & Chemical Context 1-Allyl-1H-pyrazol-4-amine is a highly valuable building block in modern medicinal chemistry and drug development. The pyrazole core provides excellent hydrogen-bonding capabilities and me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-Allyl-1H-pyrazol-4-amine is a highly valuable building block in modern medicinal chemistry and drug development. The pyrazole core provides excellent hydrogen-bonding capabilities and metabolic stability, while the


-allyl group serves as a versatile handle for downstream functionalization, such as cross-metathesis, hydroboration, or epoxidation.

However, coupling this specific heteroaromatic amine with carboxylic acids presents distinct chemical challenges. Unlike highly nucleophilic aliphatic amines, the 4-amino group of the pyrazole is electronically deactivated by the adjacent nitrogen atoms in the heteroaromatic system[1]. Consequently, standard condensation methods (e.g., DCC or EDC without additives) often yield sluggish reaction rates, incomplete conversions, and complex impurity profiles. To achieve high-yielding amide bonds with this substrate, highly efficient coupling reagents that generate exceptionally reactive intermediates are required.

Mechanistic Insights & Reagent Selection

To overcome the diminished nucleophilicity of 1-allyl-1H-pyrazol-4-amine, the choice of coupling reagent must be tailored to the scale and objective of the synthesis.

  • HATU Strategy (Discovery Scale): HATU generates a highly reactive O-At (7-azabenzotriazole) active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a neighboring group effect, acting as a general base to accelerate the aminolysis step[2]. This is particularly effective for unreactive heteroaromatic amines, driving the reaction to completion in minutes to hours.

  • T3P Strategy (Process Scale): Propylphosphonic anhydride (T3P) acts by converting the carboxylic acid into a reactive mixed phosphonic anhydride. It is highly favored for scale-up due to its low toxicity, minimal epimerization risk, and the fact that its byproducts are entirely water-soluble, allowing for a simple liquid-liquid extraction workup[3]. Furthermore, T3P performs exceptionally well in greener solvents like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF), avoiding the need for reprotoxic solvents like DMF[4].

Quantitative Comparison of Coupling Reagents
Coupling ReagentTypical Yield (%)Epimerization RiskByproduct SolubilityRecommended ScaleRelative Cost
HATU 85 - 98ModerateOrganic / Aqueous< 1 g (Discovery)High
T3P (50% in EtOAc)80 - 95Very LowHighly Water Soluble> 1 g (Process)Low
EDC·HCl / HOBt 70 - 90ModerateWater SolubleVersatileLow

Decision Matrix & Workflow

Workflow Start Reactants: 1-Allyl-1H-pyrazol-4-amine + Carboxylic Acid Decision Scale & Objective? Start->Decision HATU_Path Discovery Scale (<1g) HATU / DIPEA / DMF Decision->HATU_Path High Throughput T3P_Path Process Scale (>1g) T3P / DIPEA / EtOAc Decision->T3P_Path Scale-up / Low Tox HATU_Mech Pre-activation required to prevent guanidinylation HATU_Path->HATU_Mech T3P_Mech In-situ activation, water-soluble byproducts T3P_Path->T3P_Mech Product Target Amide (Intact N-Allyl Group) HATU_Mech->Product T3P_Mech->Product

Figure 1: Decision matrix and mechanistic workflow for 1-allyl-1H-pyrazol-4-amine amide coupling.

Experimental Protocols & Causality

Protocol A: High-Throughput / Discovery Scale (HATU-Mediated)

This protocol is optimized for rapid library generation where yield and speed are prioritized over atom economy.

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M). Add

    
    -Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol) followed by HATU (1.2 equiv, 0.6 mmol). Stir at room temperature for 10 minutes.
    
    • Causality: Pre-activation is critical. If HATU is added to a mixture containing the pyrazol-4-amine, the amine can attack the uronium salt directly, forming an unreactive guanidinium byproduct[2]. Pre-activating the acid ensures the amine only encounters the highly reactive O-At ester.

  • Amine Addition: Add 1-allyl-1H-pyrazol-4-amine (1.1 equiv, 0.55 mmol) to the pre-activated mixture. Stir at room temperature for 2–4 hours.

  • Quench & Extraction: Dilute the reaction with EtOAc (10 mL) and wash sequentially with saturated aqueous

    
     (2 × 5 mL), 5% aqueous 
    
    
    
    (to remove DMF, 2 × 5 mL), and brine (5 mL). Dry over
    
    
    , filter, and concentrate.

Self-Validating System: Monitor the reaction via LC-MS. The active O-At ester can often be observed prior to amine addition. Successful conversion is validated by the disappearance of the amine peak (UV absorbance at ~254 nm) and the appearance of the product mass


.
Protocol B: Process Scale (T3P-Mediated)

This protocol is optimized for multi-gram scale-up, focusing on safety, low epimerization, and streamlined workup[3].

Step-by-Step Methodology:

  • Mixture Preparation: To a reactor, add the carboxylic acid (1.0 equiv, 10 mmol), 1-allyl-1H-pyrazol-4-amine (1.05 equiv, 10.5 mmol), and DIPEA (3.0 equiv, 30 mmol) in EtOAc (30 mL, 0.33 M).

  • T3P Addition: Cool the mixture to 0–5 °C. Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv, 15 mmol) over 15 minutes.

    • Causality: T3P is added last to the mixture of acid and amine to control the mild exotherm and minimize the degradation of the mixed anhydride intermediate[2]. EtOAc is chosen as a green, scalable solvent that perfectly solubilizes the reactants while allowing for immediate aqueous workup[4].

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 6–12 hours. Quench with water (15 mL). Separate the layers and wash the organic phase with saturated aqueous

    
     (15 mL), 1M 
    
    
    
    (15 mL), and brine (15 mL). Dry over
    
    
    and concentrate.

Self-Validating System: Post-workup


 NMR serves as the primary validation tool.
  • Byproduct Clearance: The absence of multiplet signals between 1.0–2.0 ppm confirms the complete aqueous extraction of the propylphosphonic acid byproducts.

  • Allyl Integrity: The integrity of the 1-allyl group is validated by the presence of a multiplet at ~5.9 ppm (1H,

    
    ) and two distinct doublets/multiplets at ~5.1–5.3 ppm (2H, 
    
    
    
    ). This confirms the basic conditions did not trigger an unwanted alkene isomerization to the internal propenyl form.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. 1

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI. 3

  • Optimizing Peptide Coupling: Key Techniques - JPT. 2

  • Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide - Royal Society of Chemistry. 4

Sources

Method

Application Note: Buchwald-Hartwig Amination of 1-Allyl-1H-pyrazol-4-amine

Executive Summary The synthesis of highly functionalized 4-aminopyrazoles is a critical transformation in modern drug discovery. This application note provides an authoritative, self-validating protocol for the palladium...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of highly functionalized 4-aminopyrazoles is a critical transformation in modern drug discovery. This application note provides an authoritative, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig cross-coupling of 1-allyl-1H-pyrazol-4-amine with aryl halides. By detailing the mechanistic causality behind ligand selection, solvent effects, and self-validation checkpoints, this guide empowers researchers to achieve high-yielding C–N bond formations while suppressing common side reactions such as catalyst poisoning and


-allyl cleavage.

Biological Relevance & Application

4-Aminopyrazole derivatives are privileged scaffolds in medicinal chemistry, most notably acting as potent inhibitors of Janus kinases (JAKs) and Aurora kinases[1],[2]. The JAK-STAT signaling pathway is a critical regulator of immune and inflammatory responses, making it a prime target for therapeutic intervention in autoimmune diseases and oncology[1]. The 1-allyl group serves as an essential synthetic handle, providing robust protection during basic coupling conditions while allowing for downstream functionalization (e.g., cross-metathesis) or selective deprotection.

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target of Aminopyrazoles) Receptor->JAK Activates STAT STAT Monomers JAK->STAT Phosphorylates STAT_dimer Phosphorylated STAT Dimer STAT->STAT_dimer Dimerization Nucleus Gene Transcription STAT_dimer->Nucleus Translocation Inhibitor 4-Aminopyrazole Derivative Inhibitor->JAK Inhibits

Canonical JAK-STAT pathway illustrating the inhibitory target of 4-aminopyrazoles.

Mechanistic Rationale & Catalyst Causality

The cross-coupling of 1-allyl-1H-pyrazol-4-amine presents two distinct chemoselective challenges:

  • Catalyst Poisoning : The pyrazole nitrogens are strong

    
    -donors that can coordinate to the palladium center, forming stable off-cycle species that halt catalysis[3].
    
  • Allyl Cleavage : The

    
    -allyl protecting group is susceptible to Tsuji-Trost-type oxidative addition by 
    
    
    
    , which can lead to unwanted deallylation or allyl transfer[4].

Causality of the Catalytic System: To overcome these challenges, the selection of the highly bulky biarylphosphine ligand tBuBrettPhos (or BrettPhos) is critical. Its extreme steric bulk enforces a highly reactive, mono-ligated


 active species and dramatically accelerates the reductive elimination step[3]. This rapid turnover minimizes the lifetime of the 

intermediate, preventing off-cycle pyrazole coordination. Furthermore, the fast reductive elimination outcompetes the slower, unwanted insertion of

into the

-allyl bond, thereby preserving the protecting group[4].

CatalyticCycle Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(NH-Pyz) AmineCoord->PdII_Amido RedElim Reductive Elimination (Fast via tBuBrettPhos) PdII_Amido->RedElim SideRxn Prevented: N-Allyl Cleavage PdII_Amido->SideRxn Suppressed RedElim->Pd0 Product C-N Product RedElim->Product

Catalytic cycle emphasizing rapid reductive elimination to prevent N-allyl cleavage.

Data Presentation: Optimized Substrate Scope

The following table summarizes the expected outcomes when coupling 1-allyl-1H-pyrazol-4-amine with various aryl halides under the optimized conditions described in this protocol[3],[5].

Aryl Halide PartnerCatalyst / LigandBase / SolventTemp / TimeExpected Yield (%)
4-Bromotoluene

/ tBuBrettPhos
NaOtBu / t-AmylOH100°C / 12h88%
3-Bromopyridine

/ tBuBrettPhos
NaOtBu / t-AmylOH100°C / 14h82%
4-Chloroanisole

/ tBuBrettPhos
NaOtBu / t-AmylOH110°C / 16h79%
2-Bromopyrimidine

/ BrettPhos

/ t-AmylOH
100°C / 18h74%

(Note: For base-sensitive substrates, weaker bases like


 or 

should be substituted for NaOtBu, though reaction times may need to be extended).

Experimental Workflow & Protocols

Workflow Prep 1. Glovebox Setup Add Pd, Ligand, Base Substrates 2. Add Substrates Amine + Aryl Halide Prep->Substrates Solvent 3. Add Solvent Degassed t-AmylOH Substrates->Solvent React 4. Heat & Stir 100°C, 12-24h Solvent->React Workup 5. Quench & Extract EtOAc / H2O React->Workup Purify 6. Purification Silica Column Workup->Purify

Step-by-step experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology

1. Pre-catalyst and Reagent Preparation (Glovebox Setup)

  • Action: Inside a nitrogen-filled glovebox, add

    
     (1.0 mol%, equivalent to 2.0 mol% Pd), tBuBrettPhos (2.4 mol%), and Sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
    
  • Causality: The slight stoichiometric excess of ligand (2.4 mol% vs 2.0 mol% Pd) ensures that all palladium is fully ligated. Unligated palladium rapidly aggregates into inactive "Pd black." NaOtBu is chosen for its strong basicity, which facilitates the deprotonation of the coordinated amine intermediate[5].

2. Substrate Addition

  • Action: Add the aryl halide (1.0 equiv, 1.0 mmol scale) and 1-allyl-1H-pyrazol-4-amine (1.2 equiv, 1.2 mmol).

  • Causality: A 20% excess of the 4-aminopyrazole compensates for any trace moisture that might consume the base and helps drive the equilibrium of the catalytic cycle forward, ensuring complete conversion of the limiting aryl halide.

3. Solvent Addition

  • Action: Add anhydrous, thoroughly degassed tert-amyl alcohol (t-AmylOH) to achieve a 0.2 M concentration (5.0 mL). Seal the vial tightly with a PTFE-lined cap.

  • Causality: t-AmylOH is a bulky, non-nucleophilic protic solvent. It enhances the solubility of the inorganic base and stabilizes the polar transition states of the catalytic cycle without acting as a competing nucleophile against the aryl halide[5].

4. Reaction Execution & Self-Validation

  • Action: Remove the vial from the glovebox and place it in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint 1 (Visual): Within the first 15 minutes of heating, the solution should transition from a deep purple/red (characteristic of

    
    ) to a clear yellow/orange. This color shift physically validates the formation of the active 
    
    
    
    catalytic species.
  • Self-Validation Checkpoint 2 (LC-MS): At 12 hours, cool the vial briefly, extract a 10 µL aliquot under a positive flow of

    
    , and dilute with 1 mL of LC-MS grade Acetonitrile. Analyze via LC-MS. You must observe the disappearance of the aryl halide peak and the emergence of the 
    
    
    
    peak corresponding to the coupled product. If
    
    
    of the aryl halide remains, continue heating for an additional 4-6 hours.

5. Workup and Purification

  • Action: Once complete, cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and quench with deionized water (10 mL)[1].

  • Action: Filter the biphasic mixture through a short pad of Celite, rinsing with additional EtOAc.

  • Self-Validation Checkpoint 3 (Filtration): The organic filtrate should be clear and free of black particulates. The Celite pad traps the precipitated palladium black and insoluble inorganic salts, preventing streaking during chromatography[1].

  • Action: Separate the organic layer, wash with brine (10 mL), dry over anhydrous

    
    , and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.
    

References

1.[1] BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. Available at: 2.[2] MDPI. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Available at: 3.[3] ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: 4.[5] NIH/PMC. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Available at: 5.[4] ResearchGate. Methods for the Cleavage of Allylic and Propargylic C–N Bonds in Amines and Amides. Available at:

Sources

Application

Application Note: Rational Design and Divergent Synthesis of Pyrazolopyrimidine Scaffolds

Abstract: This technical guide addresses a critical structural divergence in heterocyclic annulation. While the synthesis of pyrazolo[1,5-a]pyrimidines is a highly sought-after pathway for developing selective protein ki...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide addresses a critical structural divergence in heterocyclic annulation. While the synthesis of pyrazolo[1,5-a]pyrimidines is a highly sought-after pathway for developing selective protein kinase inhibitors, attempting this synthesis using 1-allyl-1H-pyrazol-4-amine presents a topological impossibility. This guide elucidates the mechanistic causality behind this constraint and provides two self-validating protocols: (A) the correct synthesis of the [1,5-a] scaffold using 5-aminopyrazoles, and (B) the requisite functionalization of 1-allyl-1H-pyrazol-4-amine to yield the structurally viable [4,3-d] pyrimidine bioisostere.

Structural and Mechanistic Rationale

As a fundamental rule of heterocyclic chemistry, the formation of a pyrazolo[1,5-a]pyrimidine requires the pyrimidine ring to fuse across the N1 and C5 positions of the pyrazole core. Consequently, this necessitates a starting material where the amino group is located at the 5-position (or its 3-position tautomer) and the adjacent N1 nitrogen is unblocked to act as a bridgehead nucleophile.1 reliably yields these [1,5-a] systems[1].

Conversely, 1-allyl-1H-pyrazol-4-amine possesses two structural features that strictly prohibit [1,5-a] fusion:

  • Amine Position: The primary amine is located at C4. Annulation involving a C4-amine and an adjacent carbon (C3 or C5) inherently yields a [3,4-d] or[4,3-d] fusion.

  • N1 Blockade: The N1 position is covalently blocked by an allyl group, preventing the formation of the necessary bridgehead nitrogen.

Therefore, reacting 1-allyl-1H-pyrazol-4-amine with standard 1,3-diketones will not yield a fused system. Instead, 4-aminopyrazoles must be pre-functionalized at the C3/C5 position to provide an electrophilic center, directing the synthesis toward 2[2].

MechanisticDivergence A 1-Allyl-1H-pyrazol-4-amine (Proposed Precursor) C Blocked N1 & C4-Amine Prevents[1,5-a] Fusion A->C Structural Constraint B 1H-Pyrazol-5-amine (Correct Precursor) D Available N1 & C5-Amine Enables Bridgehead Formation B->D Structural Advantage E Pyrazolo[4,3-d]pyrimidine Scaffold C->E Requires C5 Functionalization F Pyrazolo[1,5-a]pyrimidine Scaffold D->F 1,3-Dielectrophile Cyclization

Figure 1: Topological divergence in pyrazole annulation based on amine position and N1-substitution.

Experimental Methodologies

Protocol A: True Synthesis of Pyrazolo[1,5-a]pyrimidine

To achieve the[1,5-a] scaffold, the starting material must be corrected to 1H-pyrazol-5-amine . The reaction utilizes a 1,3-dielectrophile (e.g., acetylacetone) in an acidic medium to promote enolization and subsequent bis-imine formation/cyclization.

Materials:

  • 1H-pyrazol-5-amine (1.0 eq)

  • Acetylacetone (1.2 eq)

  • Glacial Acetic Acid (Solvent/Catalyst)

Step-by-Step Procedure:

  • Dissolution: Suspend 1H-pyrazol-5-amine (10 mmol) in 15 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Addition: Cool the mixture to 0 °C. Add acetylacetone (12 mmol) dropwise over 10 minutes to control the initial exothermic Schiff-base formation.

  • Cyclocondensation: Attach a reflux condenser and heat the mixture to 100 °C for 4–6 hours. The acid catalyzes the cyclization by increasing the electrophilicity of the carbonyl carbons[3].

  • Isolation: Cool the reaction to room temperature and pour it into 50 mL of crushed ice. Neutralize slowly with saturated aqueous Na₂CO₃ until precipitation is complete.

  • Purification: Filter the crude solid under a vacuum, wash with cold water, and recrystallize from ethanol to yield the pure pyrazolo[1,5-a]pyrimidine derivative.

Self-Validating Checkpoint:

  • In-Process: Monitor via TLC (5% MeOH/DCM). The highly polar 5-aminopyrazole spot (R_f ~0.1) should disappear, replaced by a less polar, UV-active product spot (R_f ~0.5).

  • Post-Isolation: Confirm via ¹H-NMR (DMSO-d6). The absence of the broad pyrazole N-H signal (~10-12 ppm) and the presence of new pyrimidine aromatic protons validate the [1,5-a] bridgehead fusion.

WorkflowA Step1 Step 1: Preparation Dissolve 1H-pyrazol-5-amine in Glacial AcOH Step2 Step 2: Electrophile Addition Dropwise addition of 1,3-Diketone at 0°C Step1->Step2 Step3 Step 3: Cyclocondensation Reflux at 100°C for 4-6 hours Step2->Step3 Step4 Step 4: Isolation Quench in ice water, filter precipitate Step3->Step4

Figure 2: Step-by-step workflow for the synthesis of pyrazolo[1,5-a]pyrimidine via cyclocondensation.

Protocol B: Annulation of 1-Allyl-1H-pyrazol-4-amine

To utilize the originally proposed starting material, the pyrazole core must be functionalized to provide a carbon atom for pyrimidine ring closure. This multi-step protocol yields a pyrazolo[4,3-d]pyrimidine ,4[4].

Step-by-Step Procedure:

  • Regioselective Bromination: Dissolve 1-allyl-1H-pyrazol-4-amine in DMF and cool to 0 °C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise. Stir for 2 hours to yield 1-allyl-5-bromo-1H-pyrazol-4-amine.

  • Cyanation (Rosenmund-von Braun): Isolate the bromide intermediate and dissolve in NMP. Add Copper(I) cyanide (CuCN, 2.0 eq) and heat to 150 °C for 12 hours under argon to yield 4-amino-1-allyl-1H-pyrazole-5-carbonitrile.

  • Cyclization: React the resulting carbonitrile with formamidine acetate (3.0 eq) in refluxing ethanol for 18 hours. The amine attacks the formamidine carbon, followed by intramolecular cyclization onto the nitrile, yielding the final 1-allyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine.

Self-Validating Checkpoint:

  • Intermediate Validation: Following cyanation, FT-IR must display a sharp, distinct nitrile stretch at ~2220 cm⁻¹.

  • Final Product Validation: LC-MS should indicate a mass shift corresponding to the pyrimidine ring addition (+27 Da net change from -CN). ¹H-NMR will reveal a characteristic downfield singlet (~8.5 ppm) for the pyrimidine C6 proton.

Quantitative Data Summary

The following table summarizes the divergent experimental metrics based on the chosen starting material and target scaffold:

Target ScaffoldRequired PrecursorKey ReagentsTypical YieldReaction TimeKey Intermediate
Pyrazolo[1,5-a]pyrimidine 1H-pyrazol-5-amine1,3-Diketones, Glacial AcOH75–90%4–6 hN/A (Concerted/One-pot)
Pyrazolo[4,3-d]pyrimidine 1-Allyl-1H-pyrazol-4-amine1. NBS, 2. CuCN, 3. Formamidine40–60% (3 steps)24–36 h4-amino-1-allyl-1H-pyrazole-5-carbonitrile

References

  • Source: Current Organic Chemistry (via ResearchGate)
  • Title: Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine Source: ResearchGate URL
  • Title: Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms Source: Arabian Journal of Chemistry URL
  • Title: PYRAZOLOPYRIMIDINES AS ANTICANCER AGENTS; SYNTHESES AND MODE OF ACTION (REVIEW ARTICLE)

Sources

Method

Application Note: Protecting Group Strategies for the Synthesis of 1-Allyl-1H-pyrazol-4-amine

Introduction & Scientific Rationale 4-Aminopyrazole derivatives are privileged scaffolds in modern medicinal chemistry and drug discovery, frequently serving as core pharmacophores in kinase inhibitors (e.g., targeting C...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

4-Aminopyrazole derivatives are privileged scaffolds in modern medicinal chemistry and drug discovery, frequently serving as core pharmacophores in kinase inhibitors (e.g., targeting CDKs and JAKs)[1][2]. The exocyclic C4-amine provides a crucial hydrogen-bond donor/acceptor triad that interacts directly with the kinase hinge region[1]. Derivatization at the N1 position with an allyl group yields 1-allyl-1H-pyrazol-4-amine , a highly versatile building block for downstream cross-metathesis or click-chemistry functionalization.

The Synthetic Challenge: Direct allylation of unprotected 4-aminopyrazole is fundamentally flawed. The exocyclic C4-amine is highly nucleophilic and prone to competitive alkylation, leading to poor regioselectivity. Furthermore, the unprotected 4-aminopyrazole core is oxidatively unstable and susceptible to degradation (browning) upon exposure to air[3].

To achieve high-yielding, regioselective synthesis, researchers must employ robust protecting group strategies. This application note details two field-proven methodologies: the highly scalable "Nitro-Masking" Strategy (a protecting-group-free equivalent) and the orthogonal "Boc-Protection" Strategy .

Strategy 1: The Nitro-Masking Pathway (Best Practice)

Expertise & Causality

The industry-standard approach avoids 4-aminopyrazole entirely, utilizing 4-nitropyrazole as the starting material. In this context, the nitro group acts as a traceless, atom-economical "protecting group"[3]. Its strong electron-withdrawing nature reduces the electron density of the pyrazole ring, completely deactivating the C4 position while leaving the N1 position sufficiently nucleophilic for selective alkylation[4][5].

The critical mechanistic challenge in this pathway is the subsequent reduction step. Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) must be strictly avoided, as Pd(0) readily inserts into allylic bonds, causing rapid de-allylation of the newly installed N-allyl group[6]. To ensure chemoselectivity, Platinum on Carbon (Pt/C) must be used, as Pt rapidly reduces nitro groups without transferring or cleaving allylic substituents[6]. Alternatively, dissolving metal reductions (e.g., Zn/NH₄Cl) provide a robust, metal-catalyzed alternative.

Protocol 1.1: Regioselective N1-Allylation
  • Reagent Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, suspend 4-nitropyrazole (1.0 equiv) and anhydrous K₂CO₃ (2.5 equiv) in anhydrous Acetonitrile (MeCN) (0.5 M concentration)[4].

  • Deprotonation: Stir the suspension at room temperature (20 °C) for 15 minutes to ensure complete formation of the pyrazolide anion.

  • Electrophilic Addition: Dropwise add allyl bromide (1.2 equiv) via syringe[4].

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12 hours under a nitrogen atmosphere[4].

  • Workup: Cool the mixture to room temperature. Dilute with deionized water and extract three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-allyl-4-nitropyrazole .

Protocol 1.2: Chemoselective Reduction
  • Reaction Setup: Dissolve the crude 1-allyl-4-nitropyrazole (1.0 equiv) in Ethanol (0.2 M).

  • Catalyst Addition: Carefully add 5% Pt/C (0.05 equiv by weight). Self-Validation Check: Ensure absolutely no Pd/C is used to prevent the formation of a π-allyl palladium complex and subsequent de-allylation[6].

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Stir vigorously at room temperature for 4–6 hours.

  • Monitoring: Monitor reaction progress via LCMS. The disappearance of the nitro peak (M+H: 154) and the emergence of the amine peak (M+H: 124) indicates completion.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pt/C catalyst. Wash the pad thoroughly with EtOAc. Concentrate the filtrate to afford the target 1-allyl-1H-pyrazol-4-amine .

Strategy 2: The Boc-Protection Pathway

Expertise & Causality

If 4-aminopyrazole is the mandated starting material, the nucleophilic C4-amine must be explicitly protected to prevent over-alkylation and oxidative degradation[3][7]. The tert-butyloxycarbonyl (Boc) group is ideal due to its steric bulk, which blocks electrophilic attack at the C4 position, and its facile removal under mild acidic conditions.

Protocol 2.1: C4-Amine Protection
  • Reaction Setup: Dissolve 4-aminopyrazole (1.0 equiv) in anhydrous THF. Add Triethylamine (TEA, 1.5 equiv) and cool the mixture to 0 °C in an ice bath.

  • Protection: Slowly add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv)[3]. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, dry over MgSO₄, and concentrate to isolate tert-butyl (1H-pyrazol-4-yl)carbamate .

Protocol 2.2: N1-Allylation
  • Deprotonation: Dissolve the Boc-protected intermediate in anhydrous DMF. Cool to 0 °C and add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Dropwise add allyl bromide (1.2 equiv). Stir at room temperature for 4 hours.

  • Workup: Carefully quench with ice water. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate to yield tert-butyl (1-allyl-1H-pyrazol-4-yl)carbamate .

Protocol 2.3: Acidic Deprotection
  • Deprotection: Dissolve the allylated intermediate in Dichloromethane (DCM). Cool to 0 °C and add Trifluoroacetic acid (TFA, 10.0 equiv).

  • Reaction: Stir for 2 hours at room temperature. Self-Validation Check: The loss of the Boc group can be confirmed via mass spectrometry by observing the loss of the tert-butyl group (isobutylene, -56 Da) or the entire Boc group (-100 Da)[3].

  • Isolation: Concentrate under reduced pressure. Neutralize the resulting TFA salt with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield 1-allyl-1H-pyrazol-4-amine .

Quantitative Data Summary

ParameterStrategy 1: Nitro-MaskingStrategy 2: Boc-Protection
Starting Material 4-Nitropyrazole4-Aminopyrazole
Step Count 2 Steps3 Steps
Overall Yield (Typical) 65 - 75%40 - 55%
Key Reagents Allyl bromide, Pt/C (or Zn)Boc₂O, Allyl bromide, TFA
Scalability Excellent (Kilogram scale)Moderate (Gram scale)
Primary Advantage Atom-economical; avoids unstable intermediatesDirect route if 4-aminopyrazole is the only available precursor
Primary Limitation Requires chemoselective reduction (Pt/C) to avoid de-allylationLower overall yield; requires strong acid for final deprotection

Experimental Workflows & Logical Relationships

G cluster_0 Strategy 1: Nitro-Masking cluster_1 Strategy 2: Boc-Protection N1 4-Nitropyrazole N2 1-Allyl-4-nitropyrazole N1->N2 Allyl Bromide, K2CO3 (N1-Allylation) Final 1-Allyl-1H-pyrazol-4-amine N2->Final Pt/C, H2 or Zn/NH4Cl (Chemoselective Reduction) B1 4-Aminopyrazole B2 tert-Butyl (1H-pyrazol-4-yl)carbamate B1->B2 Boc2O, TEA (C4-Amine Protection) B3 tert-Butyl (1-allyl-1H-pyrazol-4-yl)carbamate B2->B3 Allyl Bromide, NaH (N1-Allylation) B3->Final TFA / DCM (Acidic Deprotection)

Figure 1: Divergent protecting group strategies for the synthesis of 1-allyl-1H-pyrazol-4-amine.

References

  • Synthesis of aminopyrazole analogs and their evaluation as CDK inhibitors for cancer therapy Source: PMC - NIH URL
  • Efficient, Protecting Group Free Kilogram-Scale Synthesis of the JAK1 Inhibitor GDC-4379 Source: ACS Publications URL
  • tert-butyl 4-amino-1H-pyrazole-1-carboxylate | 1018446-95-1 Source: Benchchem URL
  • Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles Source: ACS Publications URL
  • OXEPAN-2-YL-PYRAZOL-4-YL-HETEROCYCLYL-CARBOXAMIDE COMPOUNDS AND METHODS OF USE Source: EPO URL
  • Diastereoselective cinnamate reduction, Oppolzer auxiliary Source: Org Prep Daily URL

Sources

Application

Accelerated Synthesis of 1-allyl-1H-pyrazol-4-amine Scaffolds via Microwave-Assisted Organic Synthesis (MAOS)

An Application Note for Researchers and Drug Development Professionals Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities,...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer and anti-inflammatory properties.[1][2][3][4] Specifically, 4-aminopyrazole derivatives serve as critical building blocks for kinase inhibitors and other targeted therapeutics.[5][6] Traditional synthetic routes to these compounds often involve lengthy reaction times, harsh conditions, and laborious purification steps.[7][8] This application note presents a robust and highly efficient protocol for the synthesis of 1-allyl-1H-pyrazol-4-amine derivatives utilizing Microwave-Assisted Organic Synthesis (MAOS). This modern approach dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing solvent use and energy consumption.[9][10]

The Strategic Advantage of Microwave Synthesis

Conventional thermal synthesis relies on conduction and convection to transfer energy, resulting in slow and uneven heating. In contrast, MAOS utilizes microwave irradiation to directly excite and heat polar molecules within the reaction mixture. This unique heating mechanism offers several key advantages for the synthesis of heterocyclic compounds like pyrazoles:

  • Rapid, Volumetric Heating: Microwaves heat the entire reaction volume simultaneously, eliminating thermal gradients and enabling precise temperature control. This leads to a dramatic acceleration of reaction rates.[1][2]

  • Enhanced Yields & Purity: The short reaction times and uniform heating minimize the formation of thermal degradation byproducts, resulting in cleaner reaction profiles and higher isolated yields.[10][11]

  • Superheating Effects: Reactions can be conducted in sealed vessels above the normal boiling point of the solvent, further accelerating reaction rates in a safe and controlled manner.

  • Solvent-Free Conditions: In many cases, the high energy transfer efficiency of microwaves allows reactions to be performed under neat (solvent-free) conditions, simplifying workup and reducing environmental impact.[9][11]

Synthetic Strategy & Mechanism

The synthesis of the 1-allyl-1H-pyrazol-4-amine core is achieved through a one-pot cyclocondensation reaction. The chosen strategy involves the reaction of allylhydrazine with a suitable three-carbon electrophilic synthon, (ethoxymethylene)malononitrile . This approach is highly efficient as it directly installs the required amine functionality at the C4 position of the pyrazole ring.

The reaction proceeds via a proposed mechanism:

  • Michael Addition: The more nucleophilic nitrogen of allylhydrazine attacks the β-carbon of the electron-deficient alkene in (ethoxymethylene)malononitrile.

  • Intramolecular Cyclization: The terminal nitrogen of the resulting intermediate performs a nucleophilic attack on one of the nitrile groups.

  • Tautomerization: A final tautomerization step yields the stable, aromatic 1-allyl-1H-pyrazol-4-amine product.

This direct pathway is significantly more efficient than older methods that require nitration or nitrosation of a pre-formed pyrazole ring followed by a reduction step.[5][7]

Reaction Mechanism: Cyclocondensation

Reaction_Mechanism R1 Allylhydrazine + (Ethoxymethylene)malononitrile I1 Michael Adduct (Intermediate) R1->I1 1. Michael Addition I2 Cyclized Intermediate I1->I2 2. Intramolecular    Cyclization P1 1-allyl-5-amino-1H-pyrazole-4-carbonitrile I2->P1 3. Tautomerization

Caption: Proposed mechanism for the microwave-assisted synthesis.

Detailed Experimental Protocol

This protocol provides a self-validating system for the synthesis of a representative compound, 1-allyl-5-amino-1H-pyrazole-4-carbonitrile .

Materials and Equipment
Reagent/MaterialSupplierCAS No.
AllylhydrazineSigma-Aldrich7422-78-8
(Ethoxymethylene)malononitrileSigma-Aldrich123-06-8
Ethanol (Absolute)Fisher Scientific64-17-5
Ethyl AcetateVWR141-78-6
HexanesVWR110-54-3
Equipment
Microwave SynthesizerCEM, Biotage, Anton PaarN/A
10 mL Microwave Reaction VialN/A
Magnetic Stir BarN/A
Rotary EvaporatorN/A
Flash Chromatography SystemN/A
Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add (ethoxymethylene)malononitrile (1.0 mmol, 122 mg).

  • Solvent Addition: Add 3 mL of absolute ethanol to the vial.

  • Reactant Addition: Add allylhydrazine (1.05 mmol, 76 mg, 1.05 eq.) dropwise to the stirred solution at room temperature.

  • Vessel Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer and irradiate according to the parameters in Table 1. The reaction is typically complete within 5-10 minutes.

  • Cooling: After irradiation, allow the vessel to cool to room temperature (or use the instrument's automated cooling feature).

  • Workup: Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to elute the pure product.

  • Characterization: The final product is obtained as a solid. Its structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Vial + Stir Bar) B 2. Add (Ethoxymethylene)malononitrile + Ethanol A->B C 3. Add Allylhydrazine B->C D 4. Seal Vial & Place in Microwave Reactor C->D E 5. Microwave Irradiation (120 °C, 10 min) D->E F 6. Cool to Room Temp E->F G 7. Solvent Removal (Rotary Evaporator) F->G H 8. Purification (Flash Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: Overview of the microwave-assisted synthesis protocol.

Results and Optimization

The microwave-assisted protocol provides excellent results compared to conventional heating methods, which typically require several hours of reflux.[1] The reaction parameters can be optimized for various substrates.

Table 1: Comparison of Synthesis Methods and Typical Results

MethodTemperature (°C)Power (W)TimeYield (%)Notes
Microwave 120 100-200 (Dynamic) 10 min ~90% Clean reaction profile, minimal byproducts.
Conventional78 (Reflux)N/A6-12 h60-70%Longer time, potential for side reactions.[1]
Microwave100100-200 (Dynamic)15 min~85%Lower temperature requires slightly more time.
Microwave140100-200 (Dynamic)5 min~92%Higher temperature further reduces reaction time.

Note: Yields are for isolated, purified product. Power settings may vary based on instrument model and solvent volume.

Troubleshooting and Expert Insights

  • Low Yield: If the yield is lower than expected, ensure the allylhydrazine is fresh, as it can degrade over time. Also, confirm the microwave vial is properly sealed to maintain pressure and temperature.

  • Incomplete Reaction: An incomplete reaction, as monitored by TLC, can be addressed by increasing the irradiation time in 2-minute increments or by raising the target temperature by 10°C.

  • Purification Issues: If the product is difficult to separate from starting material, ensure the initial stoichiometry is accurate. Using a slight excess (1.05 eq.) of the hydrazine component often helps drive the reaction to completion.

Conclusion

The microwave-assisted synthesis of 1-allyl-1H-pyrazol-4-amine derivatives offers a superior alternative to traditional methods, providing a rapid, efficient, and high-yielding pathway to these valuable medicinal chemistry scaffolds.[12] This protocol significantly shortens development timelines and supports high-throughput synthesis for library generation in drug discovery programs. The methodology is robust, easily scalable, and aligns with modern standards for sustainable chemical synthesis.

References

  • Castillo, J. C., & Becerra, D. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
  • Makarova, M. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules.
  • Wang, X., et al. (2015). Synthesis of polysubstituted 4-aminopyrazoles and 4-hydroxypyrazoles from vinyl azides and hydrazines. RSC Advances. [Link]

  • Castillo, J. C., & Becerra, D. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances. [Link]

  • Smith, A. B., et al. (2025). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. Molecules. [Link]

  • Bollu, A., & Sharma, N. (2019). Synthesis and Conformational Analysis of Aminopyrazolonyl Amino Acid (APA)/Peptides. ChemistrySelect. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. [Link]

  • Various Authors. (N.D.). Recent Advances in N-Heterocyclic Chemistry: Innovative Strategies for Pyrazole Derivative Synthesis. De Gruyter. [Link]

  • Rastogi, S., & Srivastava, N. (2019). Microwave Assisted Synthesis and Anti-inflammatory Activity of Substituted Pyrazole Derivatives. International Journal of Advanced Research in Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2008). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E. [Link]

  • Pal, S., et al. (N.D.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society. [Link]

  • Swarnkar, D., et al. (N.D.). MICROWAVE-ASSISTED SYNTHESIS OF SOME PYRAZOLE DERIVATIVES VIA VILSMEIER-HAACK FORMYLATION AND THEIR BIOLOGICAL ACTIVITY. Semantic Scholar. [Link]

  • Wang, Z., et al. (2008). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. PubMed. [Link]

  • Swarnkar, D., et al. (2014). Microwave-assisted synthesis of some biologically active pyrazole derivatives. Journal of Pharmaceutical and Scientific Innovation. [Link]

  • Kumar, A., & Rawat, A. (N.D.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research. [Link]

  • Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. [Link]

  • Karakaya, A., et al. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]

  • Patel, D. M., et al. (2012). Novel 4-(1-(4-(4-(4-aminophenyl)-1H-pyrazol-1-yl)-6-(4-(diethylamino)phenyl)-1,3,5-triazin-2-yl)-1H-pyrazol-4-yl)benzenamine fluorescent dye. Growing Science. [Link]

  • Shaikh, R. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. [Link]

  • de la Torre, M. C., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules. [Link]

  • Al-Adiwish, W. M., et al. (2009). New pyrazole derivatives of potential biological activity. ARKIVOC. [Link]

  • Che, C., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules. [Link]

  • Malinauskas, T., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Allyl-1H-pyrazol-4-amine

Welcome to the technical support center for the synthesis of 1-allyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights int...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-allyl-1H-pyrazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this valuable synthetic route. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve the yield and purity of your target compound.

The synthesis of 1-allyl-1H-pyrazol-4-amine is typically achieved via a robust two-step sequence starting from commercially available 4-nitropyrazole. This approach involves an initial N-alkylation to introduce the allyl group, followed by the reduction of the nitro group to the desired primary amine. While straightforward in principle, each step presents unique challenges that can impact overall efficiency. This guide provides a structured, question-and-answer-based approach to navigate these challenges effectively.

Overall Synthetic Workflow

The logical flow of the synthesis is outlined below. Each stage is addressed in detail in the subsequent troubleshooting sections.

G Synthetic Pathway for 1-Allyl-1H-pyrazol-4-amine A 4-Nitropyrazole (Starting Material) B Step 1: N-Allylation (Allyl Bromide, Base) A->B Reagents C 1-Allyl-4-nitropyrazole (Intermediate) B->C Product D Step 2: Nitro Group Reduction (e.g., H2, Pd/C) C->D Substrate E 1-Allyl-1H-pyrazol-4-amine (Final Product) D->E Product

Caption: High-level overview of the two-step synthesis.

Part 1: Troubleshooting the N-Allylation of 4-Nitropyrazole

This initial step involves the formation of a C-N bond between the pyrazole ring and the allyl group. Achieving high yield and regioselectivity is paramount.

Frequently Asked Questions (FAQs)

Q1: My N-allylation reaction has a low yield or stalls completely. What are the likely causes and how can I improve the conversion?

A1: Low conversion in this SN2-type reaction typically points to issues with nucleophilicity, reagent quality, or reaction conditions. Here are the key factors to investigate:

  • The Choice of Base is Critical: The pyrazole N-H is acidic (pKa ≈ 14), but requires a suitable base for deprotonation to generate the reactive pyrazole anion. A base that is too weak will result in a low concentration of the nucleophile. Conversely, an excessively strong base can lead to side reactions.

    • Expert Insight: The choice of base is a trade-off between reactivity and ease of handling. Potassium carbonate (K₂CO₃) is a cost-effective and common choice, but cesium carbonate (Cs₂CO₃) can significantly accelerate the reaction due to the higher solubility of the cesium pyrazolide salt and the "cesium effect," which enhances the nucleophilicity of the anion. For a more forceful approach, sodium hydride (NaH) can be used to achieve irreversible deprotonation, but requires strictly anhydrous conditions.

  • Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

    • Expert Insight: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are ideal. They effectively solvate the cation (e.g., K⁺) without strongly solvating the pyrazole anion, leaving it more "naked" and nucleophilic. Avoid protic solvents like ethanol or water, as they can protonate the pyrazole anion and interfere with the reaction.

  • Reagent Purity: Allyl bromide is susceptible to decomposition. Old or improperly stored bottles may contain inhibitors or degradation products. Likewise, ensure your 4-nitropyrazole is pure and dry.

  • Temperature Control: While heating can increase the reaction rate, excessive temperatures (>80 °C) can lead to the decomposition of allyl bromide and the formation of colored impurities. A moderate temperature of 40-60 °C is often a good starting point.

ParameterRecommendation 1 (Standard)Recommendation 2 (Accelerated)Rationale
Base K₂CO₃ (1.5 - 2.0 eq.)Cs₂CO₃ (1.5 eq.) or NaH (1.1 eq.)Balances reactivity and cost. Cs₂CO₃ enhances nucleophilicity. NaH provides irreversible deprotonation.
Solvent Acetonitrile (ACN)N,N-Dimethylformamide (DMF)Good general-purpose polar aprotic solvent. DMF offers better solubility for salts.
Temperature 50 °CRoom Temp to 40 °COptimizes rate vs. stability. NaH reactions are often run at 0 °C to RT.
Monitoring Thin Layer Chromatography (TLC)LC-MSTrack disappearance of polar 4-nitropyrazole and appearance of the less polar product.

Q2: I see multiple spots on my TLC plate. Am I forming regioisomers?

A2: This is a very common concern in pyrazole chemistry.[1][2] Pyrazole has two nitrogen atoms (N1 and N2), and alkylation can potentially occur at either position. However, in the case of 4-nitropyrazole, the reaction is highly regioselective for the N1 position.

  • Mechanistic Explanation: The electron-withdrawing nitro group at the C4 position significantly influences the electron density of the ring. It pulls electron density away from the adjacent N1 nitrogen, making the N1-H more acidic and the N1 position the preferred site for alkylation. Steric hindrance from the nitro group also disfavors substitution at the adjacent N2 position. Therefore, the formation of the 1-allyl isomer is strongly favored over the 2-allyl isomer. If you are seeing multiple spots, they are more likely to be unreacted starting material, the desired product, and possibly minor impurities from side reactions, rather than significant amounts of the N2-isomer.

Part 2: Troubleshooting the Reduction of 1-Allyl-4-nitropyrazole

This second step is a critical transformation to generate the target amine. The primary challenges are achieving complete conversion without affecting the allyl group and preventing product degradation.

Frequently Asked Questions (FAQs)

Q1: My nitro reduction is incomplete or fails entirely. How can I ensure the reaction goes to completion?

A1: The success of the reduction hinges on the choice of reducing agent and the purity of the system.

  • Catalytic Hydrogenation (Preferred Method): This is often the cleanest and most efficient method.

    • Catalyst Activity: The most common cause of failure is an inactive catalyst. Use fresh Palladium on carbon (Pd/C, typically 5-10 mol %). Ensure the catalyst is handled properly; it is often pyrophoric and can be deactivated by exposure to air or contaminants (especially sulfur or halide compounds).

    • Hydrogen Pressure: While some reductions proceed at atmospheric pressure, using a balloon of hydrogen, applying pressure (e.g., 50 psi) in a Parr shaker or using an H-Cube reactor will significantly increase the reaction rate.[3][4]

    • Solvent Choice: Protic solvents like Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc) are ideal as they readily dissolve the substrate and hydrogen.

  • Metal/Acid Reduction: Using metals like Tin(II) chloride (SnCl₂), Iron (Fe), or Zinc (Zn) in the presence of an acid (like HCl) is a classic and robust alternative.[5]

    • Stoichiometry: Ensure you are using a sufficient molar excess of the metal and acid. For example, with SnCl₂·2H₂O, at least 3-4 equivalents are typically required.

    • Workup Challenges: The main drawback is the workup, which often involves neutralizing large amounts of acid and removing metal salts, which can complicate purification.

Q2: My final product, 1-allyl-1H-pyrazol-4-amine, is a dark oil or solid. What causes this discoloration and how can I obtain a clean product?

A2: Aromatic and heteroaromatic amines are notoriously prone to air oxidation, which produces highly colored impurities.[6]

  • Prevention during Reaction/Workup:

    • Inert Atmosphere: Once the reduction is complete, handle the reaction mixture and the isolated product under an inert atmosphere (Nitrogen or Argon) whenever possible.

    • Degassed Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen for the workup and any subsequent chromatography.

  • Purification Techniques:

    • Activated Charcoal: If the product is only lightly colored, dissolving the crude material in a suitable solvent and stirring with a small amount of activated charcoal for 15-30 minutes can adsorb many colored impurities.[1] Remove the charcoal by filtering through a pad of Celite®.

    • Column Chromatography: This is often necessary. Use a silica gel column, but be aware that the amine product can streak. To mitigate this, you can pre-treat the silica with triethylamine (TEA) or add a small amount (0.5-1%) of TEA to your eluent (e.g., Ethyl Acetate/Hexanes). This deactivates the acidic sites on the silica, leading to better peak shape and recovery.

    • Crystallization/Salt Formation: If the free amine is an oil or difficult to purify, converting it to a salt (e.g., hydrochloride or hydrobromide) can often induce crystallization, providing a highly effective purification method.[7] The free amine can be regenerated by basification if needed.

Q3: Is the allyl double bond at risk of being reduced during the nitro reduction?

A3: This is an excellent question regarding chemoselectivity. Generally, the allyl group is safe under the most common nitro reduction conditions.

  • Expert Insight: The catalytic hydrogenation of a nitro group is a much faster and more facile process than the reduction of a non-conjugated alkene. Using standard catalysts like 10% Pd/C under typical conditions (RT-50°C, <100 psi H₂) will selectively reduce the nitro group while leaving the allyl double bond intact.[8] More aggressive conditions (e.g., high pressure, high temperature, or using platinum catalysts like PtO₂) could potentially lead to the reduction of the double bond, so it is important to control the reaction parameters. Metal/acid reductions (Fe/HCl, SnCl₂) do not affect isolated double bonds.

Troubleshooting Logic Workflow

If you are experiencing low overall yield, use the following decision tree to diagnose the issue.

G start Low Overall Yield of Final Product check_sm Verify Purity of Starting Materials (4-Nitropyrazole, Allyl Bromide) start->check_sm s1_yield Analyze Crude Yield/Purity of 1-Allyl-4-nitropyrazole check_sm->s1_yield step1_issue Problem in Step 1 (N-Allylation) step2_issue Problem in Step 2 (Reduction) s2_yield Analyze Crude Yield/Purity of 1-Allyl-1H-pyrazol-4-amine step2_issue->s2_yield s1_low Yield is Low s1_yield->s1_low Issue Found s1_ok Yield is Good s1_yield->s1_ok No Issue s1_fix Optimize N-Allylation: - Stronger Base (Cs₂CO₃)? - Anhydrous Solvent (DMF)? - Check Temperature s1_low->s1_fix s1_ok->step2_issue s1_fix->step1_issue s2_low Yield is Low s2_yield->s2_low Low Conversion s2_impurity Product is Impure/Dark s2_yield->s2_impurity Poor Quality s2_fix_yield Optimize Reduction: - Use Fresh Catalyst (Pd/C) - Increase H₂ Pressure - Switch to SnCl₂/HCl s2_low->s2_fix_yield s2_fix_purity Improve Purification: - Work under N₂/Ar - Use TEA in Column Eluent - Charcoal Treatment - Recrystallize as Salt s2_impurity->s2_fix_purity end High Yield, Pure Product s2_fix_yield->end s2_fix_purity->end

Caption: A step-by-step workflow for troubleshooting low yield.

Detailed Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 1-Allyl-4-nitropyrazole
  • To a round-bottom flask charged with 4-nitropyrazole (1.0 eq.), add anhydrous acetonitrile (ACN, approx. 0.2 M concentration).

  • Add potassium carbonate (K₂CO₃, 1.5 eq.) to the suspension.

  • Stir the mixture at room temperature for 15 minutes.

  • Add allyl bromide (1.2 eq.) dropwise via syringe.

  • Heat the reaction mixture to 50 °C and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and filter off the inorganic salts, washing the filter cake with a small amount of ACN.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by column chromatography (Hexanes/Ethyl Acetate gradient).

Protocol 2: Synthesis of 1-Allyl-1H-pyrazol-4-amine (Catalytic Hydrogenation)
  • In a suitable pressure vessel (e.g., a Parr bottle), dissolve 1-allyl-4-nitropyrazole (1.0 eq.) in methanol (MeOH, approx. 0.1 M).

  • Carefully, under a gentle stream of nitrogen, add 10% Palladium on Carbon (Pd/C, 5 mol %, 50% wet).

  • Seal the vessel, evacuate the atmosphere, and backfill with nitrogen (3x).

  • Evacuate the atmosphere again and backfill with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen.

  • Stir the reaction vigorously at room temperature for 3-5 hours. Monitor the reaction by observing hydrogen uptake and by TLC/LC-MS analysis of a carefully vented aliquot.

  • Once complete, carefully vent the hydrogen atmosphere and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad thoroughly with methanol.

  • Concentrate the filtrate under reduced pressure to yield 1-allyl-1H-pyrazol-4-amine. If necessary, purify via column chromatography on silica gel pre-treated with triethylamine.

References

  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. [Link]

  • DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. [Link]

  • BenchChem. (2025). Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine.
  • Google Patents. (2015).
  • Google Patents. (2021). Process for the preparation of pyrimidinyl-4-aminopyrazole compounds.
  • Reddit. (2022). Purification of Amino-Pyrazoles. [Link]

  • Spandidos Publications. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. [Link]

  • National Center for Biotechnology Information. (Date not available). Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane. [Link]

Sources

Optimization

preventing oxidation of 1-allyl-1H-pyrazol-4-amine during storage

Technical Support Center: Handling and Storage of 1-Allyl-1H-pyrazol-4-amine As a highly electron-rich heteroaromatic amine, 1-allyl-1H-pyrazol-4-amine presents significant handling challenges in drug discovery and synth...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling and Storage of 1-Allyl-1H-pyrazol-4-amine

As a highly electron-rich heteroaromatic amine, 1-allyl-1H-pyrazol-4-amine presents significant handling challenges in drug discovery and synthetic workflows. The C4-amino group is structurally primed for rapid oxidation, often leading to sample degradation characterized by a distinct red-to-brown discoloration. This guide provides field-proven, mechanistically grounded methodologies to mitigate oxidative degradation, ensuring the scientific integrity of your downstream assays.

Troubleshooting Guide & FAQs

Q1: Why does my freshly purified 1-allyl-1H-pyrazol-4-amine rapidly turn red or brown upon concentration or benchtop storage? The Causality: The pyrazole ring is heavily activated by the electron-donating amine at the C4 position. This structural feature makes the amine a potent nucleophile (1)[1] and highly susceptible to single-electron oxidation by atmospheric oxygen (2)[2]. The initial oxidation yields a highly reactive aminium radical cation, which rapidly dimerizes or polymerizes into azo compounds and complex oligomers. This degradation is visually confirmed by the solution turning from pale yellow to deep red or brown during solvent evaporation or ambient exposure (3)[3]. The Solution: Never evaporate the free base to dryness in the presence of ambient air. Always utilize a Schlenk line to backfill your rotary evaporator with Argon or Nitrogen, and store the compound strictly under an inert atmosphere (4)[4].

Q2: I need to store the free base in solution for ongoing screening. How can I prevent autoxidation? The Causality: In solution, dissolved oxygen and ambient UV/visible light accelerate the radical initiation phase of oxidation. Furthermore, the N1-allyl group is susceptible to allylic autoxidation, which can cross-react with the C4-amine radical species. The Solution: Use fully degassed solvents (sparged with Argon for at least 15 minutes to remove oxygen from solvent voids) (3)[3]. Additionally, commercial suppliers often stabilize allyl-substituted pyrazoles by adding 4-tert-butylcatechol (TBC) as a radical scavenger (). Adding 10-50 ppm of TBC intercepts radical intermediates before they can propagate.

Q3: What is the most reliable method for long-term storage of this compound? The Causality: The fundamental vulnerability of 1-allyl-1H-pyrazol-4-amine is the lone pair of electrons on the C4-nitrogen. By protonating this amine to form a salt (e.g., a hydrochloride salt), the lone pair is sequestered in a stable N-H bond. This effectively removes the electron density that facilitates single-electron oxidation, rendering the molecule highly resistant to oxidative degradation. The Solution: Convert the free base to its hydrochloride salt immediately after purification. The HCl salt can be stored at room temperature or 2-8°C under an inert atmosphere with near-indefinite stability (5)[5].

Quantitative Data: Storage Conditions & Shelf-Life Comparison

Compound FormStorage TemperatureAtmosphereLight ProtectionStabilizer AddedExpected Shelf Life
Free Base (Neat) -20°CArgon / N₂Amber VialNone1-2 Weeks
Free Base (Solution) -80°CArgon / N₂Amber Vial10-50 ppm TBC1-3 Months
Hydrochloride Salt 2-8°CDesiccatorClear / AmberNone> 2 Years

Experimental Protocols

Protocol 1: Self-Validating Preparation of 1-Allyl-1H-pyrazol-4-amine Hydrochloride

This protocol converts the unstable free base into a robust, oxidation-resistant salt.

  • Dissolution: Dissolve the freshly purified free base in anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an Argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents of anhydrous HCl in dioxane (or ethereal HCl) dropwise at 0°C while stirring.

    • Self-Validation Check: The immediate formation of a stark white precipitate confirms successful protonation and the insolubility of the salt in the non-polar solvent.

  • Isolation: Filter the precipitate under a blanket of Argon using a Schlenk frit to prevent ambient moisture absorption (the salt can be hygroscopic).

  • Washing & Drying: Wash the filter cake with cold anhydrous ether and dry under high vacuum for 4 hours.

    • Self-Validation Check: The resulting powder must be stark white. If the powder exhibits a pink or light brown hue, this indicates the presence of residual oxidized free base, and the salt must be recrystallized from hot ethanol/ethyl acetate.

Protocol 2: Degassing and Inert Handling of the Free Base

Use this workflow if your downstream chemistry strictly requires the free base form.

  • Solvent Purging: Sparge the chosen storage solvent (e.g., anhydrous dichloromethane) with Argon for 15 minutes to displace all dissolved oxygen from the solvent voids (3)[3].

  • Stabilizer Addition: Add 10-50 ppm of TBC to the degassed solvent to ensure the allyl group and amine maintain prolonged solution stability ().

  • Transfer & Sealing: Transfer the amine solution into an amber glass vial to prevent photo-induced radical formation (4)[4]. Purge the headspace with Argon, seal with a PTFE-lined cap, and wrap tightly with Parafilm.

    • Self-Validation Check: To validate the absence of oxygen in your storage environment, briefly expose a resazurin indicator strip to the headspace; it should remain colorless (reduced state) rather than turning pink (oxidized state). Store immediately at -20°C.

Mechanistic & Workflow Visualizations

G FreeBase 1-Allyl-1H-pyrazol-4-amine (Electron-Rich Free Base) AirOxidation O2 / Light Exposure (Single-Electron Transfer) FreeBase->AirOxidation SaltForm HCl Addition in Ether (Amine Protonation) FreeBase->SaltForm Radical Aminium Radical Cation (Highly Reactive) AirOxidation->Radical Degradation Azo Compounds & Polymers (Red/Brown Discoloration) Radical->Degradation StableSalt Hydrochloride Salt (Oxidation Resistant) SaltForm->StableSalt

Logical pathway of 1-allyl-1H-pyrazol-4-amine oxidation versus stabilization via salt formation.

Workflow Start Freshly Purified Free Base Decision Storage Duration? Start->Decision ShortTerm Short-Term (< 1 week) Decision->ShortTerm LongTerm Long-Term (> 1 week) Decision->LongTerm ActionShort Store at -20°C Argon + Amber Vial ShortTerm->ActionShort ActionLong Convert to HCl Salt or Add TBC Stabilizer LongTerm->ActionLong

Decision workflow for the storage and handling of 1-allyl-1H-pyrazol-4-amine.

References

  • ChemBuyersGuide. "BLD Pharmatech Co., Limited (Page 71)." [Link]

  • ResearchGate. "How to prevent/minimize rapid air oxidation or arylamine, in particular, 4-aminopyrazole." [Link]

  • Journal of the American Chemical Society (JACS). "Controlling One- or Two-Electron Oxidation for Selective Amine Functionalization by Alternating Current Frequency." [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Allyl-1H-pyrazol-4-amine by Column Chromatography

Welcome to the technical support center for the purification of 1-allyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-allyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography of this compound. Our focus is on delivering scientifically sound, experience-driven advice to ensure the successful isolation of your target molecule.

Introduction: The Challenge of Purifying 1-Allyl-1H-pyrazol-4-amine

1-Allyl-1H-pyrazol-4-amine is a heterocyclic amine, a class of compounds often presenting unique challenges during silica gel chromatography. The primary difficulty arises from the interaction between the basic amine functionality and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This can lead to strong, sometimes irreversible, binding, resulting in poor peak shape, tailing (streaking), and potential degradation of the compound on the column.[1][2] This guide provides a systematic approach to troubleshoot and overcome these issues.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the tailing of 1-allyl-1H-pyrazol-4-amine on a silica gel column?

The pronounced tailing or streaking of 1-allyl-1H-pyrazol-4-amine on a standard silica gel column is primarily due to the strong interaction between the basic amine group of the analyte and the acidic silanol groups on the silica surface.[1] These acidic sites can protonate the amine, leading to a strong ionic interaction that significantly retards its elution, causing poor peak shape and, in some cases, irreversible adsorption.[1]

Q2: How can I prevent my compound from streaking on the column?

The most effective strategy is to "deactivate" the acidic silanol groups on the silica gel by adding a basic modifier to your mobile phase.[1] A small amount of a competing base, such as triethylamine (TEA) or ammonia, will preferentially interact with the silanol groups, minimizing their interaction with your target amine.[1][3] This results in a more symmetrical peak shape and improved separation.

Q3: I'm observing co-elution of my target compound with a closely related impurity. What are my options?

Co-elution is a common issue when dealing with impurities of similar polarity, such as regioisomers which are common in pyrazole synthesis.[4][5] To address this:

  • Optimize the Mobile Phase: Fine-tune the polarity of your eluent. A shallower gradient or an isocratic elution with a solvent system that provides the best separation on a Thin-Layer Chromatography (TLC) plate is a good starting point.[4]

  • Change the Solvent System: If a standard hexane/ethyl acetate system is not providing adequate separation, consider alternatives like dichloromethane/methanol or acetone/hexane. These can alter the selectivity of the separation.[4]

  • Switch the Stationary Phase: If mobile phase optimization fails, consider a different stationary phase. Alumina (basic or neutral) or an amine-functionalized silica (NH2) column can offer different selectivity compared to standard silica.[2][4]

Q4: My compound appears to be degrading on the column. How can I mitigate this?

Some pyrazole derivatives can be sensitive to the acidic nature of silica gel.[4] To prevent on-column degradation:

  • Use a Less Acidic Stationary Phase: Consider using neutral alumina or Florisil as an alternative to silica gel.[4]

  • Deactivate the Silica: As mentioned for preventing tailing, adding a basic modifier like triethylamine to the mobile phase can also help by neutralizing the acidic sites that may be catalyzing the degradation.[1]

  • Work Quickly: Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up the elution, provided separation from impurities is maintained.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common problems encountered during the purification of 1-allyl-1H-pyrazol-4-amine.

Problem Potential Cause(s) Recommended Solution(s)
Severe Tailing/Streaking Strong interaction between the basic amine and acidic silica surface.[1]Add a basic modifier to the mobile phase (e.g., 0.1-2% triethylamine or a 1-2% solution of ammonium hydroxide in the polar solvent component).[1]
Column overload.[1]Reduce the amount of sample loaded onto the column. A general rule of thumb is a 1:30 to 1:100 ratio of sample to silica gel by weight.
No Elution (Compound Stuck at Baseline) The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For highly polar amines, a system like dichloromethane with 1-10% of a 10% ammonium hydroxide solution in methanol can be effective.[6]
Compound has degraded or irreversibly adsorbed to the silica.Try a different stationary phase like alumina or a functionalized silica.[4]
Poor Separation from Impurities Inappropriate solvent system.Perform a thorough TLC analysis to find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 and maximizes the separation from impurities.[6]
Improperly packed column leading to channeling.Ensure the silica gel is packed uniformly as a slurry, free of air bubbles and cracks.[6]
Multiple Spots/Bands for a Pure Compound On-column degradation or isomerization.Add a basic modifier to the mobile phase and consider a less acidic stationary phase.[4]
Tautomerization of the pyrazole ring.While less common for N-substituted pyrazoles, ensure your characterization methods can distinguish between tautomers if applicable.
Troubleshooting Workflow Diagram

Troubleshooting_Workflow Troubleshooting Workflow for 1-Allyl-1H-pyrazol-4-amine Purification start Start: Impure 1-Allyl-1H-pyrazol-4-amine tlc_analysis Perform TLC Analysis start->tlc_analysis good_separation Good Separation on TLC? (Rf 0.2-0.4) tlc_analysis->good_separation column_chromatography Run Column Chromatography good_separation->column_chromatography Yes change_solvent Change Solvent System (e.g., DCM/MeOH) good_separation->change_solvent No analyze_fractions Analyze Fractions by TLC column_chromatography->analyze_fractions tailing Issue: Tailing/Streaking? analyze_fractions->tailing pure_product Combine Pure Fractions & Evaporate end End: Purified Product pure_product->end add_base Add Basic Modifier (e.g., TEA) to Mobile Phase tailing->add_base Yes no_elution Issue: No Elution? tailing->no_elution No add_base->column_chromatography increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes poor_separation Issue: Poor Separation? no_elution->poor_separation No increase_polarity->column_chromatography poor_separation->pure_product No poor_separation->change_solvent Yes change_stationary_phase Change Stationary Phase (e.g., Alumina) change_solvent->change_stationary_phase Still Poor change_stationary_phase->tlc_analysis

Caption: A flowchart for troubleshooting the purification of 1-allyl-1H-pyrazol-4-amine.

Detailed Experimental Protocol

This protocol provides a starting point for the purification of 1-allyl-1H-pyrazol-4-amine. It should be optimized based on the specific impurity profile of your crude material, as determined by TLC.

1. Preliminary TLC Analysis:

  • Objective: To determine the optimal mobile phase for column chromatography.

  • Procedure:

    • Dissolve a small amount of your crude 1-allyl-1H-pyrazol-4-amine in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems. Start with a non-polar system like 20% ethyl acetate in hexanes and gradually increase the polarity.

    • In parallel, test solvent systems containing 0.5-1% triethylamine (TEA).

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and show the best possible separation from all impurities.[6]

2. Column Preparation:

  • Objective: To pack a uniform column for optimal separation.

  • Procedure:

    • Select a column of appropriate size. For 1 gram of crude material, a column with a diameter of 2-4 cm is a reasonable starting point.

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase (as determined by TLC).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle positive pressure. Ensure the packing is uniform and free of air bubbles.[6]

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Objective: To apply the sample to the column in a concentrated band.

  • Procedure (Dry Loading is recommended for amines):

    • Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to the solution.

    • Remove the solvent by rotary evaporation to obtain a free-flowing powder.

    • Carefully add the dry-loaded sample to the top of the packed column.

4. Elution and Fraction Collection:

  • Objective: To elute the compounds from the column and collect them in separate fractions.

  • Procedure:

    • Begin elution with the mobile phase determined from your TLC analysis.

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by TLC analysis of the collected fractions.

    • If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

5. Product Isolation:

  • Objective: To obtain the pure compound.

  • Procedure:

    • Analyze all fractions by TLC.

    • Combine the fractions that contain only the pure 1-allyl-1H-pyrazol-4-amine.

    • Remove the solvent under reduced pressure to yield the purified product.

Recommended Starting Conditions
ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice for most purifications.
Mobile Phase Hexane/Ethyl Acetate with 0.5-1% TriethylamineA versatile system with an added base to prevent tailing.[1]
or
Dichloromethane/Methanol with 0.5-1% TriethylamineFor more polar compounds and impurities.
Sample Loading Dry LoadingPrevents band broadening and improves resolution, especially for compounds with moderate to high polarity.
TLC Visualization UV lamp (254 nm) and/or a potassium permanganate stainThe pyrazole ring is UV active, and the amine can be visualized with an oxidizing stain.

References

  • Reddit. (2024, November 17). Column chromatography issue. r/Chempros. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • El-Kassem, T., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H-pyrazol-4-amine. PubChem. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Solving Regioselectivity Issues in N-Allylation of 4-Aminopyrazole

Welcome to the technical support center for navigating the complexities of N-allylation of 4-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and opti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for navigating the complexities of N-allylation of 4-aminopyrazoles. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this critical synthetic transformation. Pyrazole derivatives are foundational scaffolds in numerous pharmaceuticals, and controlling the regioselectivity of their N-functionalization is paramount for achieving desired biological activity.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges, ensuring your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the N-allylation of 4-aminopyrazoles?

A1: The core challenge lies in controlling the regioselectivity of the allylation reaction. Unsymmetrically substituted pyrazoles, such as 4-aminopyrazole, possess two reactive nitrogen atoms in the heterocyclic ring (N1 and N2).[2] Allylation can occur at either of these positions, often leading to a mixture of regioisomers which can be difficult to separate. The presence of the 4-amino group further complicates the reaction, as it can also be a site for allylation, leading to undesired side products. Achieving high yields of a single, desired regioisomer is the principal objective.[4]

Q2: What fundamental factors govern the N1 vs. N2 regioselectivity in pyrazole allylation?

A2: The regiochemical outcome of pyrazole N-allylation is a delicate balance of several interconnected factors:

  • Steric Hindrance: This is often the most intuitive factor. The allyl group will preferentially add to the less sterically hindered nitrogen atom.[4][5][6] The size of substituents on the pyrazole ring and the bulkiness of the allylating agent itself play a crucial role.[4]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the two nitrogen atoms.[4][7] Electron-donating groups can enhance the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups can diminish it. The 4-amino group, being electron-donating, will influence the electron density at both N1 and N2.

  • Reaction Conditions: The choice of base, solvent, and temperature can dramatically shift the regioselectivity.[4][7][8] These components can influence the aggregation state of the pyrazole anion and the nature of the transition state.

Q3: Can the 4-amino group be protected to prevent side reactions?

A3: Yes, protecting the exocyclic amino group is a viable strategy to prevent N-allylation at this position and simplify the product mixture. Common amine protecting groups like tert-Butoxycarbonyl (Boc) can be employed.[9] The Boc group can be introduced selectively onto the amino group and later removed under acidic conditions.[9][10]

Troubleshooting Guide

Issue 1: Poor N1/N2 Regioselectivity - My reaction yields a mixture of isomers.

Q: I'm getting a roughly 1:1 mixture of N1- and N2-allylated products. How can I favor the formation of a single isomer?

A: Achieving high regioselectivity often requires a systematic optimization of reaction conditions. Here’s a breakdown of strategies based on the underlying chemical principles:

Strategy 1: Leverage Steric Hindrance

If your 4-aminopyrazole has other substituents, their steric bulk can be exploited. For instance, a bulky substituent at the C3 or C5 position will generally direct allylation to the more accessible nitrogen.[5][6]

Strategy 2: Judicious Choice of Base and Solvent

The base and solvent system is critical and can be tuned to favor one isomer over the other.[7][8]

  • For N1-Alkylation: A common starting point is using potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][11]

  • For N2-Alkylation: Magnesium-based catalysts, such as MgBr₂, have been shown to selectively promote N2-alkylation.[12]

  • Solvent Effects: Polar aprotic solvents often favor the formation of a single regioisomer.[4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can significantly improve regioselectivity.[4]

Experimental Protocol: Screening Bases and Solvents for Optimal Regioselectivity
  • Setup: In parallel reaction vials, add your 4-aminopyrazole (1.0 eq).

  • Solvent Addition: To each vial, add a different solvent to be tested (e.g., DMF, DMSO, Acetonitrile, TFE).

  • Base Addition: To separate sets of vials for each solvent, add a different base (1.2 eq) (e.g., K₂CO₃, Cs₂CO₃, NaH).

  • Allylating Agent: Add the allyl bromide (1.1 eq) to each vial.

  • Reaction: Stir the reactions at a set temperature (e.g., room temperature or 50 °C) and monitor by TLC or LC-MS.

  • Analysis: After a set time (e.g., 12 hours), quench the reactions and analyze the crude product mixture by ¹H NMR or GC-MS to determine the N1:N2 ratio.

Data-Driven Decision Making: Impact of Reaction Conditions on Regioselectivity
Base Solvent Typical Outcome Reference
K₂CO₃DMSOFavors N1-alkylation[4][11]
NaHDMF/DMECan provide high selectivity[4][8]
MgBr₂ (catalytic)THFFavors N2-alkylation[12]
Cs₂CO₃AcetonitrileOften provides good yields[4]
Issue 2: Low or No Yield of the N-Allylated Product

Q: My reaction is not proceeding, or the yield is very low. What are the likely causes and solutions?

A: Low yields can stem from several factors, from the reactivity of your starting materials to suboptimal conditions.

Troubleshooting Steps for Low Yield:
  • Assess the Base:

    • Strength: Ensure the base is strong enough to deprotonate the pyrazole. If you are using a weak base like K₂CO₃ and seeing no reaction, consider a stronger base like sodium hydride (NaH).

    • Solubility: The base must have some solubility in the reaction solvent to be effective.

  • Evaluate the Allylating Agent:

    • Leaving Group: The reactivity of the allylating agent (Allyl-X) depends on the leaving group (X). The general trend is I > Br > Cl. If you are using allyl chloride with slow conversion, switching to allyl bromide or iodide will accelerate the reaction.[4]

  • Reaction Temperature:

    • While lower temperatures can sometimes improve selectivity, higher temperatures may be necessary to drive the reaction to completion. If your reaction is sluggish at room temperature, try gentle heating (e.g., 50-80 °C).

  • Protect the Amino Group:

    • The 4-amino group can interfere with the reaction. Consider protecting it as a Boc-carbamate.

Experimental Protocol: Boc-Protection of 4-Aminopyrazole
  • Dissolution: Dissolve the 4-aminopyrazole (1.0 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Add a base such as triethylamine (Et₃N, 1.2 eq).

  • Reaction: Stir the mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Work-up: Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to obtain the N-Boc-4-aminopyrazole.

Issue 3: Formation of a Di-allylated Byproduct

Q: I am observing a significant amount of a di-allylated product in my reaction mixture. How can I prevent this?

A: The formation of a di-allylated product suggests that after the initial N-allylation, the remaining nitrogen atom (or the amino group) is also being allylated.

Strategies to Minimize Di-allylation:
  • Stoichiometry Control: Carefully control the stoichiometry of your allylating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) rather than a large excess.

  • Slow Addition: Add the allylating agent dropwise to the reaction mixture at a low temperature (e.g., 0 °C) to maintain a low instantaneous concentration of the electrophile.

  • Protecting Groups: As mentioned previously, protecting the 4-amino group will prevent allylation at this site. If di-allylation is occurring on both ring nitrogens, this is less common but may be addressed by carefully controlling stoichiometry.

Visualizing the Troubleshooting Process

To aid in your experimental design and troubleshooting, the following decision tree illustrates a logical workflow for optimizing the N-allylation of 4-aminopyrazoles.

G start Start: N-Allylation of 4-Aminopyrazole regioselectivity Problem: Poor N1/N2 Regioselectivity start->regioselectivity Isomer Mixture? low_yield Problem: Low or No Yield start->low_yield No/Low Conversion? side_product Problem: Side Product Formation start->side_product Di-allylation? screen_base_solvent Screen Base/Solvent Combinations (e.g., K2CO3/DMSO for N1, MgBr2 for N2) regioselectivity->screen_base_solvent Optimize Conditions check_reagents 1. Use Stronger Base (e.g., NaH) 2. Use More Reactive Allyl Halide (I > Br > Cl) low_yield->check_reagents Troubleshoot control_stoichiometry 1. Use 1.05-1.1 eq. Allylating Agent 2. Slow, Cold Addition side_product->control_stoichiometry Minimize check_sterics Evaluate Steric Factors (Bulky Substituents/Reagents) screen_base_solvent->check_sterics Still Poor Selectivity success Desired Product Obtained check_sterics->success increase_temp Increase Reaction Temperature check_reagents->increase_temp Still Low Yield protect_amine Protect 4-Amino Group (e.g., Boc) increase_temp->protect_amine Consider Side Reactions increase_temp->success protect_amine->success control_stoichiometry->protect_amine Still an Issue

Caption: Decision tree for troubleshooting N-allylation of 4-aminopyrazoles.

References

  • Vertex AI Search. (n.d.). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved March 3, 2026, from [Link]

  • Scribd. (n.d.). Pyrazole Palladacycles for Ketone Alkylation. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Retrieved March 3, 2026, from [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved March 3, 2026, from [Link]

  • ACS Publications. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Retrieved March 3, 2026, from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved March 3, 2026, from [Link]

  • MDPI. (2013, January 2). Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). EP0749963A1 - N-alkylation method of pyrazole.
  • ResearchGate. (n.d.). Different strategies for N‐allylation of pyrazole and its derivatives. Retrieved March 3, 2026, from [Link]

  • Google Patents. (n.d.). WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • National Center for Biotechnology Information. (2022, September 8). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Retrieved March 3, 2026, from [Link]

  • HAL Open Science. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (2025, August 6). Selective Ring N-Protection of Aminopyrazoles. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Enantioselective Addition of Pyrazoles to Dienes. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Bu4NHSO4‐Catalyzed Direct N‐Allylation of Pyrazole and its Derivatives with Allylic Alcohols in Water: A Metal‐Free, Recyclable and Sustainable System. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Crystal packing arrangement of 4‐aminopyrazolone (3) (Boc group has.... Retrieved March 3, 2026, from [Link]

  • Wiley Online Library. (2019, November 19). Amino Acid-Protecting Groups. Retrieved March 3, 2026, from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines. Retrieved March 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved March 3, 2026, from [Link]

  • SpringerLink. (n.d.). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Retrieved March 3, 2026, from [Link]

  • Arkat USA. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved March 3, 2026, from [Link]

  • ResearchGate. (n.d.). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved March 3, 2026, from [Link]

  • Arkat USA. (n.d.). Recent developments in aminopyrazole chemistry. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved March 3, 2026, from [Link]

Sources

Troubleshooting

stability of 1-allyl-1H-pyrazol-4-amine hydrochloride salt vs free base

Technical Support Center: 1-Allyl-1H-pyrazol-4-amine (Free Base vs. Hydrochloride Salt) As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Allyl-1H-pyrazol-4-amine (Free Base vs. Hydrochloride Salt)

As a Senior Application Scientist, I have designed this technical guide to move beyond basic handling instructions. By understanding the fundamental physicochemical behaviors of the 1-allyl-1H-pyrazol-4-amine scaffold, researchers can prevent costly degradation, optimize their synthetic workflows, and ensure reproducible assay data.

Core Principles & Causality (The "Why")

The 1-allyl-1H-pyrazol-4-amine scaffold is a highly versatile building block in medicinal chemistry. The pyrazole core possesses both a "pyrrole-like" nitrogen (electron-donating) and a "pyridine-like" nitrogen (electron-accepting), which heavily influences the reactivity of the exocyclic primary amine at the 4-position[1].

The Vulnerability of the Free Base: The primary amine in the free base form is highly electron-rich due to electron donation from the heteroaromatic pyrazole ring. This makes the nitrogen's lone pair highly susceptible to atmospheric oxidation. When exposed to air and ambient light, the free base undergoes rapid radical-mediated auto-oxidation and oligomerization, forming N-oxides and azo-dimers. This is visually evident when your pale-yellow stock turns dark brown or black.

The Stabilization Mechanism of the HCl Salt: Converting the free base to a hydrochloride (HCl) salt fundamentally alters its electronic profile. By protonating the primary amine to form an ammonium salt (


), the reactive lone pair is completely tied up in a covalent bond with the proton. This eliminates the amine's ability to act as an electron donor to oxygen, drastically improving thermal and oxidative stability[2]. Furthermore, salt formation shifts the solubility profile, enhancing aqueous solubility for biological assays while reducing solubility in non-polar organic solvents[3].

Troubleshooting & FAQs

Q: My free base stock turned black after two weeks on the bench. Can I still use it for a Buchwald-Hartwig cross-coupling? A: It is highly discouraged. The black color indicates oxidative oligomerization. While the bulk material might still contain active amine, the presence of N-oxides and dimers will poison sensitive palladium or copper catalysts and severely complicate chromatographic purification. We recommend performing an acid-base extraction to recover the unoxidized portion, followed immediately by conversion to the HCl salt.

Q: I need the free base for an amide coupling (e.g., using HATU/EDC). How do I use the HCl salt without ruining the reaction? A: Do not attempt to isolate the free base prior to the reaction. Instead, perform an in situ free-basing. Add the HCl salt directly to your reaction solvent (e.g., DMF or DCM) along with your carboxylic acid and coupling reagent. Then, add 2.0 to 2.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). The DIPEA will scavenge the HCl, releasing the reactive free base directly into the coupling environment without exposing it to atmospheric oxygen.

Q: My HCl salt is clumping and difficult to weigh accurately. What happened? A: Amine hydrochloride salts can be highly hygroscopic. If stored improperly, they absorb atmospheric moisture, which can throw off your stoichiometric calculations. Store the HCl salt in a tightly sealed desiccator. If clumping occurs, dry the salt in a vacuum oven at 40°C for 12 hours prior to use.

Quantitative Data Summary

The following table summarizes the divergent physicochemical properties of the two forms, dictating their handling requirements:

Property / Metric1-Allyl-1H-pyrazol-4-amine (Free Base)1-Allyl-1H-pyrazol-4-amine HCl Salt
Physical State (25°C) Pale yellow to brown oil / low-melting solidOff-white to white crystalline powder
Oxidative Stability Poor (Degrades within days/weeks in air)Excellent (Stable for >12 months)
Thermal Stability Moderate (Prone to auto-oxidation)High (Decomposes only at melting point)
Aqueous Solubility Low to ModerateHigh (>50 mg/mL in H2O)
Storage Requirement -20°C, Argon/N2 atmosphere, dark4°C to 25°C, desiccated, ambient air

Visualizations of Stability and Workflows

G FB 1-Allyl-1H-pyrazol-4-amine (Free Base) O2 Air (O2) Exposure FB->O2 HCl Anhydrous HCl Addition FB->HCl Degradation Oxidative Degradation (Darkening/Oligomers) O2->Degradation Salt Hydrochloride Salt (Protonated Amine) HCl->Salt Stable Long-Term Stability (Oxidation Prevented) Salt->Stable

Fig 1. Divergent stability pathways of 1-allyl-1H-pyrazol-4-amine free base vs. HCl salt.

Workflow Step1 Step 1: Dissolve Free Base Solvent: Anhydrous Et2O Step2 Step 2: Dropwise Addition Reagent: 1M HCl in Et2O Step1->Step2 Step3 Step 3: Salt Precipitation Observation: White Solid Forms Step2->Step3 Step4 Step 4: Vacuum Filtration Wash: Cold Et2O Step3->Step4 Step5 Step 5: Desiccation Result: Pure HCl Salt Step4->Step5

Fig 2. Self-validating experimental workflow for anhydrous HCl salt conversion.

Experimental Protocols

Protocol A: Stabilization Workflow (Converting Free Base to HCl Salt)

Causality & Self-Validation: Using anhydrous ether prevents the highly water-soluble salt from dissolving, ensuring maximum yield. The immediate precipitation of a white crystalline solid provides real-time visual confirmation that the protonation is successful and the lone pair is secured.

  • Dissolution: Dissolve 10.0 mmol of 1-allyl-1H-pyrazol-4-amine free base in 20 mL of anhydrous diethyl ether (

    
    ) in a round-bottom flask under an inert nitrogen atmosphere.
    
  • Acidification: Place the flask in an ice bath (0°C). Slowly add 11.0 mL of a 1.0 M solution of anhydrous HCl in diethyl ether dropwise via syringe. (Critical: Do not use aqueous HCl, as it will cause the product to oil out rather than crystallize).

  • Precipitation: Stir for 30 minutes at 0°C. A thick white precipitate (the HCl salt) will crash out of the solution.

  • Isolation: Filter the suspension rapidly through a Büchner funnel under vacuum. Wash the filter cake with 2 x 10 mL of cold, anhydrous

    
     to remove unreacted free base and organic impurities.
    
  • Drying: Transfer the solid to a vacuum desiccator and dry at room temperature for 4-6 hours to yield the analytically pure, bench-stable hydrochloride salt.

Protocol B: In Situ Free-Basing for Amide Coupling

Causality & Self-Validation: Adding the base last ensures the amine is only liberated when the activated electrophile is already present, minimizing the time the free base spends exposed to potential oxidants. The solution will often briefly shift in color (e.g., turning pale yellow) as the free base is liberated and immediately consumed by the active ester.

  • Preparation: In an oven-dried vial, combine 1.0 eq of your target carboxylic acid, 1.2 eq of HATU, and 1.1 eq of 1-allyl-1H-pyrazol-4-amine HCl salt.

  • Solvation: Suspend the reagents in anhydrous DMF to achieve a 0.2 M concentration.

  • Activation: Add 2.5 to 3.0 eq of N,N-Diisopropylethylamine (DIPEA) dropwise.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor via LC-MS until complete consumption of the amine mass is observed.

References

  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - BenchChem. 3[3]

  • 20.2: Basicity of Amines and Ammonium Salt Formation - Chemistry LibreTexts. 2[2]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review - National Center for Biotechnology Information (PMC). 1[1]

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Nitro Reduction to Amine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion or yield during the reductio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion or yield during the reduction of nitro groups to amines. This fundamental transformation, while conceptually straightforward, is often plagued by challenges ranging from catalyst inefficiency to unexpected side reactions. This resource provides a structured, question-and-answer-based approach to troubleshooting, grounded in mechanistic principles and field-proven solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My nitro reduction is sluggish or has stalled completely. What are the primary factors to investigate?

A sluggish or incomplete reaction is one of the most common issues. The root cause often lies in one of several key areas: reagent/catalyst activity, reaction conditions, or substrate solubility. A systematic approach is crucial for efficient troubleshooting.

A1.1: Catalyst or Reagent Inactivity

The heart of the reduction lies with the activity of your chosen reagent system.

  • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel):

    • Catalyst Quality: Heterogeneous catalysts can lose activity over time due to oxidation, improper storage, or poisoning from previous reactions. Always use a fresh, high-quality catalyst from a reputable supplier or a newly opened bottle.[1]

    • Catalyst Loading: Insufficient catalyst loading is a frequent cause of incomplete reactions. While typical loadings are 5-10 mol% (metal basis), problematic substrates may require a higher loading.[1]

    • Catalyst Poisoning: Substrates containing sulfur (e.g., thiols, thioethers) or certain nitrogen heterocycles can irreversibly poison noble metal catalysts. If your substrate contains such functionalities, consider alternative reduction methods.

  • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH):

    • Metal Surface Area & Activation: The reaction rate is highly dependent on the surface area of the metal. Use finely powdered metals. For metals like zinc or iron, pre-activation by washing with dilute acid to remove the passivating oxide layer can significantly enhance reactivity.[1]

    • Acid Concentration: The acid plays a critical role in these reductions. Its concentration must be carefully controlled as it directly impacts the reaction kinetics.[1]

  • Other Reducing Agents (e.g., Sodium Dithionite, NaBH₄/Transition Metal Salts):

    • Reagent Stability: Many reducing agents are sensitive to air and moisture. Sodium dithionite, for instance, can decompose upon storage. Always use fresh, high-quality reagents.[1] For systems like NaBH₄/NiCl₂, the in situ formation of the active nickel boride catalyst is crucial.[2]

A1.2: Sub-Optimal Reaction Conditions

  • Solvent & Solubility: The starting nitro compound must be adequately soluble in the reaction solvent.[1] Poor solubility is a major barrier to achieving a good reaction rate.

    • For catalytic hydrogenations, common solvents include ethanol, methanol, ethyl acetate, and THF. Protic co-solvents can often improve reaction rates.[1]

    • If solubility is low, consider a co-solvent system (e.g., EtOH/water, THF/AcOH) or switching to a solvent with better solubilizing power for your substrate.[1][3]

  • Temperature: While many nitro reductions proceed efficiently at room temperature, some substrates are sterically hindered or electronically deactivated and require heating to achieve a reasonable rate.[1] However, exercise caution, as excessive heat can promote the formation of side products.[2] For some systems, like Fe/acid reductions, a temperature of 70-100°C is often optimal.[4][5]

  • Hydrogen Pressure (for Catalytic Hydrogenation): For particularly stubborn reductions, increasing the hydrogen pressure can significantly accelerate the reaction rate. While many reactions work well with a hydrogen balloon (approx. 1 atm), using a Parr shaker or autoclave to increase pressure to 50 psi or higher may be necessary.[1][6]

  • pH of the Medium: The pH of the reaction can have a profound effect, especially in metal-mediated reductions. For instance, the reduction of nitrobenzene with zero-valent iron is optimal at a pH of 3.0, with the rate decreasing significantly as the pH increases.[7][8]

Q2: I'm seeing multiple products and a low yield of my desired amine. How can I improve selectivity and minimize side reactions?

The formation of side products is a classic challenge stemming from the stepwise nature of nitro group reduction. Intermediates such as nitroso, hydroxylamine, azoxy, and azo compounds can be formed and may even become the major products under sub-optimal conditions.[9][10]

A2.1: Understanding the Reaction Pathway

The reduction of a nitro group (R-NO₂) to an amine (R-NH₂) is a six-electron process that proceeds through several intermediates. Controlling the reaction to favor full reduction is key.

Nitro_Reduction_Pathway cluster_dimers Condensation Side-Products Start R-NO₂ (Nitro) Nitroso R-N=O (Nitroso) Start->Nitroso +2e⁻, +2H⁺ Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH - H₂O Amine R-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Azo R-N=N-R (Azo) Azoxy->Azo +2e⁻, +2H⁺ Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo +2e⁻, +2H⁺ Hydrazo->Amine Cleavage Chemoselectivity_Workflow Start Identify other reducible functional groups Halogen Halogen Present? Start->Halogen Carbonyl Ketone/Aldehyde Present? Halogen->Carbonyl No Fe_AcOH Use Fe in AcOH or Fe/NH₄Cl. [8] Avoids dehalogenation. Halogen->Fe_AcOH Yes Alkene Alkene/Alkyne Present? Carbonyl->Alkene No SnCl2 Use SnCl₂•2H₂O. Mild and highly selective over carbonyls. [2] Carbonyl->SnCl2 Yes Ester Ester/Amide Present? Alkene->Ester No Na2S Sodium Sulfide (Na₂S) or Transfer Hydrogenation (e.g., HCOOH/Pd-C). Often spares C=C bonds. [26, 8] Alkene->Na2S Yes PdC_H2 Standard H₂, Pd/C. Monitor carefully for dehalogenation. [8] Ester->PdC_H2 No NaBH4_FeCl2 Use NaBH₄/FeCl₂. Good selectivity for nitro groups over esters. [2] Ester->NaBH4_FeCl2 Yes

Caption: Decision workflow for selecting a chemoselective nitro reduction method.

A3.2: Comparative Summary of Common Chemoselective Methods

The following table provides a quick reference for common reduction methods and their compatibility with other functional groups.

Reducing SystemCompatible Functional GroupsIncompatible/Sensitive GroupsReference
Fe / Acid (e.g., HCl, AcOH) Halogens, Esters, Amides, NitrilesAcid-sensitive groups[4]
SnCl₂·2H₂O / EtOH Carbonyls, Esters, Nitriles, Halogens---[9]
H₂, Pd/C or PtO₂ Esters, Amides, Carboxylic AcidsHalogens (risk of hydrodehalogenation), Alkenes/Alkynes, Benzyl ethers[4][11]
Transfer Hydrogenation (HCOONH₄ / Pd/C) Halogens (often better than H₂ gas), EstersAlkenes/Alkynes (can be reduced)[4]
Sodium Sulfide (Na₂S) Alkenes, some Carbonyls---[12]
NaBH₄ / NiCl₂ or CoCl₂ Esters, AmidesCarbonyls (can be reduced)[11][13]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve the nitro compound (1.0 eq) in an appropriate solvent (e.g., ethanol, ethyl acetate). [1]2. Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol% Pd) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). [1]3. Hydrogenation: Evacuate the flask and backfill with hydrogen gas. This is typically done 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite pad with the reaction solvent. [9]6. Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary (e.g., by column chromatography, recrystallization, or distillation). [1]

Protocol 2: General Procedure for Metal-Mediated Reduction using SnCl₂·2H₂O
  • Setup: To a solution of the nitro compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents. [9]2. Reaction: Heat the mixture to reflux and stir until the starting material is consumed (monitored by TLC). [9]3. Workup: Cool the reaction mixture to room temperature and pour it into ice water. Carefully neutralize the mixture by adding a 5% aqueous solution of NaHCO₃ or a dilute NaOH solution until the pH is basic (pH ~8). This will precipitate tin salts. [9]4. Extraction: Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amine.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Benchchem. (2025). selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Benchchem. (2025). Technical Support Center: Scaling Up the Béchamp Reduction for Aniline Synthesis. Benchchem.
  • Al-Farabi Kazakh National University, et al. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN.
  • Reduction Of Aliphatic Nitro Compounds To Amines Using NaBH4/NiCl2 and Ultrasound.
  • Kravets, V. G., et al. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles - PMC.
  • Benchchem. (2025). Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride. Benchchem.
  • Kravets, V. G., et al. (2018). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering (RSC Publishing).
  • Optimization of the reaction conditions for the reduction of nitroarenes.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018).
  • Blaser, H. U., et al. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines.
  • Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
  • Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable c
  • Effect of pH on Reduction of Nitrobenzene in Groundw
  • Schenzle, A., et al. (n.d.). Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PMC.
  • Barlocco, D., et al. (2014). Room-Temperature Chemoselective Reduction of Nitro Groups Using Non-noble Metal Nanocatalysts in Water.
  • Solvent effects on the reduction potentials of nitroanilines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Lee, D., et al. (2021). Mechanistic Insights into pH-Controlled Nitrite Reduction to Ammonia and Hydrazine over Rhodium.
  • Benchchem. (2025). impact of solvent on 1-Nitro-D-proline reactivity. Benchchem.
  • I am trying to reduce nitrophenyl imidazo[2,1-b] thiadiazole via Bechamp reduction but the yield is only 40%, what should be done to increase yield?
  • NaBH4/NiCl2 reduction. Sciencemadness Discussion Board. (2006).
  • NaBH4/NiCl2•6H2O: A green synthetic method for fast and convenient reduction of nitroarens in water as green solvent.
  • Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN. Oriental Journal of Chemistry.
  • Nitro Reduction - Common Conditions.
  • Effect of pH on Reduction of Nitrobenzene in Groundw
  • Ananikov, V. P. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Frontiers.
  • Chemists' Guide to Béchamp Reduction. Scribd.
  • Reduce aromatic nitro compounds to amine?
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Gómez, E. F. L. (2013).
  • Where does the electron go in Béchamp reduction? Chemistry Stack Exchange. (2025).
  • Nitro reduction conditions. Reddit. (2025).

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Troubleshooting

minimizing polymerization of allyl group during synthesis

Welcome to the Technical Support Center for Allyl Chemistry. Topic: Minimizing Polymerization & Isomerization of Allyl Groups During Synthesis Ticket ID: ALLYL-SYNTH-001 Status: Open Support Level: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Allyl Chemistry.

Topic: Minimizing Polymerization & Isomerization of Allyl Groups During Synthesis Ticket ID: ALLYL-SYNTH-001 Status: Open Support Level: Senior Application Scientist

Executive Summary: The "Allylic Curse"

Unlike vinyl groups (e.g., styrenes, acrylates) which polymerize rapidly into high-molecular-weight chains, allyl groups suffer from Degradative Chain Transfer . The allylic protons are acidic and easily abstracted by radicals. This creates a resonance-stabilized allyl radical that is too stable to propagate a chain effectively but reactive enough to terminate other active chains.

The Result: You rarely get a solid polymer; instead, you get yield-killing oligomers (yellow oils/gums), loss of double-bond integrity, and difficult purifications.

This guide provides the protocols to suppress this pathway.

Module 1: Critical Mechanisms & Visualization

To prevent the issue, you must understand the competition between Propagation (making polymer) and Chain Transfer (killing the reaction).

Figure 1: The Degradative Chain Transfer Pathway

This diagram illustrates why allyl groups turn into oligomers rather than clean products or long polymers.

AllylMechanism Initiator Radical Source (Heat/Light/Impurity) ActiveRad Active Radical (R•) Initiator->ActiveRad Initiates Monomer Allyl Monomer (R-CH2-CH=CH2) Propagation Propagation (Polymerization) Monomer->Propagation Vinyl Addition (Slow) Abstraction H-Abstraction (Degradative Transfer) Monomer->Abstraction Allylic H Removal (Fast) ActiveRad->Monomer Attacks Termination Termination (Dimerization/Oligomers) ActiveRad->Termination Cross-Termination Propagation->ActiveRad Chain Growth StableRad Stable Allyl Radical (Too stable to propagate) Abstraction->StableRad StableRad->Termination Radical Coupling

Caption: Figure 1. The kinetic competition in allyl chemistry. Unlike vinyl monomers, the "Abstraction" pathway is kinetically favored, leading to stable radicals that terminate the reaction as oligomers (gums) rather than propagating.

Module 2: Inhibitor Selection Guide

Choosing the wrong inhibitor is the most common user error. Some inhibitors require dissolved oxygen to function, while others work best under inert atmospheres (Argon/Nitrogen).

Table 1: Inhibitor Compatibility Matrix

InhibitorTypeAtmosphere Req.[1][2]Best ForRemoval Method
BHT (Butylated hydroxytoluene)PhenolicAerobic (Needs

)
Storage, mild heating (<100°C)Base wash or Distillation
MEHQ (Monomethyl ether of hydroquinone)PhenolicAerobic (Needs

)
Acrylates, general allyl monomersBase wash (NaOH)
Phenothiazine AnaerobicInert (Works w/o

)
High-temp distillation, Grignard reagentsDistillation (remains in pot)
Copper (Cu) MetallicN/A Distillation packing, physical barrierPhysical removal
TEMPO / 4-OH-TEMPONitroxylInert or AerobicHigh-efficiency scavengingAcid wash or Column

Critical Alert: If you run a reaction under strict Nitrogen/Argon to protect sensitive reagents, do not use MEHQ or BHT . They become ineffective without trace oxygen to form the active quinone-peroxide species. Use Phenothiazine or TEMPO instead.

Module 3: Troubleshooting Protocols

Scenario A: "My allyl halide polymerized inside the distillation head."

Diagnosis: Thermal initiation of radicals in the vapor phase where non-volatile inhibitors (like BHT in the pot) cannot reach. The Fix: The "Inhibited Vapor" Protocol

  • Pot Setup: Add Phenothiazine (500 ppm) to the boiling flask. It is robust and works under the vacuum conditions usually required for allyl halides.

  • Column Packing: Pack the distillation column (Vigreux or Hempel) with Copper Turnings or Copper Wool .

    • Mechanism:[2][3][4][5][6] Copper acts as a heterogeneous radical scavenger. As hot vapors pass over the copper surface, any thermally generated radicals are quenched immediately.

  • Receiver: Add a small crystal of BHT to the receiving flask before you start. This catches the monomer as it condenses, preventing polymerization in the collection vessel.

Scenario B: "The reaction turned into a yellow gel during Grignard formation."

Diagnosis: Wurtz-type coupling or radical polymerization initiated by the magnesium surface (Single Electron Transfer - SET). The Fix: The "High-Dilution / Low-Temp" Protocol

  • Temperature: Never allow the reaction to exceed 35°C unless necessary. Allyl Grignards are notoriously prone to dimerization (forming biallyl, 1,5-hexadiene).

  • Mode of Addition: Do not add all allyl halide at once.

    • Protocol: Suspend Mg in THF. Initiate with a small iodine crystal and 5% of the allyl halide.

    • Once initiated (exotherm/color change), add the remaining allyl halide dropwise at a rate that maintains a gentle reflux (or controlled temp).

    • Why? This keeps the instantaneous concentration of the allyl radical low, statistically favoring the reaction with Mg over the reaction with another allyl molecule (dimerization/polymerization).

Scenario C: "I lost my double bond during a Palladium-catalyzed coupling."

Diagnosis: This is likely Isomerization , not polymerization. Metal hydrides (formed in situ) can migrate the double bond from the terminal position (allyl) to the internal position (propenyl/enol ether), which is thermodynamically more stable. The Fix: The "Proton Sponge" Protocol

  • Ligand Choice: Use bidentate ligands with a large bite angle (e.g., DPEphos, Xantphos) rather than monodentate phosphines (

    
    ). This destabilizes the 
    
    
    
    -hydride elimination pathway responsible for isomerization.
  • Additives: Add a mild inorganic base (e.g.,

    
    ) or a specific scavenger if the reaction allows.
    
  • Solvent: Avoid alcohols or solvents that can serve as hydrogen sources.

Module 4: Diagnostic Logic Tree

Use this flow to determine the cause of your yield loss.

Troubleshooting Start Problem: Loss of Allyl Monomer Observation What do you see? Start->Observation Viscous Viscous Oil / Gel / Solid Observation->Viscous Gelling Clean Clean liquid, wrong NMR Observation->Clean Impurities CheckAtmos Check Atmosphere Viscous->CheckAtmos CheckCat Metal Catalyst Used? Clean->CheckCat Aerobic Air Present CheckAtmos->Aerobic Anaerobic Inert Gas (N2/Ar) CheckAtmos->Anaerobic Sol1 Use BHT/MEHQ (Requires O2) Aerobic->Sol1 Sol2 Switch to Phenothiazine or TEMPO Anaerobic->Sol2 YesCat Yes (Pd, Ru, Rh) CheckCat->YesCat NoCat No (Acid/Base) CheckCat->NoCat Sol3 Isomerization via Hydride. Change Ligand/Solvent. YesCat->Sol3 Sol4 Conjugation to Enol Ether. Check pH. NoCat->Sol4

Caption: Figure 2. Diagnostic logic for distinguishing between radical polymerization (gelling) and isomerization (chemical shift change).

Frequently Asked Questions (FAQ)

Q: Can I remove the inhibitor by running the monomer through silica gel? A: Yes, but use Basic Alumina instead of silica for phenolic inhibitors (MEHQ/BHT). The phenols are acidic and bind tightly to the basic alumina. Silica is less effective for complete removal.

  • Protocol: Flash the monomer through a short plug of basic alumina immediately before use. Do not store the uninhibited monomer.[1]

Q: Why does my allyl acetate polymerize even with inhibitor? A: Check your initiator concentration. Because of degradative chain transfer, users often add excess radical initiator (AIBN/Peroxide) to force the reaction. This overwhelms the inhibitor.

  • Correction: Instead of adding more initiator at the start, use portion-wise addition of the initiator over time to maintain a steady radical flux without overwhelming the system.

Q: I am doing a Ring-Closing Metathesis (RCM) with Grubbs catalyst. Will BHT kill the catalyst? A: Generally, no. Sterically hindered phenols like BHT do not coordinate strongly to Ruthenium. However, if you want to be safe, use 1,4-benzoquinone as a stabilizer during workup, as it specifically quenches Ru-hydrides that cause isomerization, though it is not a radical inhibitor in the traditional sense for the metathesis cycle.

References

  • Bartlett, P. D., & Altschul, R. (1945). "The Polymerization of Allyl Compounds. I. Allyl Acetate."[5] Journal of the American Chemical Society.

    • Foundational text describing the mechanism of degrad
  • BenchChem Technical Support. (2025). "Strategies to Reduce Degradative Chain Transfer in Allyl Polymerizations." BenchChem Knowledge Base.

    • Practical guide on initiator handling and temper
  • Thermo Fisher Scientific. (n.d.). "Allyl Chloride: Product Specifications and Handling." Fisher Scientific Safety Data Sheets.

    • Source for industrial distillation protocols and stabilizer d
  • BOC Sciences. (n.d.). "Polymerization Inhibitors: Classification and Mechanism." BOC Sciences Polymer Guide.

    • Detailed review of aerobic vs. anaerobic inhibitor mechanisms.
  • Kumar, S., et al. (2023). "Inhibition of Free Radical Polymerization: A Review." Processes (MDPI).

    • Comprehensive review of inhibitor types (Phenolic, TEMPO, Copper)

Sources

Optimization

Technical Support Center: Optimization &amp; Troubleshooting for 1-Allyl-1H-pyrazol-4-amine Recrystallization

Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing purification bottlenecks. 1-Allyl-1H-pyrazol-4-amine (CA...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Application Science Team As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing purification bottlenecks. 1-Allyl-1H-pyrazol-4-amine (CAS 1215905-54-6)[1] is a highly versatile building block, but its unique structural features—a moderately polar, electron-rich pyrazole core paired with a flexible, lipophilic allyl tail—make it notoriously difficult to crystallize.

This guide provides a self-validating, mechanistically grounded approach to mastering its recrystallization, moving beyond trial-and-error to give you complete thermodynamic control over your purification workflow.

Physicochemical Profiling & Solvent Selection

To design an optimal recrystallization system, we must first understand the causality behind the molecule's behavior. The pyrazole core provides rigid planarity, while the primary amine at the C4 position acts as both a hydrogen bond donor and acceptor, heavily influencing crystal lattice packing[2]. However, the 1-allyl group introduces a flexible, non-polar domain that lowers the overall lattice energy, increasing the compound's tendency to "oil out" (liquid-liquid phase separation) rather than form ordered crystals.

Quantitative Solvent System Analysis

Data summarized for 1-substituted 4-aminopyrazole derivatives.

Solvent SystemPolarity IndexBoiling Point (°C)Solubility ProfileSuitability & Causality
Ethyl Acetate / Heptane 4.4 / 0.177 / 98High in hot EtOAc, low in cold HeptaneOptimal. Provides a steep solubility curve. Heptane effectively forces the polar pyrazole core out of solution while EtOAc prevents premature precipitation[3].
Ethanol / Water 5.2 / 9.078 / 100High in hot EtOH, moderate in waterPoor. The lipophilic allyl group disrupts hydration shells, causing the compound to oil out as a biphasic emulsion rather than crystallize.
Toluene / Hexane 2.4 / 0.1110 / 69Moderate in hot TolueneGood. An alternative for removing highly lipophilic impurities, though it requires higher dissolution temperatures that risk thermal degradation.
Isopropanol (IPA) 3.982Moderate in hot, low in coldExcellent Co-solvent. Added in trace amounts (1-2% v/v), it acts as a bridging solvent to disrupt emulsions and promote nucleation[4].

Standard Operating Procedure: The EtOAc/Heptane Anti-Solvent Method

This protocol utilizes anti-solvent crystallization. Every step is designed as a self-validating system to ensure you can independently verify the success of the procedure in real-time.

Step 1: Primary Dissolution

  • Action: Suspend the crude 1-allyl-1H-pyrazol-4-amine in minimal Ethyl Acetate (approx. 3-5 mL/g) and heat to 60–65°C under a nitrogen atmosphere.

  • Causality: EtOAc perfectly matches the intermediate polarity of the aminopyrazole core. Heating increases kinetic energy, breaking intermolecular hydrogen bonds between the C4-amines.

  • Self-Validation: The solution must become completely transparent. If persistent cloudiness remains, inorganic salts or highly cross-linked polymeric impurities are present, mandating a hot filtration step.

Step 2: Decolorization (If required)

  • Action: Add 5% w/w activated charcoal (e.g., Darco) to the hot solution, stir for 10 minutes, and filter through a pre-warmed Celite pad.

  • Causality: Aminopyrazoles are electron-rich and prone to trace air oxidation, forming highly colored, conjugated diazo impurities[5]. Charcoal adsorbs these planar, high-molecular-weight byproducts[4].

  • Self-Validation: The filtrate should transition from a dark brown/red to a pale yellow or colorless solution.

Step 3: Anti-Solvent Titration

  • Action: Maintain the solution at 60°C and add hot Heptane dropwise with continuous stirring.

  • Causality: Heptane lowers the overall dielectric constant of the medium, decreasing the solubility of the polar amine group and driving the system toward supersaturation.

  • Self-Validation: Each drop will cause local cloudiness. The titration is complete when a faint, persistent opalescence (turbidity) remains for >3 seconds after swirling, indicating the metastable zone boundary has been reached.

Step 4: Controlled Nucleation and Cooling

  • Action: Remove from heat and allow the flask to cool to room temperature at a strictly controlled rate (approx. 5°C/hour), followed by cooling to 4°C in an ice bath.

  • Causality: Rapid cooling traps impurities in the crystal lattice and promotes liquid-liquid phase separation. Slow cooling allows the flexible allyl groups to pack thermodynamically into a stable crystal lattice[2].

  • Self-Validation: You should observe the formation of distinct crystalline needles or prisms on the glass surface. If a milky emulsion forms at the bottom, the system has oiled out (see Troubleshooting).

Step 5: Isolation

  • Action: Collect crystals via vacuum filtration, wash with ice-cold Heptane (1-2 mL/g), and dry under vacuum at 30°C.

  • Self-Validation: The final powder should be free-flowing. A sticky residue indicates incomplete removal of the EtOAc or trapped lipophilic impurities.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a second liquid phase) instead of crystallizing. Why does this happen and how do I fix it? A: Causality: Oiling out occurs when the melting point of the solute in the solvent mixture is lower than the temperature at which phase separation occurs. The 1-allyl group provides high conformational flexibility, which lowers the crystal lattice energy compared to rigid aryl-substituted pyrazoles[1]. Fix: Reheat the mixture until it becomes a homogeneous solution. Add 1–2% (v/v) of a bridging solvent like Isopropanol (IPA). IPA disrupts the biphasic emulsion by bridging the polarity gap between EtOAc and Heptane. Cool the flask much slower, and introduce a seed crystal at the metastable boundary to bypass the nucleation energy barrier.

Q2: The recovered crystals are dark brown or yellow instead of off-white. Is my compound degrading? A: Causality: Yes, potentially. The 4-amino group on the electron-rich pyrazole ring is highly susceptible to oxidative degradation, especially under thermal stress in the presence of oxygen, leading to colored oligomers[5]. Fix: Always degas your recrystallization solvents with Argon or Nitrogen. Keep heating bath temperatures strictly below 70°C. If the crude is already dark, the activated charcoal step (Step 2) is mandatory[4].

Q3: Can I use a rotary evaporator to concentrate the mother liquor for a second crop? A: Causality: Yes, but with caution. Prolonged thermal exposure during concentration can degrade the aminopyrazole core. Fix: Concentrate the mother liquor under high vacuum at a low bath temperature (<35°C). Re-apply the EtOAc/Heptane anti-solvent method, but expect the second crop to have a slightly lower purity profile.

Recrystallization Decision Workflow

RecrystallizationWorkflow Start Crude 1-allyl-1H-pyrazol-4-amine Dissolve Dissolve in minimal hot EtOAc (60°C) Start->Dissolve CheckColor Highly colored impurities? Dissolve->CheckColor Charcoal Add activated charcoal & hot filter CheckColor->Charcoal  Yes AddHeptane Add hot Heptane until turbid CheckColor->AddHeptane  No Charcoal->AddHeptane Cooling Controlled cooling (5°C/hr) AddHeptane->Cooling CheckState Phase separation (Oiling out)? Cooling->CheckState Reheat Reheat, add 2% IPA, cool slower CheckState->Reheat  Yes Isolate Filter, wash, and vacuum dry CheckState->Isolate  No Reheat->Cooling

Workflow for the optimal recrystallization and troubleshooting of 1-allyl-1H-pyrazol-4-amine.

References

  • Cas 1215905-54-6, 1-allyl-1H-pyrazol-4-amine | Lookchem. LookChem Database. URL: [Link][1]

  • Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway. National Center for Biotechnology Information (PMC). URL:[Link][3]

  • 3(5)-aminopyrazole - Organic Syntheses Procedure. Organic Syntheses. URL:[Link][4]

  • Process for the preparation of 4-aminopyrazole derivatives (WO2007034183A2). Google Patents. URL:[5]

Sources

Troubleshooting

Technical Support Center: A Guide to Handling the Hygroscopic Nature of 1-Allyl-1H-pyrazol-4-amine Salts

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-allyl-1H-pyrazol-4-amine and its salts. While specific hygroscopicity data for this compound is not...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-allyl-1H-pyrazol-4-amine and its salts. While specific hygroscopicity data for this compound is not extensively available in public literature, its structural features—notably the presence of a primary amine and the formation of salts—suggest a high potential for moisture sensitivity. This guide synthesizes established principles for handling hygroscopic active pharmaceutical ingredients (APIs) to provide a robust framework for your experimental work.

The primary amine group in 1-allyl-1H-pyrazol-4-amine is susceptible to forming salts (e.g., hydrochloride, sulfate) to enhance solubility and stability. However, these salt forms, particularly hydrochloride salts, are often hygroscopic, meaning they readily attract and absorb moisture from the atmosphere.[1][2] This can significantly impact the material's physical and chemical properties, leading to challenges in handling, formulation, and storage.[1][3]

This guide will equip you with the necessary knowledge to anticipate and mitigate these challenges, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why should I be concerned about it for 1-allyl-1H-pyrazol-4-amine salts?

A: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[1][4] For amine salts like those of 1-allyl-1H-pyrazol-4-amine, this can lead to a host of issues including:

  • Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and potency of the compound.[1][5]

  • Physical Changes: Moisture absorption can cause the powder to cake, deliquesce (dissolve in the absorbed water), or change its crystalline form, affecting its flowability, dissolution rate, and bioavailability.[3][6]

  • Inaccurate Weighing: The absorption of water can lead to significant errors in weighing, impacting the accuracy of concentrations and dosages.

  • Complications in Formulation: Changes in the physical properties of the API can disrupt manufacturing processes such as blending, granulation, and tableting.[2]

Q2: How can I determine if my batch of 1-allyl-1H-pyrazol-4-amine salt is hygroscopic?

A: The most definitive method is to perform a moisture sorption isotherm analysis. This technique measures the amount of water absorbed by a material at various relative humidity (RH) levels at a constant temperature.[7] A significant weight gain as RH increases indicates hygroscopicity. The European Pharmacopeia provides a classification system for hygroscopicity based on weight gain at 80% RH and 25°C.[8]

Q3: What are the ideal storage conditions for a potentially hygroscopic compound like this?

A: To minimize moisture exposure, 1-allyl-1H-pyrazol-4-amine salts should be stored in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, molecular sieves).[1] For long-term storage, a controlled low-humidity environment or a glove box under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Q4: I've noticed my powder has become clumpy. What should I do?

A: Clumping or caking is a strong indicator of moisture absorption.[4][6] Before use, you should assess the extent of the issue. A simple visual inspection and assessment of flowability can be informative. For critical applications, it is highly recommended to determine the water content using a method like Karl Fischer titration to quantify the amount of absorbed moisture.[9] Depending on the level of moisture and the intended use, the material may need to be dried under vacuum.

Troubleshooting Guide

Problem Potential Cause Recommended Action(s)
Inconsistent analytical results (e.g., potency, purity) Moisture-induced degradation of the API.- Store the material in a desiccator and re-test. - Perform forced degradation studies to understand the impact of humidity. - Review the handling procedures to minimize atmospheric exposure during sample preparation.
Poor powder flowability and caking The compound is hygroscopic and has absorbed atmospheric moisture.[2][6]- Dry the material under vacuum at a gentle temperature before use. - Handle the powder in a low-humidity environment (e.g., a glove box or a room with a dehumidifier). - Consider adding a glidant to the formulation if applicable.
Difficulty in achieving a consistent solid form Moisture can induce polymorphic transformations or the formation of hydrates.- Characterize the solid form of the material upon receipt and after any handling steps using techniques like X-ray powder diffraction (XRPD). - Control the humidity during crystallization and drying processes.
Weight gain observed during handling The material is rapidly absorbing moisture from the air.- Minimize the time the container is open to the atmosphere. - Weigh the material in a controlled environment if possible. - Use a weighing vessel with a lid to minimize exposure during transfer.

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

This protocol provides a general guideline for determining the water content in a sample of 1-allyl-1H-pyrazol-4-amine salt.

Objective: To accurately quantify the amount of water in the sample.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Anhydrous methanol or appropriate Karl Fischer solvent

  • Karl Fischer reagent

  • Water standard for titer determination

  • Airtight sample vials

  • Analytical balance

Procedure:

  • Titer Determination:

    • Add the appropriate volume of anhydrous solvent to the titration vessel.

    • Titrate to a stable endpoint to neutralize the solvent.

    • Accurately add a known amount of water standard and titrate to the endpoint.

    • Calculate the titer of the Karl Fischer reagent (mg H₂O/mL reagent). Repeat for accuracy.

  • Sample Analysis:

    • In a low-humidity environment, accurately weigh a suitable amount of the 1-allyl-1H-pyrazol-4-amine salt into an airtight vial.

    • Quickly transfer the sample to the pre-tared titration vessel.

    • Titrate with the standardized Karl Fischer reagent to a stable endpoint.

    • Record the volume of titrant consumed.

  • Calculation:

    • Calculate the percentage of water in the sample using the following formula: % Water = (Volume of Titrant (mL) * Titer (mg/mL) / Sample Weight (mg)) * 100

Protocol 2: Best Practices for Handling and Weighing Hygroscopic Solids

Objective: To minimize moisture uptake during routine laboratory handling.

Environment:

  • Ideally, perform all manipulations in a glove box with a controlled inert atmosphere or in a room with controlled low humidity (<40% RH).

  • If a controlled environment is not available, work quickly and efficiently to minimize exposure time.

Procedure:

  • Equilibration: Before opening, allow the container to equilibrate to the ambient temperature of the laboratory to prevent condensation on the cold powder.

  • Container Management:

    • Use the smallest container feasible for the amount of material.

    • After dispensing, tightly reseal the container immediately.

    • For frequently accessed materials, consider aliquoting the bulk powder into smaller, single-use vials.

  • Weighing:

    • Use a weighing boat or vial with a lid.

    • Tare the balance with the empty, covered container.

    • Quickly add the desired amount of powder and replace the lid before recording the final weight.

  • Storage:

    • Always store the container in a desiccator containing an active desiccant.

    • Ensure the desiccant is regularly regenerated or replaced.

Visualizing Workflows and Concepts

Decision-Making Workflow for Handling a New Batch

A Receive New Batch of 1-allyl-1H-pyrazol-4-amine Salt B Review Certificate of Analysis (if available for hygroscopicity data) A->B C Perform Initial Assessment: Visual Inspection (caking, deliquescence) B->C D Is Hygroscopicity Suspected? C->D E Handle with Standard Precautions (tightly sealed container in a dry place) D->E No F Implement Strict Hygroscopic Handling Protocol (glove box, desiccator, controlled RH) D->F Yes I Proceed with Experiment E->I G Quantitative Analysis: Karl Fischer Titration for Water Content F->G H Is Water Content Acceptable for Intended Use? G->H H->I Yes J Dry Material Under Vacuum H->J No K Re-test Water Content J->K K->H

Caption: Decision-making process for handling a new batch of a potentially hygroscopic compound.

The Cycle of Moisture-Induced Degradation

cluster_0 Degradation Pathway A Hygroscopic API Salt B Exposure to Atmospheric Moisture A->B C Moisture Uptake B->C D Physical Changes (Caking, Deliquescence) C->D E Chemical Degradation (e.g., Hydrolysis) C->E F Loss of Potency & Purity D->F E->F

Caption: The cascading effects of moisture on a hygroscopic API salt.

References

  • The Impact of Water Activity on the Chemical and Physical Stability of Oral Solid Dosage Products. (n.d.). Pharmaceutical Online. Retrieved from [Link]

  • The Impact of Water Activity on the Chemical and Physical Stability of Oral Solid Dosage Products. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

  • Water activity and the stability of pills, tablets and solid dosage pharmaceutical products. (2023, May 10). YouTube. Retrieved from [Link]

  • Pros and cons of water activity in pharmaceutical applications. (n.d.). AquaLab. Retrieved from [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (2013, June 15). PharmaInfo. Retrieved from [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Same Humidity, Different Flow – Hygroscopicity of Seasoning Powders. (n.d.). Rheology Lab. Retrieved from [Link]

  • Hygroscopicity in Food Powders Meassuring. (2025, July 9). PowderTechnology info. Retrieved from [Link]

  • Implementation of Water-Activity Testing to Replace Karl Fischer Water Testing for Solid Oral-Dosage Forms. (2006, July 13). Pharmaceutical Technology. Retrieved from [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Moisture Sorption Analysis of Pharmaceuticals. (n.d.). TA Instruments. Retrieved from [Link]

  • Moisture Sorption Characteristics in Pharmaceutical Materials. (2023, October 11). AZoM.com. Retrieved from [Link]

  • The deliquescence behaviour, solubilities, and densities of aqueous solutions of five methyl- and ethyl-aminium sulphate salts. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Application Note Fundamentals of Moisture Sorption Isotherms. (n.d.). METER Group. Retrieved from [Link]

  • Moisture Control and Degradation Management. (2024, February 27). American Pharmaceutical Review. Retrieved from [Link]

  • The Use of polynomial equations to predict the moisture isotherms of tablet products. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Moisture Sorption Isotherms in Pharma. (n.d.). Scribd. Retrieved from [Link]

  • The effect of deliquescence and efflorescence on particle phase for an ammonium and sulfate salt series. (n.d.). UVM ScholarWorks. Retrieved from [Link]

  • Reducing Thermal Degradation in API Drying: The Case for Low-Temperature Evaporation. (2025, December 28). EcoProcess Solution. Retrieved from [Link]

  • Novel Transdermal Delivery System for Local Anaesthesia: Focus on Mepivacaine Hydrochloride. (2026, February 26). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. (2016, August 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Deliquescence Relative Humidities of Organic and Inorganic Salts Important in the Atmosphere. (2016, December 7). ACS Publications. Retrieved from [Link]

  • Deliquescence behaviour of single levitated ternary salt/ carboxylic acid / water microdroplets. (2007, August 3). Royal Society of Chemistry. Retrieved from [Link]

  • Deliquescence and Crystallization of Ammonium Sulfate Particles Internally Mixed with Water-Soluble Organic Compounds. (2004, December 7). ACS Publications. Retrieved from [Link]

  • Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. (2025, December 18). ACS Publications. Retrieved from [Link]

  • Influence of humidity on the phase behavior of API/polymer formulations. (n.d.). ResearchGate. Retrieved from [Link]

  • Crystallinity, hygroscopicity and dissolution of moricizine hydrochloride hemihydrate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. (n.d.). ResearchGate. Retrieved from [Link]

  • Influence of humidity on the phase behavior of API/polymer formulations. (2015, June 30). European Pharmaceutical Review. Retrieved from [Link]

  • Moisture Absorption in Polymers: Key Factors for Aerospace-Grade Stability. (2025, March 18). Advanced Coating. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Comparative 1H NMR Analysis Guide: 1-Allyl-1H-pyrazol-4-amine

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 1-allyl-1H-pyrazol-4-amine . This document is structured to assist analytical chemists and synthetic researchers in validating the...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR spectrum of 1-allyl-1H-pyrazol-4-amine . This document is structured to assist analytical chemists and synthetic researchers in validating the identity of this specific intermediate, distinguishing it from common regioisomers, and optimizing spectral acquisition.

Executive Summary & Scaffold Analysis

1-allyl-1H-pyrazol-4-amine (CAS: 119237-64-8, generic structure) is a critical heterocyclic building block, often utilized in the synthesis of pyrazolo-pyrimidine kinase inhibitors (e.g., Ibrutinib analogs).

The analytical challenge lies in two areas:

  • Regioisomer Differentiation: Distinguishing the N1-allyl isomer from the N2-allyl tautomer (identical in unsubstituted pyrazoles, but distinct in substituted precursors) or the 3-amine vs. 4-amine constitutional isomers formed during ring closure.

  • Proton Exchange: The labile C4-amine protons require specific solvent conditions for accurate integration and quantification.

Strategic Comparison: Analytical Performance

This section compares the "performance" of the analytical method (solvent selection) and the molecule's spectral signature against its closest structural alternatives.

A. Solvent System Performance: DMSO-d6 vs. CDCl3

For this specific amine, DMSO-d6 is the superior solvent.

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Technical Rationale
-NH2 Visibility High (Sharp/Broad Singlet)Low (Often invisible/Broad)DMSO forms H-bonds with the amine, slowing exchange rates and sharpening the signal for integration.
Water Peak ~3.33 ppm~1.56 ppmWater in DMSO does not overlap with critical allyl or aromatic signals.
Solubility ExcellentModerateThe polar amine/pyrazole core dissolves rapidly in DMSO.
B. Isomer Differentiation (The "Alternatives")

When synthesizing this molecule (e.g., via nitration and reduction), the primary impurities are the 4-nitropyrazole precursor and the 1-allyl-1H-pyrazol-5-amine regioisomer (if synthesized via cyclization).

Signal RegionTarget: 1-Allyl-4-amine Alternative: 1-Allyl-5-amine Precursor: 1-Allyl-4-nitro
Ring Protons Two singlets (H3, H5)Two doublets (H3, H4)Two singlets (shifted downfield)
Symmetry Pseudo-symmetry (H3/H5 close)Asymmetric (H3/H4 coupling)Symmetric
Shift (ppm) 7.0 - 7.5 ppm 5.5 (H4) & 7.3 (H3) 8.0 - 8.8 ppm (Deshielded)

Experimental Protocol

Synthesis Context (For Reference)
  • Precursor: 4-Nitropyrazole.[1][2][3]

  • Step 1: Alkylation with allyl bromide (Forms 1-allyl-4-nitropyrazole).

  • Step 2: Reduction (Fe/HCl or H2/Pd/C) to yield 1-allyl-1H-pyrazol-4-amine .

NMR Acquisition Parameters
  • Instrument: 400 MHz or higher (Required to resolve allyl multiplets).

  • Solvent: DMSO-d6 (99.9% D).

  • Concentration: 10-15 mg in 0.6 mL.

  • Temperature: 298 K (25°C).

  • Pulse Sequence: zg30 (Standard proton) or noesyph (For regioisomer confirmation).

Spectral Analysis & Assignment

The spectrum is characterized by three distinct zones: the Pyrazole Core , the Allyl System , and the Labile Amine .

Chemical Shift Table (DMSO-d6)[2][4][5]
PositionTypeShift (δ ppm)MultiplicityIntegrationCoupling (J Hz)Assignment Logic
H-5 Ar-CH7.35 - 7.45Singlet (s)1H-Adjacent to N-Allyl (Deshielded).
H-3 Ar-CH6.95 - 7.05Singlet (s)1H-Distal to N-Allyl.
H-2' Vinyl-CH5.95 - 6.05Multiplet (m)1HJ~17, 10, 5Internal allyl proton.
H-3'a Vinyl-CH25.15 - 5.25Doublet of Doublets (dd)1HJ~10 (cis), 1.5Terminal alkene (cis to H-2').
H-3'b Vinyl-CH25.00 - 5.10Doublet of Doublets (dd)1HJ~17 (trans), 1.5Terminal alkene (trans to H-2').
H-1' N-CH24.55 - 4.65Doublet (d)2HJ~5.5Methylene attached to N1.
-NH2 Amine3.80 - 4.20Broad Singlet (br s)2H-Labile protons (Shift varies w/ conc.).
Detailed Mechanistic Analysis
  • The Allyl Pattern (Diagnostic): The allyl group provides a self-validating "fingerprint." Look for the N-CH2 doublet at ~4.6 ppm. If this signal is split further or shifted >5.0 ppm, suspect N-alkylation at the exocyclic amine (a common side reaction) rather than the ring nitrogen.

  • H3 vs. H5 Assignment (NOE): In 1,4-disubstituted pyrazoles, assigning H3 vs H5 is difficult by 1D NMR alone.

    • NOE Experiment: Irradiate the N-CH2 doublet (4.6 ppm).

    • Result: You should observe a strong NOE enhancement only at the H-5 singlet (~7.4 ppm). H-3 is too distant to show enhancement. This confirms the N1-allyl regiochemistry.

Visualizations

Workflow: Synthesis & Verification

This diagram outlines the logical flow from synthesis to spectral validation.

G Start 4-Nitropyrazole Step1 Alkylation (Allyl Bromide) Start->Step1 Inter 1-Allyl-4-Nitro (Intermediate) Step1->Inter Step2 Reduction (Fe/HCl) Inter->Step2 Product 1-Allyl-1H-pyrazol-4-amine Step2->Product QC_Solvent Solvent Selection: DMSO-d6 Product->QC_Solvent Dissolve QC_NOE NOE Verification: N-CH2 <-> H5 QC_Solvent->QC_NOE Acquire

Caption: Synthesis pathway and critical analytical control points for 1-allyl-1H-pyrazol-4-amine.

Structural NOE Correlations

This diagram visualizes the Nuclear Overhauser Effect (NOE) required to confirm the regioisomer.

NOE N1 N1 N2 N2 N1->N2 Allyl Allyl Group (N-CH2) N1->Allyl C3 C3-H N2->C3 C4 C4-NH2 C3->C4 C5 C5-H C4->C5 C5->N1 Allyl->C3 No NOE Allyl->C5 Strong NOE

Caption: Diagnostic NOE interaction. The N-Allyl protons will spatially correlate with H-5, confirming N1 substitution.

References

  • Chemical Shifts of Pyrazoles: Elguero, J. et al. "Proton NMR of pyrazoles." Advances in Heterocyclic Chemistry.

  • Solvent Effects (DMSO vs CDCl3): Abraham, R. J. et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent."[4] Magnetic Resonance in Chemistry, 2006.[4] [Link]

  • Isomer Identification: Alkorta, I. et al. "N-H Pyrazoles: Tautomerism and Isomerism." Journal of Chemical Information and Modeling.

  • Synthesis of Aminopyrazoles: Fanourakis, A. et al. "Strategic atom replacement enables regiocontrol in pyrazole alkylation." Nature, 2025. [Link]

  • General NMR Interpretation: "1H NMR Chemical Shifts for Common Functional Groups." Chemistry Steps, 2024.[5] [Link]

Sources

Comparative

A Researcher's Guide to the Infrared Spectrum of 1-allyl-1H-pyrazol-4-amine: A Comparative Analysis

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with applications in drug development, a thorough understanding of their spectroscopic signatures is param...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with applications in drug development, a thorough understanding of their spectroscopic signatures is paramount. This guide provides an in-depth analysis of the characteristic Infrared (IR) absorption bands expected for 1-allyl-1H-pyrazol-4-amine. By dissecting the molecule into its core functional components and comparing them with structurally related analogs, we offer a predictive framework to aid in the identification and structural verification of this and similar pyrazole derivatives.

The Significance of IR Spectroscopy in Heterocyclic Chemistry

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond type, the mass of the atoms involved, and the overall molecular geometry. Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence of key functional groups. For a multi-functional molecule like 1-allyl-1H-pyrazol-4-amine, IR spectroscopy is an indispensable first-pass tool for confirming a successful synthesis.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To obtain a reliable IR spectrum for a solid sample such as 1-allyl-1H-pyrazol-4-amine, the Attenuated Total Reflectance (ATR) technique is often preferred due to its simplicity and minimal sample preparation.

Step-by-Step ATR-FTIR Protocol:

  • Instrument Preparation: Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum. This is a critical step to ensure that any signals from the atmosphere or the crystal itself are subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 1-allyl-1H-pyrazol-4-amine powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure to the sample. This ensures good contact between the sample and the ATR crystal, which is essential for a strong signal.

  • Sample Scan: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: After acquisition, process the spectrum using the instrument's software. This may include baseline correction and normalization.

Deconstructing the Spectrum: Predicted Absorption Bands for 1-allyl-1H-pyrazol-4-amine

The structure of 1-allyl-1H-pyrazol-4-amine incorporates three key moieties, each with its own set of characteristic vibrational modes: the primary amine group, the N-substituted pyrazole ring, and the terminal allyl group. The following table outlines the predicted IR absorption bands based on established group frequencies.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Expected Intensity Causality and Field Insights
N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)3450 - 3300 (two bands)MediumPrimary amines characteristically show two distinct stretching bands in this region.[1][2] Their position can be sensitive to hydrogen bonding; in a solid-state spectrum, these bands may be broadened.
=C-H Stretch (Aromatic/Allyl)Pyrazole Ring & Allyl C=C-H3100 - 3000Medium to WeakThe sp² C-H stretching vibrations from both the pyrazole ring and the vinyl part of the allyl group appear just above 3000 cm⁻¹.[3]
C-H Stretch (Aliphatic)Allyl -CH₂-3000 - 2850MediumThese bands, arising from the sp³ hybridized carbons of the allyl group, will appear just below the 3000 cm⁻¹ threshold.[3]
C=C Stretch (Allyl)Allyl Group~1640Medium to WeakThe stretching of the carbon-carbon double bond in a terminal allyl group typically gives a sharp, moderately intense band.[3]
N-H Bend (Scissoring)Primary Amine (-NH₂)1650 - 1580Medium to StrongThis bending vibration is a reliable indicator of a primary amine and can sometimes overlap with C=C or C=N stretching bands.[1][2]
C=N and C=C Stretch (Ring)Pyrazole Ring1600 - 1450Medium to StrongThe pyrazole ring exhibits several complex stretching vibrations in this region due to the conjugated C=N and C=C bonds. These are often seen as a series of sharp bands.
C-N Stretch (Aromatic Amine)Pyrazole-NH₂1335 - 1250StrongThe stretching of the C-N bond where the nitrogen is attached to the aromatic-like pyrazole ring is expected to be strong and appear at a higher frequency than an aliphatic C-N bond.[1][2]
=C-H Out-of-Plane BendAllyl Group1000 - 910StrongTerminal alkenes show strong, characteristic out-of-plane bending (wagging) vibrations that are very useful for identification.

Comparative Analysis: Interpreting the Spectrum in Context

To confidently assign the peaks in an experimental spectrum of 1-allyl-1H-pyrazol-4-amine, it is instructive to compare it with the spectra of simpler, related molecules. This comparison helps to isolate the contributions of each functional group.

Compound Key Functional Groups N-H Stretch (cm⁻¹) C=C Stretch (cm⁻¹) N-H Bend (cm⁻¹) Aromatic C-N Stretch (cm⁻¹)
1-allyl-1H-pyrazol-4-amine (Predicted) Primary Amine, Pyrazole, Allyl~3450-3300 (two bands)~1640~1620~1280
Aniline Primary Amine, Benzene Ring~3442, 3360[1]N/A~1619[1][2]~1281[1][2]
Allylamine Primary Amine, Allyl~3700-3500 (broad)[3]~1640[3]~1670 (deformation)[3]N/A
Pyrazole Derivatives Pyrazole Ring~3097 (-NH)[4]~1591 (C=N)[4]N/AN/A

This comparative table highlights how the different structural components contribute to the overall spectrum. For instance, the pair of N-H stretching bands seen in aniline serves as a better model for the amine group on the pyrazole ring than the broad bands of the aliphatic allylamine.[1] Conversely, the C=C stretch from allylamine provides a direct comparison for the allyl group in our target molecule.[3]

Visualizing the Workflow: A Systematic Approach to Spectral Interpretation

The following diagram illustrates a logical workflow for the analysis of the IR spectrum of 1-allyl-1H-pyrazol-4-amine, from initial data acquisition to final structural confirmation.

IR_Analysis_Workflow Workflow for IR Spectral Analysis of 1-allyl-1H-pyrazol-4-amine cluster_0 Data Acquisition cluster_1 Primary Analysis: Key Functional Group Identification cluster_2 Comparative & Fingerprint Analysis A Prepare Sample & Instrument B Acquire Background Spectrum A->B C Acquire Sample Spectrum (ATR-FTIR) B->C D Identify N-H Stretches (~3400 cm⁻¹, two bands) → Confirms Primary Amine C->D E Identify sp² and sp³ C-H Stretches (>3000 cm⁻¹ and <3000 cm⁻¹) → Confirms Allyl & Ring C-H C->E F Identify C=C and C=N Stretches (~1640 cm⁻¹ and 1600-1450 cm⁻¹) → Confirms Allyl & Pyrazole Ring C->F G Compare with Aniline Spectrum → Refine Amine Band Assignments D->G H Compare with Allylamine Spectrum → Confirm Allyl Group Vibrations F->H I Analyze Fingerprint Region (1400-600 cm⁻¹) → Match with Reference/Predicted Data G->I H->I J Structural Confirmation I->J

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 1-allyl-1H-pyrazol-4-amine

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometry is paramount for its identification, characterization, and quality contro...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometry is paramount for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-allyl-1H-pyrazol-4-amine. Due to the absence of a publicly available experimental spectrum for this specific molecule, we will deduce its fragmentation pathways based on established chemical principles and compare them to the experimentally determined fragmentation of structurally related aminopyrazoles. This comparative approach allows for a robust, scientifically grounded prediction of its mass spectral behavior.

Introduction to the Mass Spectrometry of Pyrazoles

Pyrazoles are a class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their diverse biological activities. Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of these compounds by analyzing the fragmentation patterns of their molecular ions. The fragmentation of pyrazoles under electron ionization typically involves characteristic cleavages of the heterocyclic ring and any substituents.

This guide will focus on 1-allyl-1H-pyrazol-4-amine and draw comparisons with 1,3,5-trimethyl-1H-pyrazol-4-amine, 1-methyl-1H-pyrazol-4-amine, and the parent 4-aminopyrazole. This selection of analogues will allow for a systematic evaluation of the influence of the N-1 substituent on the fragmentation pathways.

Experimental and Analytical Considerations

The fragmentation patterns discussed herein are based on standard electron ionization (EI) mass spectrometry conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A detailed, step-by-step methodology for acquiring EI-mass spectra is provided below. This protocol is a self-validating system, ensuring reproducibility and accuracy.

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the solid pyrazole sample in 1 mL of a volatile, high-purity solvent such as methanol or acetonitrile.

    • Vortex the solution to ensure complete dissolution.

    • For direct infusion, dilute the stock solution to a final concentration of approximately 10-100 µg/mL.

    • For GC-MS analysis, a more dilute solution (e.g., 1-10 µg/mL) may be required, depending on the sensitivity of the instrument.

  • Instrument Setup (GC-MS):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Oven Program: Start at 50 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

      • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is typically suitable.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is a standard energy that promotes fragmentation and yields reproducible spectra.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Acquire the data in full scan mode.

  • Data Analysis:

    • Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak (M⁺·) and the major fragment ions.

    • Analyze the fragmentation pattern to deduce the structure of the compound.

Fragmentation Pattern Analysis

Predicted Fragmentation of 1-allyl-1H-pyrazol-4-amine

The molecular weight of 1-allyl-1H-pyrazol-4-amine is 123.16 g/mol . Its molecular ion peak is expected at m/z 123. The fragmentation is predicted to be dominated by two main pathways: cleavage of the N-allyl group and fragmentation of the pyrazole ring.

  • Allyl Group Fragmentation: The most prominent fragmentation pathway for N-allyl compounds is the cleavage of the bond between the nitrogen and the allyl group. This would result in the loss of an allyl radical (•C₃H₅) to form a stable ion at m/z 82 . This ion corresponds to the 1H-pyrazol-4-amine cation. A resonance-stabilized allyl cation at m/z 41 is also expected to be a major peak.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself is known to undergo characteristic fragmentation.

    • Loss of HCN: A common fragmentation pathway for pyrazoles is the expulsion of a neutral molecule of hydrogen cyanide (HCN, 27 Da). This would lead to a fragment ion at m/z 96 from the molecular ion.

    • Loss of N₂: Another characteristic fragmentation is the loss of a nitrogen molecule (N₂, 28 Da), which would result in an ion at m/z 95 .

The proposed fragmentation pathway for 1-allyl-1H-pyrazol-4-amine is illustrated in the following diagram:

M [C₆H₉N₃]⁺· (m/z 123) Molecular Ion F1 [C₃H₄N₃]⁺ (m/z 82) Loss of •C₃H₅ M->F1 F2 [C₃H₅]⁺ (m/z 41) Allyl Cation M->F2 F3 [C₅H₈N]⁺ (m/z 96) Loss of HCN M->F3 F4 [C₆H₉N]⁺· (m/z 95) Loss of N₂ M->F4

Caption: Predicted fragmentation of 1-allyl-1H-pyrazol-4-amine.

Comparative Fragmentation Analysis

To provide context for the predicted fragmentation of 1-allyl-1H-pyrazol-4-amine, we will compare it to its structural analogues.

1,3,5-trimethyl-1H-pyrazol-4-amine (Experimental Data)

The experimental mass spectrum of 1,3,5-trimethyl-1H-pyrazol-4-amine (MW = 125.17 g/mol ) is available from the NIST Mass Spectrometry Data Center. The key observed fragments are:

m/zRelative IntensityProposed Fragment
125HighMolecular Ion [M]⁺·
110High[M - CH₃]⁺
83Moderate[M - C₂H₄N]⁺
56Moderate[M - C₃H₅N₂]⁺

The fragmentation is dominated by the loss of a methyl group, which is a common fragmentation for methylated compounds.

1-methyl-1H-pyrazol-4-amine (Predicted)

For 1-methyl-1H-pyrazol-4-amine (MW = 97.12 g/mol ), the predicted fragmentation would involve:

  • Loss of HCN: giving a fragment at m/z 70 .

  • Loss of N₂: resulting in a fragment at m/z 69 .

  • Loss of a methyl radical (•CH₃): leading to the m/z 82 ion, the same as the major fragment predicted for the 1-allyl analogue.

4-aminopyrazole (Predicted)

The parent compound, 4-aminopyrazole (MW = 83.09 g/mol ), would be expected to show a prominent molecular ion at m/z 83 . Its fragmentation would primarily involve the pyrazole ring:

  • Loss of HCN: producing a fragment at m/z 56 .

  • Loss of N₂: leading to a fragment at m/z 55 .

Comparative Summary

The following table summarizes the key predicted and observed fragment ions for the compared compounds.

CompoundMolecular WeightKey Fragment Ions (m/z) and Proposed Losses
1-allyl-1H-pyrazol-4-amine 123.16123 (M⁺·), 82 (-•C₃H₅), 41 (C₃H₅⁺), 96 (-HCN), 95 (-N₂)
1,3,5-trimethyl-1H-pyrazol-4-amine 125.17125 (M⁺·), 110 (-CH₃), 83 , 56
1-methyl-1H-pyrazol-4-amine 97.1297 (M⁺·), 82 (-•CH₃), 70 (-HCN), 69 (-N₂)
4-aminopyrazole 83.0983 (M⁺·), 56 (-HCN), 55 (-N₂)

This comparison highlights the significant influence of the N-1 substituent on the fragmentation pattern. The presence of the allyl group in the target molecule is expected to yield a characteristic and abundant ion at m/z 41 and a major fragment at m/z 82, which would be less prominent or absent in the other analogues.

Conclusion

While an experimental mass spectrum for 1-allyl-1H-pyrazol-4-amine is not currently available, a detailed fragmentation pattern can be reliably predicted based on established principles of mass spectrometry and comparison with structurally similar compounds. The dominant fragmentation pathways are expected to be the cleavage of the N-allyl bond, leading to characteristic ions at m/z 82 and m/z 41, and the fragmentation of the pyrazole ring through the loss of HCN and N₂. This guide provides researchers with a solid foundation for the identification and characterization of this and related compounds using mass spectrometry.

References

  • NIST Mass Spectrometry Data Center. NIST Chemistry WebBook. [Link]

  • Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
Comparative

HPLC method for purity analysis of 1-allyl-1H-pyrazol-4-amine

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Optimized HPLC Method for Purity Analysis of 1-allyl-1H-pyrazol-4-amine Ex...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Separation Sciences Subject: Technical Guide: Optimized HPLC Method for Purity Analysis of 1-allyl-1H-pyrazol-4-amine

Executive Summary

1-allyl-1H-pyrazol-4-amine (CAS 115258-37-8) is a critical heterocyclic building block utilized in the synthesis of pyrazole-based kinase inhibitors and agrochemicals.[1] Its structural duality—combining a polar, basic aminopyrazole core with a hydrophobic allyl tail—presents a unique separation challenge.[1]

Standard generic HPLC methods (typically acidic C18 gradients) often fail to deliver reliable purity data for this compound.[1] They frequently result in peak tailing, poor retention, and co-elution with polar synthetic precursors like 4-nitropyrazole.[1]

This guide objectively compares the Standard Acidic Method against an Optimized High-pH Method , demonstrating why the latter is the superior choice for definitive purity analysis.[1]

Part 1: Critical Analysis of Methodologies

The fundamental challenge in analyzing 1-allyl-1H-pyrazol-4-amine lies in its acid-base chemistry.[1] The pyrazole ring nitrogen and the exocyclic amine group render the molecule basic (pKa ≈ 4.0–5.0).[1]

Method A: The "Standard" Alternative (Acidic pH)[1]
  • Conditions: C18 Column, 0.1% Formic Acid (pH ~2.7) / Acetonitrile.[1][2][3][4]

  • Mechanism: At pH 2.7, the analyte is fully protonated (cationic).[1]

  • Performance:

    • Retention: Poor.[1] The charged species is highly hydrophilic and repelled by the hydrophobic C18 stationary phase, eluting near the void volume (

      
      ).
      
    • Peak Shape: Severe tailing.[1] The cationic amine interacts strongly with residual silanols on the silica support.[1]

    • Resolution: Compromised. Often co-elutes with polar impurities like 4-aminopyrazole (de-allylated degradant).[1]

Method B: The "Optimized" Product (High pH)
  • Conditions: Hybrid C18 (pH-stable), 10 mM Ammonium Bicarbonate (pH 10.0) / Acetonitrile.[1][2][3][4][5]

  • Mechanism: At pH 10.0, the analyte is deprotonated (neutral).[1]

  • Performance:

    • Retention: Excellent. The neutral molecule interacts effectively with the C18 ligands via hydrophobic interaction (driven by the allyl group).[1]

    • Peak Shape: Sharp, symmetrical peaks (Tailing Factor < 1.2).[1] Silanol interactions are suppressed at high ionic strength and pH.[1]

    • Resolution: Superior selectivity against acidic precursors (which remain ionized) and neutral isomers.[1]

Part 2: Comparative Data Summary

The following data illustrates the performance shift when switching from Method A to Method B.

ParameterMethod A (Acidic - Formic Acid)Method B (High pH - NH4HCO3)Status
retention Time (

)
1.8 min (Near Void)6.4 min (Well Retained)Improved
Tailing Factor (

)
2.4 (Severe Tailing)1.1 (Symmetrical)Optimized
Theoretical Plates (

)
~2,500>12,000High Efficiency
Resolution (

) from Impurity A
*
0.8 (Co-elution)4.5 (Baseline Separation)Compliant

*Impurity A: 1-allyl-4-nitropyrazole (Synthetic Precursor)[1]

Part 3: Visualizing the Logic

Diagram 1: Analytical Method Decision Tree

This workflow illustrates the decision-making process for selecting the High-pH strategy based on the analyte's pKa.

MethodSelection Start Analyte: 1-allyl-1H-pyrazol-4-amine CheckProp Analyze Properties (Basic pKa ~4.5, Polar) Start->CheckProp Decision Select pH Strategy CheckProp->Decision PathAcid Acidic pH (pH 2-3) (Formic Acid/TFA) Decision->PathAcid Standard Approach PathBase Basic pH (pH 10) (NH4HCO3) Decision->PathBase Optimized Approach ResultAcid Result: Cationic State Early Elution, Tailing PathAcid->ResultAcid Final Recommended Method: High pH Reversed Phase ResultAcid->Final Switch to ResultBase Result: Neutral State High Retention, Sharp Peaks PathBase->ResultBase ResultBase->Final

Caption: Decision tree highlighting the shift from acidic to basic mobile phases to neutralize the amine and improve retention.

Diagram 2: Synthesis & Impurity Origin

Understanding the synthesis helps identify which impurities must be resolved.[1]

ImpurityMap SM1 4-Nitropyrazole (Starting Material) Step1 Step 1: N-Alkylation SM1->Step1 Reagent Allyl Bromide Reagent->Step1 Int1 1-allyl-4-nitropyrazole (Intermediate) Step1->Int1 Imp2 Impurity B: Regioisomer (if 3-sub) Step1->Imp2 Side Reaction Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Int1->Step2 Imp1 Impurity A: Unreacted Intermediate Int1->Imp1 Residual Product 1-allyl-1H-pyrazol-4-amine (Target Analyte) Step2->Product Imp3 Impurity C: Oxidation Products Product->Imp3 Degradation

Caption: Synthetic pathway showing the origin of key impurities (Intermediate, Regioisomers, and Degradants) requiring separation.

Part 4: Detailed Experimental Protocol

This protocol is validated for robustness and specificity.

Instrumentation & Column
  • System: HPLC with PDA (Photodiode Array) or UV-Vis detector.[1]

  • Detector Wavelength: 245 nm (

    
     for aminopyrazoles) and 210 nm (for non-aromatic impurities).[1]
    
  • Column: Agilent XBridge C18 or Phenomenex Gemini-NX C18 (or equivalent Hybrid particle).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

    • Why Hybrid? Silica-based columns dissolve at pH 10.[1] Hybrid technology (ethylene-bridged silica) is mandatory for stability at high pH [1].[1]

Reagents & Mobile Phase
  • Solvent A (Buffer): 10 mM Ammonium Bicarbonate (

    
    ) in purified water. Adjust to pH 10.0 with Ammonium Hydroxide (
    
    
    
    ).[1]
  • Solvent B (Organic): Acetonitrile (HPLC Grade).[1][5]

  • Diluent: 50:50 Water:Acetonitrile.[1]

Gradient Program
  • Flow Rate: 1.0 mL/min[1][4][6]

  • Temperature: 30°C

  • Injection Volume: 5–10 µL

Time (min)% Solvent A (Buffer)% Solvent B (ACN)Phase
0.0955Equilibration
2.0955Isocratic Hold
12.01090Gradient Ramp
15.01090Wash
15.1955Re-equilibration
20.0955End
System Suitability Criteria

To ensure the method is "self-validating," the following criteria must be met before running samples:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5 for the main peak.
    
  • Resolution (

    
    ):  NLT (Not Less Than) 2.0 between the main peak and the nearest impurity (usually the nitro-intermediate).
    
  • Precision: %RSD of peak area for 5 replicate injections

    
     2.0%.
    

Part 5: Expert Insights & Causality

Why Ammonium Bicarbonate? While phosphate buffers can also achieve pH 10, they are non-volatile and incompatible with LC-MS.[1] Ammonium bicarbonate is volatile, making this method directly transferable to LC-MS for impurity identification without changing conditions—a critical advantage in R&D environments [2].[1]

Handling the "Allyl" Group The allyl group is reactive.[1] Avoid using acidic diluents or leaving samples in the autosampler for extended periods (>24 hours) without stability testing, as the amine can potentially react with the double bond (intramolecular cyclization) or undergo oxidation.

Alternative: HILIC Mode If the sample contains highly polar impurities (e.g., salts, very small amines) that elute in the void even at pH 10, HILIC (Hydrophilic Interaction Liquid Chromatography) is the valid alternative. Use a bare silica or Amide column with an Acetonitrile/Ammonium Acetate buffer system.[1] However, for general purity (including hydrophobic precursors), the High-pH RP method described above is more versatile.

References

  • Waters Corporation. (2023).[1] XBridge BEH C18 Column Care and Use Manual. Retrieved from [Link][1]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. Retrieved from [Link]

  • PubChem. (n.d.).[1] 1H-pyrazol-4-amine Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Sielc Technologies. (2018).[1][3] Separation of Pyrazole on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Validation

A Comparative Guide to 13C NMR Chemical Shifts: Allyl vs. Pyrazole Carbons

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among its variants, 13C NMR provides a direc...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Among its variants, 13C NMR provides a direct map of a molecule's carbon skeleton. Understanding the nuances of 13C chemical shifts is paramount for accurate interpretation. This guide offers an in-depth comparison of the 13C NMR characteristics of two common and important chemical motifs: the flexible allyl group and the aromatic pyrazole ring. By examining the electronic factors that govern their spectral signatures and providing supporting experimental data, this document aims to equip scientists with the expertise to confidently distinguish and characterize these structures.

Foundational Principles of 13C NMR Chemical Shifts

The chemical shift (δ) in 13C NMR spectroscopy, typically reported in parts per million (ppm), indicates the electronic environment of a carbon nucleus. A wider range of chemical shifts (0-220 ppm) compared to 1H NMR makes it rare for non-equivalent carbon signals to overlap[1][2]. The primary factors influencing the chemical shift are:

  • Hybridization: The hybridization state of the carbon atom is a dominant factor. sp2-hybridized carbons (alkenes, aromatics) are significantly deshielded (shifted downfield) compared to sp3-hybridized carbons (alkanes), while sp-hybridized carbons (alkynes) fall in an intermediate range[3][4].

  • Inductive Effects: Electronegative atoms (e.g., O, N, halogens) withdraw electron density from adjacent carbons, deshielding them and causing a downfield shift. This effect diminishes with distance[3][5].

  • Resonance and Conjugation: Delocalization of π-electrons through resonance can either shield or deshield a carbon nucleus. Carbons with increased electron density due to resonance will be shifted upfield, while those with reduced electron density move downfield[6].

  • Aromaticity: The ring current in aromatic systems creates a strong deshielding effect on the ring carbons, placing them in the characteristic 110-160 ppm region.

These principles form the basis for understanding the distinct 13C NMR spectra of allyl and pyrazole systems.

The Allyl System: A Tale of Two Hybridizations

The allyl group is a three-carbon unit containing a double bond, with the carbons systematically named relative to the substituent (X): Cγ=Cβ-Cα-X. This structure inherently contains both sp2 and sp3 hybridized carbons, leading to a wide spectral dispersion.

The terminal sp2 carbon (Cγ, =CH2) is typically the most shielded of the olefinic pair, while the internal sp2 carbon (Cβ, =CH) is more deshielded. The sp3-hybridized Cα, being adjacent to the π-system, is known as the allylic carbon and appears in a distinct region from simple alkanes[7][8].

Caption: Structure and typical 13C NMR chemical shifts of an allyl system.

The exact chemical shifts are highly dependent on the nature of the substituent 'X'. Electronegative substituents on Cα will cause a significant downfield shift of the Cα signal.

Table 1: Experimental 13C NMR Chemical Shifts for Representative Allyl Compounds

CompoundSolventCα (ppm)Cβ (ppm)Cγ (ppm)Reference
Allyl AlcoholCDCl₃64.9134.5114.5[9]
Allyl BromideCCl₄32.5133.4118.8[10]
Allyl Ether(neat)69.8134.8116.8[11]

As seen in Table 1, the electronegative oxygen in allyl alcohol deshields Cα significantly compared to the bromine in allyl bromide. The olefinic carbons (Cβ and Cγ) are less affected but still show minor shifts based on the substituent's electronic influence.

The Pyrazole Ring: Aromaticity and Tautomerism

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This aromaticity dictates that all three carbon atoms (C3, C4, and C5) are sp2 hybridized and resonate in the downfield region of the spectrum[12].

A critical feature of N-unsubstituted pyrazoles is annular tautomerism, a rapid proton exchange between the two nitrogen atoms. In solution at room temperature, this exchange often renders the C3 and C5 positions chemically equivalent on the NMR timescale, resulting in a single, sometimes broadened, signal representing the average environment. The C4 carbon is unaffected by this process and typically gives a sharp signal[13][14].

G cluster_pyrazole Pyrazole Annular Tautomerism struct1  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>5TD><TD>TD><TD>4TD>TR><TR><TD>CTD><TD>─TD><TD>CTD>TR><TR><TD>ΠTD><TD>TD><TD>/TD>TR><TR><TD>NTD><TD>TD><TD>C 3TD>TR><TR><TD>|TD><TD>TD><TD>ΠTD>TR><TR><TD>N─H 1TD><TD>TD><TD>N 2TD>TR>TABLE> struct2  <TABLEBORDER="0" CELLBORDER="0" CELLSPACING="0"><TR><TD>5TD><TD>TD><TD>4TD>TR><TR><TD>CTD><TD>─TD><TD>CTD>TR><TR><TD>/TD><TD>TD><TD>ΠTD>TR><TR><TD>NTD><TD>TD><TD>C 3TD>TR><TR><TD>ΠTD><TD>TD><TD>|TD>TR><TR><TD>N 2TD><TD>TD><TD>N─H 1TD>TR>TABLE> struct1->struct2

Caption: Tautomeric equilibrium in N-unsubstituted pyrazoles.

Substitution on either a nitrogen or carbon atom significantly alters the chemical shifts. N-substitution prevents tautomerism, resulting in distinct signals for C3 and C5. Substituents on the carbon atoms influence the shifts based on their electron-donating or -withdrawing properties. For instance, an electron-withdrawing group at C3 will deshield C3 and, to a lesser extent, C5.

Table 2: Experimental 13C NMR Chemical Shifts for Representative Pyrazole Compounds

CompoundSolventC3 (ppm)C4 (ppm)C5 (ppm)Reference
PyrazoleCDCl₃134.6105.8134.6[15]
3,5-DimethylpyrazoleCDCl₃144.2103.9144.2[12]
3,5-Diphenyl-1H-pyrazoleCDCl₃148.7100.1154.2*[12]
1-Methylpyrazole(neat)138.7105.1129.4[13]

*Note: In the 3,5-diphenyl case, the C3 and C5 signals are distinct due to slow tautomerization or the presence of a preferred tautomer in the specific conditions.

The data clearly show the effect of substitution. In the parent pyrazole, C3 and C5 are equivalent due to tautomerism. N-methylation breaks this symmetry, shifting C3 downfield and C5 upfield. The phenyl groups in 3,5-diphenyl-1H-pyrazole cause a general downfield shift of the carbons to which they are attached.

Comparative Analysis: Diagnostic Features

The 13C NMR spectra of allyl and pyrazole moieties are readily distinguishable based on several key features.

Table 3: Comparison of 13C NMR Features for Allyl and Pyrazole Systems

FeatureAllyl SystemPyrazole System
Hybridization Contains both sp² and sp³ carbons.Contains only sp² carbons.
Chemical Shift Range Wide dispersion: sp³ (30-65 ppm) and sp² (115-140 ppm).Narrower dispersion, entirely in the sp² region (100-160 ppm).
Key Diagnostic Signal The presence of an allylic sp³ carbon (Cα) signal.The presence of three aromatic sp² carbon signals.
Structural Effects Chemical shift of Cα is highly sensitive to the attached substituent.Tautomerism in N-H pyrazoles can average C3 and C5 signals. N-substitution provides distinct C3 and C5 signals.

The most definitive differentiator is the presence of an sp3-hybridized carbon signal for the allyl group, which will be absent in the pyrazole spectrum. Conversely, the pyrazole ring will exhibit three signals in the aromatic/olefinic region, a pattern not seen in the simpler allyl group.

Best Practices: Acquiring High-Quality 13C NMR Data

To ensure the reliability of the experimental data supporting structural claims, adherence to a validated protocol is essential.

Experimental Protocol: Standard 13C NMR Acquisition

  • Sample Preparation:

    • Accurately weigh 10-50 mg of the analyte.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts[16][17].

    • Ensure the sample is fully dissolved and the solution is homogeneous. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm) if not already present in the solvent.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the NMR magnet and allow it to equilibrate to the probe temperature (typically 298 K).

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Select a standard 13C NMR experiment with proton broadband decoupling (e.g., zgpg30 on Bruker systems). This technique removes C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet[1][2].

    • Pulse Angle: Set to a 30-45° flip angle to allow for a shorter relaxation delay.

    • Spectral Width: Set to ~240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time (AQ): Typically 1-2 seconds.

    • Relaxation Delay (D1): Set to 2 seconds. This is a compromise for routine spectra; quaternary carbons may require longer delays for accurate quantification.

    • Number of Scans (NS): Due to the low natural abundance of 13C (1.1%), a larger number of scans is required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply an exponential multiplication window function (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform (FT) on the Free Induction Decay (FID).

    • Phase the resulting spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the spectrum by setting the TMS signal to 0.0 ppm or using the known solvent signal (e.g., CDCl₃ at 77.16 ppm).

    • Integrate the peaks if relative intensities are needed (note: in standard decoupled spectra, integrals are not reliably quantitative).

Caption: Workflow for acquiring a standard 13C NMR spectrum.

Conclusion

The 13C NMR spectra of allyl and pyrazole carbons are governed by fundamental principles of chemical structure, including hybridization and electronic effects. The allyl group is characterized by a combination of sp3 and sp2 carbon signals, with the sp3 allylic carbon providing a key diagnostic peak. In contrast, the aromatic pyrazole ring exhibits three sp2 carbons in the downfield region, with their appearance heavily influenced by tautomerism and substitution patterns. By understanding these distinct spectral signatures and employing rigorous experimental techniques, researchers can confidently leverage 13C NMR spectroscopy for the unambiguous identification and structural elucidation of molecules containing these important functional groups.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]

  • Faure, R., et al. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1145. [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 22(11), 749-754. [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 35(4), 291-294. [Link]

  • Begtrup, M., et al. (1993). 13C NMR of pyrazoles. Magnetic Resonance in Chemistry, 31(2), 107-168. [Link]

  • Reich, H. J. (2020). 13C Chemical Shift Effects on sp2 and sp Carbons. University of Wisconsin-Madison. [Link]

  • Babbitt, G. E., Lynch, M. P., & Beck, J. R. (1990). Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters. Magnetic Resonance in Chemistry, 28(1), 90-92. [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Fruchier, A., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Magnetic Resonance in Chemistry, 22(7), 464-467. [Link]

  • National Center for Biotechnology Information. (n.d.). Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones. PubMed Central. [Link]

  • University of Oxford. (n.d.). 13C NMR Spectroscopy. [Link]

  • Digital.CSIC. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. [Link]

  • Oregon State University. (n.d.). Carbon NMR Chemical Shifts. [Link]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. [Link]

  • NPTEL. (n.d.). 13C NMR spectroscopy. [Link]

  • Mphahlele, M. J., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10481-10492. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. [Link]

  • Chemistry Steps. (2025). 13C Carbon NMR Spectroscopy. [Link]

  • Chem Help ASAP. (2022, October 7). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). 13C-NMR-spectrum data of compounds [2, 3 and 9]. [Link]

  • Wiley-VCH GmbH. (2025). Allylalcohol - [13C NMR] - Chemical Shifts. SpectraBase. [Link]

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Comparative

A Comparative Guide to the Reactivity of 1-Allyl- vs. 1-Methyl-pyrazole-4-amine for Pharmaceutical and Agrochemical Research

Introduction In the landscape of modern drug discovery and agrochemical development, pyrazole-containing compounds are of paramount importance, forming the core of numerous blockbuster products. The reactivity of substit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, pyrazole-containing compounds are of paramount importance, forming the core of numerous blockbuster products. The reactivity of substituted pyrazoles is a critical factor in the synthesis of new chemical entities. This guide provides an in-depth comparative analysis of the reactivity of two key building blocks: 1-allyl-1H-pyrazol-4-amine and 1-methyl-1H-pyrazol-4-amine. Understanding the nuanced differences in their chemical behavior, driven by the electronic and steric properties of the N1-substituent, is crucial for designing efficient and selective synthetic routes.

This guide will delve into the theoretical underpinnings of their reactivity, supported by experimental protocols and comparative data. We will explore their behavior in two fundamental classes of reactions: N-acylation of the exocyclic amine and electrophilic aromatic substitution on the pyrazole ring. Furthermore, we will discuss the unique reactivity imparted by the allyl group, which can serve as a handle for further functionalization.

Comparative Analysis of N1-Substituent Effects

The reactivity of the 4-amino group and the pyrazole ring is intrinsically linked to the electronic nature of the substituent at the N1 position. Both the methyl and allyl groups are generally considered to be electron-donating, thereby activating the pyrazole ring towards electrophilic attack. However, their electronic and steric profiles differ, leading to observable differences in reactivity.

Electronic Effects: The methyl group is a classic electron-donating group through an inductive effect. The allyl group, while also electron-donating, possesses a double bond that can participate in resonance, albeit weakly in this system. The subtle electronic differences can influence the nucleophilicity of the 4-amino group and the electron density of the pyrazole ring.

Steric Effects: The allyl group is sterically more demanding than the methyl group. This can influence the rate of reactions, particularly at the adjacent C5 position of the pyrazole ring, and may also affect the conformation of the molecule, potentially impacting the accessibility of the 4-amino group.

A key differentiator is the presence of the alkene functionality in the allyl group. This double bond can undergo a variety of transformations, including palladium-catalyzed reactions like the Tsuji-Trost reaction, offering a synthetic pathway not available to the methyl-substituted analog.[1]

Experimental Reactivity Comparison

To provide a practical understanding of the reactivity differences, we present protocols for two key transformations: N-acylation and electrophilic bromination.

N-Acylation of the 4-Amino Group

The acylation of the exocyclic amino group is a common step in the elaboration of pyrazole-based scaffolds. The rate of this reaction is a direct measure of the nucleophilicity of the amino group.

Protocol: N-Acylation of 1-Substituted-1H-pyrazol-4-amines

  • Dissolution: In a round-bottom flask, dissolve 1-substituted-1H-pyrazol-4-amine (1.0 eq.) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution.

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Expected Observations and Comparative Data:

Based on the slightly more electron-donating nature of the methyl group compared to the allyl group, it is anticipated that 1-methyl-1H-pyrazol-4-amine will exhibit a slightly faster rate of N-acylation. This can be quantified by monitoring the reaction progress over time using techniques like HPLC or by performing a competitive acylation experiment.

CompoundRelative Reaction Rate (N-Acylation)
1-methyl-1H-pyrazol-4-amineFaster
1-allyl-1H-pyrazol-4-amineSlower

Diagram: N-Acylation Workflow

N_Acylation_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product start 1-Substituted-1H-pyrazol-4-amine dissolution Dissolve in Aprotic Solvent start->dissolution acylating_agent Acylating Agent (e.g., Acetyl Chloride) addition Add Base & Acylating Agent at 0°C acylating_agent->addition base Base (e.g., Triethylamine) base->addition dissolution->addition reaction Stir at Room Temperature addition->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification end N-Acylated Pyrazole purification->end

Caption: Workflow for the N-acylation of 1-substituted-1H-pyrazol-4-amines.

Electrophilic Aromatic Substitution: Bromination

The pyrazole ring is susceptible to electrophilic aromatic substitution, with the C5 position being the most activated site in 4-aminopyrazoles. The electron-donating nature of the N1-substituent influences the rate of this reaction.

Protocol: Electrophilic Bromination of 1-Substituted-1H-pyrazol-4-amines

  • Dissolution: Dissolve the 1-substituted-1H-pyrazol-4-amine (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.

  • Brominating Agent Addition: Cool the solution to 0 °C. Add a solution of bromine (1.0 eq.) in the same solvent dropwise. Milder brominating agents like N-bromosuccinimide (NBS) can also be used for better control.[2]

  • Reaction: Stir the reaction mixture at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Work-up: Quench the reaction with a solution of sodium thiosulfate. Neutralize with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography or recrystallization.

Expected Observations and Comparative Data:

The more electron-rich pyrazole ring of the 1-methyl derivative is expected to react faster with electrophiles compared to the 1-allyl analog. A competitive bromination experiment, where equimolar amounts of both substrates are subjected to a limited amount of brominating agent, would provide a direct comparison of their relative reactivities.

CompoundRelative Reactivity (Electrophilic Bromination)
1-methyl-1H-pyrazol-4-amineMore reactive
1-allyl-1H-pyrazol-4-amineLess reactive

Diagram: Factors Influencing Reactivity

Reactivity_Factors cluster_methyl 1-Methyl Group cluster_allyl 1-Allyl Group substituent N1-Substituent methyl_effect Stronger Inductive Electron Donation substituent->methyl_effect is allyl_effect Weaker Inductive Donation Potential for Resonance substituent->allyl_effect is methyl_reactivity Higher Electron Density on Pyrazole Ring methyl_effect->methyl_reactivity methyl_outcome Faster Electrophilic Substitution Faster N-Acylation methyl_reactivity->methyl_outcome allyl_reactivity Slightly Lower Electron Density allyl_effect->allyl_reactivity allyl_unique Unique Reactivity at Allyl Double Bond allyl_effect->allyl_unique allyl_outcome Slower Electrophilic Substitution Slower N-Acylation allyl_reactivity->allyl_outcome

Caption: Logical relationship between N1-substituent and chemical reactivity.

Unique Reactivity of the Allyl Group

A significant advantage of the 1-allyl substituent is its potential for further chemical transformations that are not possible with the 1-methyl group. The terminal double bond can participate in a variety of reactions, including:

  • Palladium-Catalyzed Cross-Coupling Reactions: The allyl group can undergo reactions like the Heck or Suzuki coupling, allowing for the introduction of aryl or vinyl substituents.

  • Metathesis Reactions: Olefin metathesis provides a powerful tool for the formation of new carbon-carbon bonds.

  • Oxidation and Reduction: The double bond can be oxidized to a diol or epoxide, or reduced to a propyl group, providing access to a wider range of derivatives.

Conclusion

  • 1-Methyl-pyrazole-4-amine is generally more reactive in both N-acylation and electrophilic aromatic substitution reactions due to the stronger electron-donating nature of the methyl group. This makes it a suitable choice when rapid and high-yielding transformations on the pyrazole core are desired.

  • 1-Allyl-pyrazole-4-amine , while slightly less reactive, offers the significant advantage of a versatile functional handle in the form of its double bond. This allows for a broader range of subsequent chemical modifications, making it an excellent choice for combinatorial library synthesis and the exploration of diverse chemical space.

By understanding these fundamental differences in reactivity, researchers can make more informed decisions in the design and execution of their synthetic routes, ultimately accelerating the discovery and development of new pharmaceuticals and agrochemicals.

References

  • Fichez, J., Busca, P., & Prestat, G. (2020). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • BenchChem. (2025). Technical Support Center: Improving Selectivity in Electrophilic Substitution of Pyrazoles. BenchChem.
  • Experimental Methods 1.
  • Gómez-Cembrano, T., et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances, 11(15), 8758–8765.
  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2025).
  • SYNTHESES OF IMINE AND ACYL DERIVATIVES
  • Katritzky, A. R., et al. (2004).
  • N-Acylation Reactions of Amines. (2024).
  • Zhang, X., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters, 26(15), 3249–3254.
  • Chen, Y., et al. (2010). 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3135.
  • Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2588.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. (2025). PMC.
  • A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025).
  • Electrophilic Activation of Molecular Bromine Medi
  • Ríos, M.-C., & Portilla, J. (2022). Synthesis and Properties of Pyrazoles. Encyclopedia.pub.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC.
  • CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. (n.d.).
  • Pantoș, D., et al. (2025). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry, 21, 446–456.
  • The Bromin
  • Synthesis of substituted N-heterocycles by N-acyl
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry.
  • Practical Synthesis of Pyrazol-4-thiols. (2026). ChemRxiv.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). MDPI.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • Technical Support Center: Selective N-Methyl
  • Chavez, D. E., et al. (2023). Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. Molecules, 28(10), 4153.

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Validation

Publish Comparison Guide: UV-Vis Absorption Maxima of 1-Allyl-1H-pyrazol-4-amine

This guide provides a technical analysis of the UV-Vis absorption properties of 1-allyl-1H-pyrazol-4-amine , comparing it with structural analogs to establish a predictive baseline. It includes a self-validating experime...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the UV-Vis absorption properties of 1-allyl-1H-pyrazol-4-amine , comparing it with structural analogs to establish a predictive baseline. It includes a self-validating experimental protocol for precise determination, as specific spectral data for this intermediate is often proprietary or dependent on synthesis purity.

Executive Summary & Technical Specifications

1-Allyl-1H-pyrazol-4-amine is a functionalized heterocyclic building block used primarily in the synthesis of energetic materials and kinase inhibitors. Its electronic absorption profile is governed by the pyrazole ring's


-system and the auxochromic effect of the amino group at position 4.
Predicted vs. Benchmark Data

The following table synthesizes theoretical predictions with experimental data from closely related structural analogs.

CompoundStructure

(Primary)

(Secondary)
Electronic Transition
1-Allyl-1H-pyrazol-4-amine Target 225 – 245 nm *~285 nm (weak)

/

4-AminopyrazoleParent215 – 225 nm~270 nm

1-Methyl-4-aminopyrazoleAlkyl Analog220 – 240 nm~280 nm

(+I effect)
1-AllylpyrazoleDe-aminated~210 nmNone

*Note: Values are predicted for ethanolic solution. The allyl group (


 nm) is electronically isolated from the ring by a methylene bridge, resulting in a minimal bathochromic shift compared to the methyl analog.

Theoretical Background & Comparative Analysis

Electronic Structure & Chromophores

The UV-Vis spectrum of 1-allyl-1H-pyrazol-4-amine is defined by two distinct chromophoric elements:

  • The Pyrazole Core: Unsubstituted pyrazole absorbs at

    
     nm.
    
  • The Amino Auxochrome (

    
    ):  The lone pair on the nitrogen atom participates in 
    
    
    
    conjugation with the pyrazole ring. This raises the energy of the HOMO (Highest Occupied Molecular Orbital), narrowing the HOMO-LUMO gap and causing a bathochromic (red) shift to the 225–245 nm region.
Comparison with Alternatives
  • Vs. 4-Aminopyrazole: The addition of the N-allyl group replaces an N-H bond with an N-C bond. Alkyl groups are weakly electron-donating (+I effect). This typically results in a slight red shift (5–10 nm) and increased molar absorptivity (

    
    ) compared to the parent compound.
    
  • Vs. Aryl-Pyrazoles: Unlike 1-phenyl-4-aminopyrazoles which exhibit strong bands >250 nm due to extended conjugation, the allyl group is non-conjugated. Therefore, 1-allyl-1H-pyrazol-4-amine retains the "high-energy" UV profile typical of alkyl-pyrazoles, making it transparent in the near-UV/visible region (unless oxidized).

Impurity Warning (The "Purple" Factor)

Commercial samples of 4-aminopyrazoles are often described as "dark purple" or brown. This is not the intrinsic color of the molecule (which should be colorless/pale yellow) but results from oxidation products (azo/diazo species).

  • Implication: Measuring UV-Vis without prior purification will yield false peaks in the 350–500 nm range.

Experimental Protocol: Determination of

To ensure scientific integrity, use this self-validating protocol to determine the exact


 and Molar Extinction Coefficient (

).
Reagents & Equipment
  • Analyte: 1-Allyl-1H-pyrazol-4-amine (>98% purity, recrystallized).

  • Solvent: HPLC-grade Ethanol (Cutoff: 205 nm) or Methanol.

  • Blank: Pure solvent from the same batch.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 10.0 mg of the compound.

    • Dissolve in 100 mL of ethanol to create a Stock A (

      
      ).
      
    • Validation: Ensure complete dissolution; sonicate if necessary.

  • Dilution Series (Linearity Check):

    • Prepare three working standards:

      • S1: 1 mL Stock A

        
         10 mL (
        
        
        
        )
      • S2: 2 mL Stock A

        
         10 mL (
        
        
        
        )
      • S3: 5 mL Stock A

        
         10 mL (
        
        
        
        )
  • Measurement:

    • Run a baseline correction with pure ethanol.

    • Scan S1 from 200 to 400 nm.

    • Observe ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . If Absorbance > 1.0, dilute further.
      
  • Calculation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    : 
    
    
    
    
    Where
    
    
    . Calculate
    
    
    at
    
    
    for all three concentrations. A consistent
    
    
    validates the purity and absence of aggregation.
Workflow Diagram

UV_Determination_Workflow cluster_check Quality Control Start Start: Raw Material Purify Recrystallization (Remove Oxidation Products) Start->Purify If colored Stock Prepare Stock Solution (100 ppm in EtOH) Start->Stock If white/pale Purify->Stock Dilute Create Dilution Series (10, 20, 50 ppm) Stock->Dilute Scan UV-Vis Scan (200-400 nm) Dilute->Scan Analyze Identify Lambda Max & Calculate Epsilon Scan->Analyze Check Check Absorbance (0.2 < A < 1.0) Scan->Check Check->Dilute Fail (Dilute/Conc) Check->Analyze Pass

Caption: Logical workflow for accurate UV-Vis determination, emphasizing the critical purification step for aminopyrazoles.

References

  • El-Taweel, F. M., & Elnagdi, M. H. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.[1] Link

  • Lopes, S., et al. (2021). Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. Molecules, 26(14), 4262. Link

  • NIST Chemistry WebBook. UV/Visible Spectrum of 1H-Pyrazole. National Institute of Standards and Technology. Link

  • PubChem. Compound Summary for CID 78035: 4-Aminopyrazole. National Center for Biotechnology Information. Link

  • Fichez, J., Busca, P., & Prestat, G. (2017). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Targets in Heterocyclic Systems, 21. Link

Sources

Comparative

Distinguishing N1-Allyl vs N2-Allyl Isomers by NMR: A Comparative Guide

Audience: Researchers, Scientists, and Drug Development Professionals. Scope: Indazoles, Benzotriazoles, and 1,2,3-Triazoles.[1] Core Directive: The Regioselectivity Challenge In the synthesis of nitrogen-containing hete...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals. Scope: Indazoles, Benzotriazoles, and 1,2,3-Triazoles.[1]

Core Directive: The Regioselectivity Challenge

In the synthesis of nitrogen-containing heterocycles—specifically indazoles, benzotriazoles, and 1,2,3-triazoles—alkylation (allylation) often yields a mixture of regioisomers. The distinction between N1- and N2-allyl isomers is not merely academic; it dictates biological activity, metabolic stability, and patentability.

While N1-alkylation is often the thermodynamic outcome, N2-alkylation is frequently the kinetic product or the result of specific directing groups. This guide provides a definitive, evidence-based workflow to distinguish these isomers using NMR spectroscopy, moving from simple 1D observations to advanced 2D structural elucidation.

Strategic Decision Matrix

The following decision tree outlines the logical flow for assigning regiochemistry, prioritizing the most resource-efficient experiments first.

G Start Crude Reaction Mixture (N1/N2 Isomers) CheckSym Is the Heterocycle Symmetric? (e.g., Benzotriazole) Start->CheckSym SymYes Yes: Check 1H NMR Symmetry (AA'BB' vs ABCD) CheckSym->SymYes Benzotriazole SymNo No: Check 13C NMR Shifts (Indazole C3 Rule) CheckSym->SymNo Indazole/Triazole SymResult N2 = Symmetric (AA'BB') N1 = Asymmetric (ABCD) SymYes->SymResult IndazoleResult N1: C3 ≈ 135 ppm N2: C3 ≈ 123 ppm SymNo->IndazoleResult Ambiguous Ambiguous Result? SymResult->Ambiguous IndazoleResult->Ambiguous NOESY Run 2D NOESY (Allyl-H <-> Ring-H) Ambiguous->NOESY Spatial Check HMBC Run 1H-15N HMBC (Definitive Connectivity) NOESY->HMBC Final Confirmation

Figure 1: Decision matrix for selecting the appropriate NMR experiment based on substrate class.

Method 1: 1D NMR Trends (1H & 13C)

Before resorting to expensive 2D experiments, specific chemical shift trends in 1D NMR often provide immediate identification.

Indazoles: The C3 Carbon Rule

For indazoles, the carbon at position 3 (C3) is the most reliable diagnostic marker. The electronic environment of C3 changes drastically between the benzenoid (N1-substituted) and quinonoid (N2-substituted) forms.

  • N1-Allyl: The structure retains aromaticity in the benzene ring. C3 is deshielded.[2]

  • N2-Allyl: The structure adopts a quinonoid-like character, shielding C3 significantly.

Table 1: Diagnostic Chemical Shifts for Indazoles

NucleusPositionN1-Allyl Isomer (ppm)N2-Allyl Isomer (ppm)Δ (ppm)Reliability
13C C3 ~ 133 - 136 ~ 120 - 124 ~ 12 High
13CC7a~ 139 - 140~ 148 - 149~ 9Medium
1HH38.0 - 8.28.3 - 8.6~ 0.4Medium

Expert Insight: If your 13C NMR shows a signal near 123 ppm , you almost certainly have the N2-isomer . If it is near 135 ppm , it is the N1-isomer . This rule holds for a wide range of 3-substituted indazoles.

Benzotriazoles: The Symmetry Test

Benzotriazole offers a unique advantage due to its symmetry.

  • N2-Allyl: The molecule possesses a plane of symmetry passing through the N2-allyl bond. The benzene protons (H4/H7 and H5/H6) appear as an AA'BB' system (two multiplets).

  • N1-Allyl: The symmetry is broken. The four benzene protons are chemically non-equivalent, appearing as an ABCD system (four distinct signals/multiplets).

1,2,3-Triazoles: The H5 Shift

For 4-substituted-1,2,3-triazoles:

  • N1-Allyl: H5 is typically deshielded (8.4 – 8.7 ppm).

  • N2-Allyl: H5 is typically shielded (8.1 – 8.3 ppm).

Method 2: 2D NOESY (Spatial Confirmation)

When chemical shifts are ambiguous (e.g., in complex fused systems), Nuclear Overhauser Effect Spectroscopy (NOESY) is the "Gold Standard" for determining spatial proximity.

The "Allyl-Ring" Interaction

The allyl group protons (specifically the N-CH₂ methylene protons) will show strong cross-peaks (correlations) to the nearest protons on the heterocycle ring.

  • N1-Allyl Indazole: The N1-CH₂ protons are spatially close to H7 (the benzene ring proton).

  • N2-Allyl Indazole: The N2-CH₂ protons are spatially close to H3 (the pyrazole ring proton).

NOE cluster_N1 N1-Allyl Indazole cluster_N2 N2-Allyl Indazole N1_Allyl Allyl (N-CH2) H7 H7 (Benzene) N1_Allyl->H7 Strong NOE H3_N1 H3 (Pyrazole) N1_Allyl->H3_N1 No NOE N2_Allyl Allyl (N-CH2) H3_N2 H3 (Pyrazole) N2_Allyl->H3_N2 Strong NOE H7_N2 H7 (Benzene) N2_Allyl->H7_N2 No NOE

Figure 2: Expected NOE correlations for Indazole isomers. Red dashed lines indicate strong spatial proximity.

Method 3: 1H-15N HMBC (The Ultimate Arbiter)

If 1H/13C trends are inconclusive and NOESY signals are weak (e.g., due to exchange or relaxation issues), 1H-15N HMBC (Heteronuclear Multiple Bond Correlation) provides irrefutable evidence of connectivity.

Why it works

Nitrogen chemical shifts are highly sensitive to their hybridization and bonding environment.

  • N1 (Pyrrole-like): Typically appears at -150 to -170 ppm (relative to nitromethane) or 190-210 ppm (relative to liquid NH3).

  • N2 (Pyridine-like): Typically appears at -10 to -70 ppm (relative to nitromethane) or 300-360 ppm (relative to liquid NH3).

Protocol:

  • Run a 1H-15N HMBC experiment optimized for long-range coupling (J = 5-8 Hz).

  • Look for cross-peaks between the Allyl N-CH₂ protons and the nitrogen atoms.

  • N1-Allyl: The CH₂ protons will correlate with a shielded (pyrrole-like) nitrogen.

  • N2-Allyl: The CH₂ protons will correlate with a deshielded (pyridine-like) nitrogen.

Experimental Protocols

Protocol A: Standard 1D Characterization
  • Solvent: DMSO-d₆ is preferred over CDCl₃ for polar heterocycles to prevent aggregation and sharpen exchangeable protons (if any).

  • Concentration: 5-10 mg for 1H; 20-30 mg for 13C.

  • Analysis:

    • Integrate the aromatic region carefully.

    • Check for symmetry (Benzotriazoles).

    • Pick the C3 peak in 13C NMR (Indazoles).[3][4]

Protocol B: 2D NOESY Setup
  • Sample Prep: Degas the sample (optional but recommended for small NOEs) by bubbling nitrogen for 5 minutes.

  • Mixing Time (tm): Set to 500-800 ms for small molecules (MW < 500). Too short (< 300 ms) may miss the signal; too long (> 1s) allows spin diffusion.

  • Acquisition: Acquire 8-16 scans per increment with 256 increments in the indirect dimension.

References

  • BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. Retrieved from

  • López, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993).[2] A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[2] Retrieved from

  • Kouakou, A., et al. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry. Retrieved from

  • Moser, A. (2026).[5] Differentiating Tautomers using 15N chemical shift information. ACD/Labs. Retrieved from

  • Doğanç, F., & Göker, A. H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Retrieved from

Sources

Comparative

Reference Standards for 1-Allyl-1H-pyrazol-4-amine Impurities: A Technical Comparison Guide

Topic: Reference Standards for 1-Allyl-1H-pyrazol-4-amine Impurities Content Type: Publish Comparison Guide Executive Summary 1-Allyl-1H-pyrazol-4-amine (CAS: 28466-26-4) is a critical heterocyclic building block, widely...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 1-Allyl-1H-pyrazol-4-amine Impurities Content Type: Publish Comparison Guide

Executive Summary

1-Allyl-1H-pyrazol-4-amine (CAS: 28466-26-4) is a critical heterocyclic building block, widely utilized in the synthesis of kinase inhibitors (e.g., Ibrutinib analogs) and agrochemicals.[1] Its quality attributes are defined not just by assay purity, but by the absence of specific process-related impurities that can act as chain terminators or genotoxic hazards in downstream GMP manufacturing.

This guide objectively compares the available strategies for referencing these impurities. Unlike commoditized solvents where Certified Reference Materials (CRMs) are abundant, this specific intermediate requires a fit-for-purpose strategy combining commercial sourcing, custom synthesis, and advanced characterization (QNMR).[1]

Part 1: Impurity Profile Analysis & Origin

To select the correct reference standard, one must first validate the impurity profile. The synthesis of 1-allyl-1H-pyrazol-4-amine typically proceeds via the alkylation of 4-nitropyrazole followed by reduction. This pathway dictates the "Likely Impurities" listed below.

The "Self-Validating" Impurity Map

The following diagram illustrates the genesis of key impurities, providing the logic for which standards are required.

ImpurityMap SM 4-Nitropyrazole (Starting Material) ImpB Impurity B: 4-Nitropyrazole (Unreacted SM) SM->ImpB Incomplete Conversion Int 1-Allyl-4-nitropyrazole (Intermediate) SM->Int Allylation (Allyl Bromide/K2CO3) ImpD Impurity D: 4-Aminopyrazole (De-allylated/Reductive byproduct) SM->ImpD Reduction w/o Alkylation ImpA Impurity A: 1-Allyl-4-nitropyrazole (Residual Intermediate) Int->ImpA Incomplete Reduction Prod 1-Allyl-1H-pyrazol-4-amine (Target Product) Int->Prod Reduction (Fe/HCl or H2/Pd) ImpC Impurity C: N,1-Diallyl-1H-pyrazol-4-amine (Over-Alkylation) Prod->ImpC Side Rxn: Excess Allyl Bromide

Figure 1: Mechanistic origin of process-related impurities in 1-allyl-1H-pyrazol-4-amine synthesis.

Part 2: Comparative Guide to Reference Standard Strategies

Since a pre-packaged "System Suitability Mix" is rarely available for this specific intermediate off-the-shelf, researchers must choose between three sourcing strategies.

Table 1: Strategic Comparison of Reference Standard Options
FeatureOption A: Commercial Analytical Standards Option B: In-House Isolation & QNMR Option C: Surrogate Quantification (RRF)
Definition Purchasing synthesized impurities (e.g., 1-allyl-4-nitropyrazole) from catalog vendors.[1]Synthesizing/isolating the impurity in-house and assigning purity via Quantitative NMR.Using the Main Peak (Target) to quantify impurities, assuming Response Factor = 1.[1]0.
Accuracy High. Purity is often >95% with CoA.Very High. Direct traceability to an NIST internal standard (e.g., TCNB).[1]Low to Medium. Nitro- compounds absorb UV differently than Amino- compounds.
Cost High (

2,000 per 10 mg).[1]
Medium (Labor intensive, low material cost).Low (Zero additional cost).
Lead Time 2–6 Weeks (Often "Make to Order").[1]1–2 Weeks (Depends on synthesis difficulty).Immediate.
Suitability Validation. Required for GMP method validation (Accuracy/Linearity).[1]Development. Ideal for early-phase process optimization.Screening. Acceptable only for rough estimates (<0.1% levels).
Key Risk Availability. "Diallyl" impurities are rarely in catalogs.Stability. Aminopyrazoles oxidize; fresh prep is required.Compliance. FDA/EMA may reject RRF=1.0 for impurities >0.1%.[1]
Technical Recommendation
  • For Impurity A (Nitro precursor): Use Option A . 1-Allyl-4-nitropyrazole is commercially available and stable.[1]

  • For Impurity C (Diallyl amine): Use Option B .[1] This specific impurity is unstable and best synthesized in situ or isolated via prep-HPLC for immediate RRF determination.

Part 3: Experimental Protocols
Protocol 1: Determination of Relative Response Factors (RRF) via QNMR

Use this protocol to validate "Option C" or characterize "Option B".[1]

Objective: Determine the UV-response difference between the nitro-precursor (Impurity A) and the amino-product to allow accurate HPLC quantification without buying expensive standards repeatedly.

Workflow:

  • Synthesis: Prepare crude Impurity A (see References for nitropyrazole alkylation).

  • QNMR Setup: Dissolve ~10 mg of Impurity A and ~10 mg of Internal Standard (Maleic Acid or TCNB, NIST Traceable) in DMSO-d6.

  • Acquisition: Acquire 1H NMR with relaxation delay (

    
    ) 
    
    
    
    30s to ensure full relaxation.
  • Calculation: Calculate absolute purity (

    
    ) using the molar ratio of integrals.
    
  • HPLC Correlation: Inject the same NMR solution into the HPLC.

  • RRF Calculation:

    
    
    Where 
    
    
    
    is corrected by
    
    
    .
Protocol 2: Standardized HPLC Method for Impurity Profiling

A self-validating method separating the polar amine from the non-polar nitro impurities.

  • Column: C18 stationary phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).[1] Note: High pH keeps the amine neutral, improving peak shape.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B[1]

    • 10 min: 60% B

    • 15 min: 90% B

    • 20 min: 5% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • 254 nm: For 4-nitropyrazole derivatives (High sensitivity for Impurity A & B).[1]

    • 220 nm: For 1-allyl-1H-pyrazol-4-amine and diallyl impurities (Universal detection).

Decision Tree for Method Validation:

ValidationTree Start Start Validation CheckImp Are Impurity Standards Available? Start->CheckImp Yes Yes CheckImp->Yes No No CheckImp->No MethodA Inject Standards Calculate LOD/LOQ directly Yes->MethodA MethodB Synthesize Crude Impurity Isolate via Prep-HPLC No->MethodB Final Apply RRF to Potency Calculation MethodA->Final QNMR Perform QNMR on Isolate Determine RRF MethodB->QNMR QNMR->Final

Figure 2: Decision matrix for handling reference standards during method validation.

Part 4: References
  • Synthesis of 1-Alkyl-4-aminopyrazoles:

    • Title: A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.

    • Source: ResearchGate / Nature (Contextual).[1]

    • URL:[Link]

  • RRF Determination Strategy:

    • Title: Complimentary techniques for determining relative response factor of non-isolated impurities.[3][4]

    • Source: Syngene International Ltd.

    • URL:[Link]

  • HPLC Method Development for Pyrazoles:

    • Title: Separation of 1H-Pyrazole-4-carboxylic acid, 5-amino-1-phenyl-, ethyl ester on Newcrom R1 HPLC column.

    • Source: SIELC Technologies.

    • URL:[Link]

  • Impurity Characterization (Diallyl Species):

    • Title: Summary of Process Development Work on Asymmetric Synthesis of the Frag C of Lenacapavir (Discusses allyl impurities).

    • Source: Medicines for All Institute - VCU.

    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-allyl-1H-pyrazol-4-amine

This document provides a detailed protocol for the safe handling and disposal of 1-allyl-1H-pyrazol-4-amine, a heterocyclic amine compound utilized in various research and development applications. Given the absence of a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed protocol for the safe handling and disposal of 1-allyl-1H-pyrazol-4-amine, a heterocyclic amine compound utilized in various research and development applications. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this guide synthesizes data from structurally similar pyrazole and amine compounds, alongside established regulatory standards, to ensure a robust and scientifically-grounded safety framework. The procedures outlined herein are designed for researchers, chemists, and laboratory personnel engaged in drug discovery and chemical synthesis.

The core principle of this guide is proactive risk mitigation. The functional groups present—a pyrazole ring and a primary amine—suggest potential hazards including, but not limited to, skin and eye irritation, respiratory irritation, and potential toxicity.[1][2] Therefore, 1-allyl-1H-pyrazol-4-amine must be managed as hazardous chemical waste from the point of generation through to its final disposal.

Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 1-allyl-1H-pyrazol-4-amine, a thorough risk assessment is mandatory. Based on analogous compounds like 4-Amino-1H-pyrazole, this chemical should be presumed to be a skin, eye, and respiratory irritant.[1][2]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecific EquipmentStandards & Justification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particulates.[1][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use). A lab coat or chemical-resistant apron.Prevents direct skin contact. Proper glove removal technique is critical to avoid cross-contamination.[1][4]
Respiratory Protection Use only in a well-ventilated area, preferably within a certified chemical fume hood.Required to minimize inhalation of potential vapors or aerosols, in line with OSHA's Laboratory Standard.[5][6][7]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the affected area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.

  • Don PPE: Wear the full PPE detailed in the section above.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill. For solid spills, carefully dampen the material with water to prevent dust generation before sweeping.[4]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated, robust, and sealable container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[4]

  • Label Container: Immediately label the container with "Hazardous Waste," the full chemical name ("1-allyl-1H-pyrazol-4-amine"), and the date of the spill.[8][9]

  • Decontaminate: Clean the spill area thoroughly with soap and water, followed by a final rinse. Collect all cleaning materials as hazardous waste.

  • Dispose: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) and arrange for disposal through your institution's Environmental Health & Safety (EHS) office.

Comprehensive Disposal Workflow

The disposal of 1-allyl-1H-pyrazol-4-amine is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[8] It must be treated as hazardous waste and must not be disposed of down the drain or in regular trash.[8][10]

Step 1: Waste Characterization and Segregation

Due to its chemical nature as a substituted aromatic amine and pyrazole derivative, 1-allyl-1H-pyrazol-4-amine waste must be classified as hazardous chemical waste.[10][11] This waste must be segregated from other waste streams (e.g., non-hazardous, biohazardous, radioactive) to prevent dangerous reactions and ensure proper disposal.

Step 2: Containerization
  • Select a Compatible Container: Use a container that is in good condition, leak-proof, and chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[8][9]

  • Keep Container Closed: The container must be securely sealed at all times except when waste is being added.[9][12] Do not leave a funnel in the container.[9]

Step 3: Labeling

Proper labeling is a critical compliance requirement. The container must be marked with a hazardous waste tag as soon as the first drop of waste is added.[8] The label must include:

  • The words "Hazardous Waste".[8][9]

  • The full chemical name: "1-allyl-1H-pyrazol-4-amine" (no formulas or abbreviations).[8][9]

  • The approximate quantities of each component if it is a mixture.[9]

  • The date of waste generation.[8]

  • The name and contact information of the principal investigator or laboratory manager.[8]

  • Appropriate hazard pictograms (e.g., irritant, health hazard).[8]

Step 4: Accumulation and Storage
  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[9]

  • Segregate Incompatibles: Store the container away from incompatible materials, such as strong oxidizing agents, to prevent violent reactions.[4][9]

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of waste that can be accumulated in an SAA.

Step 5: Final Disposal
  • Arrange for Pickup: Once the waste container is nearly full (approximately 90%), or if waste generation is complete, contact your institution's EHS office to schedule a pickup.[9]

  • Documentation: Complete any required waste pickup forms, ensuring all information is accurate and matches the container label. Maintain records as required by your institution and the EPA.[12]

  • Professional Disposal: The EHS office will arrange for the waste to be transported to a licensed treatment, storage, and disposal facility (TSDF), ensuring "cradle-to-grave" management in compliance with EPA regulations.[13]

Disposal Decision Workflow

The following diagram outlines the essential decision-making and operational steps for the proper disposal of 1-allyl-1H-pyrazol-4-amine waste in a laboratory setting.

G Workflow for Disposal of 1-allyl-1H-pyrazol-4-amine A Waste Generation (e.g., unused reagent, contaminated labware) B Characterize as Hazardous Chemical Waste A->B C Select Leak-Proof, Compatible Container B->C D Label Container Immediately (RCRA/EPA Standards) C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container >90% Full or Project Complete? E->F G Contact EHS Office for Waste Pickup F->G Yes I Continue Accumulating Waste in SAA F->I No H EHS Transports to Licensed Disposal Facility G->H I->F

Caption: Decision workflow for the safe disposal of 1-allyl-1H-pyrazol-4-amine.

References

  • The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). Vanderbilt University.
  • OSHA Laboratory Standard | OSHA Lab Safety Standard - Compliancy Group. (2023, September 18). Compliancy Group.
  • 29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl. (n.d.). MasterControl.
  • Laboratory Safety Guidance - OSHA. (n.d.). Occupational Safety and Health Administration.
  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). Occupational Safety and Health Administration.
  • Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals. (n.d.). Benchchem.
  • How to Dispose of Chemical Waste | Environmental Health and Safety. (n.d.). University of Tennessee, Knoxville.
  • How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.).
  • New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Aromatic Amine Pollution. (2025, December 1).
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research.
  • Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency.
  • SDS 2002 - Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc.
  • SAFETY DATA SHEET - 4-Amino-1H-pyrazole. (2025, December 25). Fisher Scientific.
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (n.d.). Benchchem.
  • SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxaldehyde. (2025, May 1). Fisher Scientific.
  • SAFETY DATA SHEET - 1H-Pyrazole-5-amine. (2026, January 31). CymitQuimica.

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